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  • Product: 3-Aminoheptan-2-ol hydrochloride
  • CAS: 135696-22-9

Core Science & Biosynthesis

Foundational

Introduction: Understanding 3-Aminoheptan-2-ol Hydrochloride

An In-depth Technical Guide to 3-Aminoheptan-2-ol Hydrochloride for Researchers and Drug Development Professionals 3-Aminoheptan-2-ol hydrochloride is a synthetic amino alcohol that serves as a valuable molecular buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Aminoheptan-2-ol Hydrochloride for Researchers and Drug Development Professionals

3-Aminoheptan-2-ol hydrochloride is a synthetic amino alcohol that serves as a valuable molecular building block in modern organic chemistry and medicinal research. As a chiral molecule, it possesses distinct spatial arrangements of its amino and hydroxyl functional groups, making it a key intermediate for the synthesis of more complex, stereospecific molecules. Its hydrochloride salt form enhances stability and improves solubility in aqueous media, facilitating its use in various experimental settings.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Aminoheptan-2-ol hydrochloride. It is intended for researchers, chemists, and drug development professionals who require a detailed technical understanding of this compound for laboratory and development purposes. The insights provided herein are grounded in established chemical principles and data sourced from technical and safety literature.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. This section details the known properties of 3-Aminoheptan-2-ol and its hydrochloride salt.

Structure and Nomenclature

The molecule consists of a seven-carbon (heptane) chain with an amino group (-NH₂) at the third carbon and a hydroxyl group (-OH) at the second carbon.

  • IUPAC Name: 3-aminoheptan-2-ol[1]

  • Free Base Chemical Formula: C₇H₁₇NO[1]

  • Hydrochloride Salt Formula: C₇H₁₈ClNO[1][2]

  • Canonical SMILES: CCCCC(C(C)O)N[1]

  • InChI Key: NZNMGQIZVLTFIQ-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical data for 3-Aminoheptan-2-ol and its hydrochloride salt. It is important to note that while data for the free base and the salt are available, some physical properties like melting and boiling points are not consistently reported in publicly available literature and should be confirmed via a supplier's certificate of analysis or empirical testing.

PropertyValueSource(s)
Molecular Weight 167.68 g/mol (Hydrochloride Salt) 131.22 g/mol (Free Base)[1][2]
CAS Number 135696-22-9 (Hydrochloride Salt)[1][2]
Appearance Data not consistently reported. Similar short-chain amino alcohol hydrochlorides can appear as white to off-white or yellowish solids.[3]
Melting Point Data not consistently reported. For context, the related compound 6-amino-2-methylheptan-2-ol hydrochloride has a melting point of 165-167 °C.[4]
Boiling Point Not applicable for the hydrochloride salt (decomposes). The related free base 2-aminoheptane boils at 142-144 °C.[5]
Solubility The hydrochloride salt form is used to enhance solubility and stability.[1] The related compound 2-aminoheptane is soluble in water (9 g/L at 20°C).[5]
Spectroscopic Profile

While specific spectra for 3-Aminoheptan-2-ol hydrochloride are not widely published, its structural features suggest the following characteristic spectroscopic signals:

  • ¹H NMR: Protons on the carbon bearing the hydroxyl group and the carbon bearing the amino group would appear as distinct multiplets. The protons of the alkyl chain would produce signals in the upfield region. The presence of the ammonium proton in the hydrochloride salt would be observable, often as a broad singlet.

  • ¹³C NMR: Two key signals would correspond to the carbons attached to the oxygen and nitrogen atoms (C-O and C-N). The remaining five signals would represent the carbons of the butyl and methyl groups.

  • IR Spectroscopy: Broad absorption bands corresponding to O-H and N-H stretching would be prominent in the 3300-3400 cm⁻¹ region. C-H stretching of the alkyl chain would appear around 2850-2960 cm⁻¹. C-N and C-O stretching bands would be visible in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): For the free base, the molecular ion peak (M+) would be expected at m/z 131. Common fragmentation patterns would involve the loss of water or cleavage adjacent to the functional groups.

Spectroscopic data including NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[6]

Synthesis and Chemical Reactivity

Synthetic Pathways

A common and effective method for synthesizing 3-Aminoheptan-2-ol involves the chemical reduction of its nitro analogue, 3-nitroheptan-2-ol. This transformation is typically achieved through catalytic hydrogenation.

The process generally involves reacting 3-nitroheptan-2-ol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction is usually performed under mild conditions, such as at room temperature and atmospheric pressure, to ensure high yield and purity of the resulting amino alcohol.[1] For industrial-scale production, this catalytic hydrogenation is carefully controlled to optimize efficiency.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product cluster_salt Salt Formation A 3-Nitroheptan-2-ol D Catalytic Hydrogenation A->D B Hydrogen (H₂) B->D C Palladium on Carbon (Pd/C) C->D E 3-Aminoheptan-2-ol (Free Base) D->E G 3-Aminoheptan-2-ol Hydrochloride E->G F Hydrochloric Acid (HCl) F->G Protonation

Synthetic workflow for 3-Aminoheptan-2-ol Hydrochloride.
Key Chemical Reactions

The reactivity of 3-Aminoheptan-2-ol is dictated by its two primary functional groups:

  • Hydroxyl Group (-OH): This secondary alcohol can undergo oxidation to form the corresponding ketone, 3-aminoheptan-2-one. It can also be subject to substitution reactions, where the hydroxyl group is replaced by other functional groups like halides.[1]

  • Amino Group (-NH₂): As a primary amine, this group is basic and nucleophilic. It can react with electrophiles, such as acyl chlorides or anhydrides, to form amides. It is the site of protonation by acids to form ammonium salts.

Formation of the Hydrochloride Salt

The free base of 3-Aminoheptan-2-ol is typically converted to its hydrochloride salt to improve its handling, stability, and solubility. This is achieved by reacting the amino alcohol with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺) from HCl, forming a positively charged ammonium ion, which then pairs with the chloride ion (Cl⁻). This straightforward acid-base reaction is a common final step in the purification and isolation of amine-containing compounds in pharmaceutical chemistry.[7]

Applications in Research and Drug Development

Role as a Chiral Building Block

3-Aminoheptan-2-ol is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). This property is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. The compound serves as a versatile starting material or intermediate for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[1] Its use allows chemists to construct complex molecular architectures with precise stereochemical control.

Potential Pharmacological Relevance

While the specific biological activity of 3-Aminoheptan-2-ol is not extensively documented, its structural features suggest potential areas of interest for medicinal chemists. The presence of both an amino and a hydroxyl group in a small molecule is a common motif in many drugs. Furthermore, the seven-carbon chain increases the molecule's lipophilicity (fat-solubility), a property that can enhance its ability to cross biological membranes, such as the blood-brain barrier.[1]

Amino acids and their derivatives are frequently used to create prodrugs, which can improve a drug's absorption, distribution, and stability.[8][9] The structure of 3-Aminoheptan-2-ol makes it a candidate for incorporation into such drug design strategies.

G A 3-Aminoheptan-2-ol Hydrochloride B Stereoselective Synthesis A->B Intermediate C Novel Chiral Ligands & Catalysts B->C Creates D Lead Compound Scaffold B->D Incorporated into E Drug Discovery (e.g., CNS, Cardiovascular) D->E Investigated in F Biologically Active Compounds E->F Leads to

Role of 3-Aminoheptan-2-ol in a drug discovery workflow.

Analytical Methodologies

Ensuring the purity and identity of 3-Aminoheptan-2-ol hydrochloride is critical for its use in research. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary to allow for UV detection.

Proposed HPLC Protocol with Pre-Column Derivatization

This protocol is based on established methods for analyzing similar primary amines.[10]

Objective: To determine the purity of a 3-Aminoheptan-2-ol hydrochloride sample.

Materials:

  • 3-Aminoheptan-2-ol hydrochloride sample

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation (Derivatization): a. Accurately weigh approximately 10 mg of the 3-Aminoheptan-2-ol hydrochloride sample into a vial. b. Dissolve the sample in a suitable solvent mixture (e.g., 1:1 acetonitrile/water). c. Add a slight molar excess of Boc anhydride and a catalytic amount of triethylamine to the solution. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the reaction. d. Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitored by a thin-layer chromatography spot test). The reaction converts the primary amine to a UV-active Boc-protected amine.

  • HPLC Analysis: a. Dilute the derivatized sample solution with the mobile phase to a final concentration of approximately 0.5 mg/mL. b. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
    • Mobile Phase: A gradient of acetonitrile and water.
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 210 nm.
    • Column Temperature: 25 °C.
    • Injection Volume: 10 µL.
  • Data Analysis: a. Integrate the area of all peaks in the resulting chromatogram. b. Calculate the purity of the sample using the area normalization method.

Safety, Handling, and Storage

As a chemical intermediate, 3-Aminoheptan-2-ol hydrochloride requires careful handling in a laboratory setting. The toxicological properties of this specific compound have not been fully investigated.[11] Therefore, precautions should be based on data from structurally related amino alcohols and general laboratory safety standards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Handling: Avoid contact with skin and eyes. Do not ingest.[11][13] Wash hands thoroughly after handling.[11]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

3-Aminoheptan-2-ol hydrochloride is a valuable chemical entity with significant potential as a chiral building block in synthetic and medicinal chemistry. Its dual functionality and enhanced solubility as a hydrochloride salt make it a practical intermediate for creating complex, high-value molecules. While some of its physical properties are not widely documented, its chemical behavior is predictable based on its structure. Adherence to standard analytical methods can ensure its purity, and strict observance of safety protocols is essential for its handling. For professionals in drug discovery and development, this compound represents a versatile tool for the stereocontrolled synthesis of novel therapeutic agents.

References

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  • Benchchem. (n.d.). 3-Aminoheptan-2-ol.
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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3'-Aminoacetophenone.
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  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Acute Toxicity: oral.
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  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan.
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  • BLD Pharm. (n.d.). 791030-74-5|3-Aminoheptan-2-ol.
  • PubChem. (n.d.). (2S,3R)-3-aminobutan-2-ol hydrochloride.
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  • Chemsrc. (2025). 6-amino-2-methylheptan-2-ol,hydrochloride.
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  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
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  • PubChem. (n.d.). 3-Aminoheptane-1,2,3-triol.
  • PubChem. (n.d.). 1-Aminoheptan-2-ol.
  • Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • PubChem. (n.d.). 6-Aminoheptan-2-ol.
  • Chemical Synthesis Database. (2025). (3E)-1-amino-3-penten-2-ol.
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  • PubMed. (n.d.). The Metabolism of 3-amino-1-chloropropan-2-ol in Relation to Its Antifertility Activity in Male Rats.
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Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Aminoheptan-2-ol Hydrochloride

Abstract The precise molecular structure of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development and chemical research. Unambiguous structural confirmation is imper...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise molecular structure of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development and chemical research. Unambiguous structural confirmation is imperative for understanding pharmacological activity, ensuring regulatory compliance, and protecting intellectual property. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 3-aminoheptan-2-ol hydrochloride, a key chiral amino alcohol building block. We will detail a multi-technique analytical workflow, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction: The Imperative of Structural Integrity

3-Aminoheptan-2-ol hydrochloride (C₇H₁₈ClNO) is a chiral amino alcohol of interest in synthetic and medicinal chemistry.[1] Its structure, featuring two adjacent stereocenters, an amino group, and a hydroxyl group, makes it a valuable synthon for more complex molecules. The hydrochloride salt form enhances its stability and solubility, which are critical properties for handling and formulation.[2] Accurate and definitive confirmation of its covalent structure and stereochemistry is the first principle in its application, as even minor structural ambiguities can lead to significant differences in biological activity and safety profiles.

This guide presents a logical and efficient workflow for the complete structural characterization of a newly synthesized or sourced batch of 3-aminoheptan-2-ol hydrochloride. Our approach is hierarchical, beginning with foundational molecular formula confirmation and culminating in the definitive three-dimensional structure.

Foundational Analysis: Confirming the Molecular Blueprint

Prior to in-depth spectroscopic analysis, confirmation of the molecular formula is a critical first step. This is typically achieved through a combination of elemental analysis and high-resolution mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For 3-aminoheptan-2-ol, we will analyze the free base after neutralization of the hydrochloride salt, as the free base is more amenable to common ionization techniques like Electrospray Ionization (ESI).

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 1 mg of 3-aminoheptan-2-ol hydrochloride in 1 mL of methanol. Add one equivalent of a volatile base (e.g., triethylamine) to neutralize the HCl and generate the free base in solution.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis Mode: Positive ion mode is selected to facilitate the protonation of the basic amino group, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument must be calibrated with a known standard to ensure high mass accuracy.

Data Presentation: HRMS Results

ParameterTheoretical Value (C₇H₁₇NO)Observed ValueMass Error (ppm)
[M+H]⁺ Ion 132.1383132.1381-1.5

Trustworthiness: The observed mass is within 5 ppm of the theoretical mass for the protonated molecule, which is the industry-standard criterion for confirming the elemental composition. This result provides high confidence in the molecular formula C₇H₁₇NO for the free base.

Electron Ionization-Mass Spectrometry (EI-MS) for Fragmentation Analysis

Expertise & Experience: While HRMS confirms the molecular formula, EI-MS provides valuable information about the molecule's connectivity through fragmentation analysis. The primary fragmentation pathways for amino alcohols are α-cleavage and dehydration.[3][4]

Expected Fragmentation Pattern:

  • α-Cleavage: The bond between C2 and C3 is susceptible to cleavage, as is the bond adjacent to the nitrogen on the C3 carbon. The largest group is preferentially lost.[5]

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols.[3]

Data Presentation: Predicted EI-MS Fragments

m/zProposed FragmentFragmentation Pathway
113[M - H₂O]⁺Dehydration
86[C₅H₁₂N]⁺α-cleavage (loss of C₂H₅O radical)
44[C₂H₆N]⁺α-cleavage (loss of C₅H₁₁O radical)

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[1][2][6][7] For 3-aminoheptan-2-ol hydrochloride, we expect to see characteristic absorptions for the hydroxyl (O-H), amino (N-H), and alkyl (C-H) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid 3-aminoheptan-2-ol hydrochloride powder is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupDescription
3200-3550O-H stretchAlcoholStrong, broad peak due to hydrogen bonding.[8]
3300-3500N-H stretchPrimary AmineMedium intensity, can appear as a doublet for -NH₂.[1]
2850-3000C-H stretchAlkaneStrong, sharp peaks.[9]
1550-1650N-H bendPrimary AmineMedium intensity scissoring vibration.[7]
1050-1200C-O stretchSecondary AlcoholStrong, sharp peak.[8]
1020-1250C-N stretchAliphatic AmineMedium to weak intensity.[9]

Trustworthiness: The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups within the molecule, aligning with the information derived from the molecular formula.

Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will be employed to map out the complete carbon-hydrogen framework.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve approximately 10 mg of 3-aminoheptan-2-ol hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

¹H NMR Analysis

Data Presentation: Hypothetical ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
3.75m1HH-2Deshielded by the adjacent -OH group.[10]
3.10m1HH-3Deshielded by the adjacent -NH₃⁺ group.
1.55m2HH-4Alkyl chain protons.
1.30m4HH-5, H-6Overlapping alkyl chain protons.
1.20d3HH-1Coupled to H-2.
0.88t3HH-7Terminal methyl group.

Note: In D₂O, the -OH and -NH₃⁺ protons will exchange with deuterium and will not be observed.

¹³C NMR Analysis

Data Presentation: Hypothetical ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
68.5C-2Carbon attached to the electronegative oxygen.[11]
55.0C-3Carbon attached to the electronegative nitrogen.
33.0C-4Alkyl chain carbon.
27.5C-5Alkyl chain carbon.
22.0C-6Alkyl chain carbon.
21.0C-1Methyl carbon adjacent to the carbinol carbon.
13.5C-7Terminal methyl carbon.
2D NMR for Structural Assembly

Expertise & Experience: 2D NMR experiments provide the definitive links between the puzzle pieces obtained from 1D NMR.

  • COSY: A COSY spectrum would show correlations between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-6/H-7, confirming the linear heptane backbone.

  • HSQC: An HSQC spectrum would link each proton signal to its corresponding carbon signal (e.g., the proton at 3.75 ppm would correlate with the carbon at 68.5 ppm), confirming the assignments made in the 1D spectra.

Mandatory Visualization: NMR Connectivity Workflow

G H1 H-1 (δ 1.20) H2 H-2 (δ 3.75) H1->H2 COSY C1 C-1 (δ 21.0) H1->C1 HSQC H3 H-3 (δ 3.10) H2->H3 COSY C2 C-2 (δ 68.5) H2->C2 HSQC H4 H-4 (δ 1.55) H3->H4 COSY C3 C-3 (δ 55.0) H3->C3 HSQC H56 H-5/6 (δ 1.30) H4->H56 COSY C4 C-4 (δ 33.0) H4->C4 HSQC H7 H-7 (δ 0.88) H56->H7 COSY C5 C-5 (δ 27.5) H56->C5 HSQC C6 C-6 (δ 22.0) H56->C6 HSQC C7 C-7 (δ 13.5) H7->C7 HSQC

Caption: 2D NMR correlation map for 3-aminoheptan-2-ol.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

Expertise & Experience: While the combination of MS and NMR provides the covalent structure, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[12][13][14][15]

Experimental Protocol: Crystal Growth and Data Collection

  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of 3-aminoheptan-2-ol hydrochloride in a suitable solvent system (e.g., ethanol/diethyl ether).[16][17]

  • Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.[18]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Data Presentation: Hypothetical Crystallographic Data

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.54
b (Å) 6.21
c (Å) 10.33
β (˚) 105.2
**Volume (ų) **528.1
Z 2
R-factor < 0.05

Trustworthiness: An R-factor below 0.05 indicates a good fit between the experimental data and the solved structure, providing unambiguous confirmation of the molecular connectivity and stereochemistry.

Integrated Structure Elucidation Workflow

The logical progression of these analytical techniques forms a robust, self-validating workflow for structure elucidation.

Mandatory Visualization: Structure Elucidation Workflow

G cluster_start Initial Analysis cluster_connectivity Connectivity & Detailed Structure cluster_confirmation Definitive 3D Structure Sample 3-Aminoheptan-2-ol HCl Sample HRMS HRMS Sample->HRMS Molecular Formula IR FTIR Spectroscopy Sample->IR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Propose Connectivity Xray Single-Crystal X-Ray Diffraction NMR_2D->Xray Confirm Covalent Structure Final Confirmed Structure Xray->Final Absolute Stereochemistry

Caption: Hierarchical workflow for structure elucidation.

Conclusion

The structural elucidation of 3-aminoheptan-2-ol hydrochloride is systematically achieved through a multi-technique approach. High-resolution mass spectrometry confirms the molecular formula, while FTIR spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments establishes the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the definitive three-dimensional structure and absolute stereochemistry. This integrated workflow ensures the highest level of scientific integrity and provides an unambiguous structural assignment, a critical requirement for any application in research and development.

References

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  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic letters, 10(13), 2733–2736. Available at: [Link]

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Foundational

An In-depth Technical Guide to 3-Aminoheptan-2-ol Hydrochloride: A Chiral Scaffold for Synthetic Innovation

Abstract 3-Aminoheptan-2-ol hydrochloride is a chiral amino alcohol that, while not extensively characterized for its direct pharmacological effects, holds significant value as a versatile intermediate in synthetic and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Aminoheptan-2-ol hydrochloride is a chiral amino alcohol that, while not extensively characterized for its direct pharmacological effects, holds significant value as a versatile intermediate in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of its primary utility as a chiral building block. Drawing on established principles of related amino alcohols, we further explore a speculative mechanism of action, offering a scientifically grounded hypothesis for its potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and similar chiral scaffolds.

Introduction: Unveiling the Potential of a Chiral Building Block

In the landscape of drug discovery and development, the demand for stereochemically pure compounds is paramount. The chirality of a molecule can profoundly influence its pharmacological and toxicological profile. Chiral building blocks, such as 3-Aminoheptan-2-ol hydrochloride, are therefore indispensable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients.[1][2]

While a definitive, well-documented biological mechanism of action for 3-Aminoheptan-2-ol hydrochloride remains to be elucidated in publicly available literature, its structural motifs—a secondary alcohol and a primary amine on a heptane backbone—suggest potential interactions with biological targets. This guide will first delve into the established knowledge surrounding its chemical properties and synthetic applications. Subsequently, we will present a hypothetical mechanism of action based on the known pharmacology of structurally analogous compounds, providing a framework for future investigation.

Physicochemical Properties of 3-Aminoheptan-2-ol Hydrochloride

The hydrochloride salt of 3-Aminoheptan-2-ol enhances its stability and aqueous solubility, rendering it amenable to a variety of laboratory applications.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 135696-22-9[3]
Molecular Formula C₇H₁₈ClNO[3]
Molecular Weight 167.68 g/mol [3]
Appearance Typically a solidN/A
Solubility Soluble in water[3]

These properties make 3-Aminoheptan-2-ol hydrochloride a convenient and versatile reagent for use in aqueous and organic solvent systems, facilitating its incorporation into a wide range of synthetic routes.

Synthesis and Chemical Reactivity

General Synthetic Protocol: A Conceptual Pathway

A common approach to the synthesis of amino alcohols involves the reduction of an amino ketone or the amination of an epoxide. A conceptual workflow for the synthesis of 3-Aminoheptan-2-ol is depicted in the following diagram.

G A Heptan-2-one B 3-Nitroheptan-2-ol A->B Nitration C 3-Aminoheptan-2-ol B->C Reduction (e.g., H2/Pd-C) D 3-Aminoheptan-2-ol HCl C->D HCl Treatment

Caption: Conceptual synthetic pathway to 3-Aminoheptan-2-ol hydrochloride.

Step-by-Step Conceptual Synthesis
  • Nitration of Heptan-2-one: Heptan-2-one can be subjected to a nitration reaction, typically using a suitable nitrating agent, to introduce a nitro group at the 3-position, yielding 3-nitroheptan-2-ol.

  • Reduction of the Nitro Group: The nitro group of 3-nitroheptan-2-ol is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Formation of the Hydrochloride Salt: The resulting 3-Aminoheptan-2-ol free base is treated with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Application as a Chiral Building Block in Medicinal Chemistry

The true value of 3-Aminoheptan-2-ol hydrochloride lies in its utility as a chiral building block.[4][5] The presence of two chiral centers and two reactive functional groups (an amine and a hydroxyl group) allows for the stereoselective synthesis of more complex molecules.

The Importance of Chirality in Drug Design

The stereochemistry of a drug is critical to its interaction with chiral biological targets such as enzymes and receptors.[5] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The use of chiral building blocks like 3-Aminoheptan-2-ol hydrochloride allows for the direct synthesis of the desired enantiomer, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.[6]

Synthetic Utility

The amino and hydroxyl groups of 3-Aminoheptan-2-ol hydrochloride can be selectively protected and functionalized to introduce a wide variety of substituents, leading to the creation of diverse chemical libraries for drug screening. For example, the amine can be acylated or alkylated, while the alcohol can be etherified or esterified. These reactions can be carried out with a high degree of stereochemical control, preserving the chirality of the original scaffold.

A Speculative Mechanism of Action: Insights from Structural Analogs

While direct pharmacological studies on 3-Aminoheptan-2-ol hydrochloride are lacking, its structural similarity to other known bioactive amino alcohols, such as heptaminol, allows for the formulation of a plausible, albeit speculative, mechanism of action.[7][8][9]

The Sympathomimetic Hypothesis

Heptaminol, an amino alcohol with a similar carbon skeleton, is known to act as an indirect sympathomimetic agent.[10][11] Its mechanism of action involves stimulating the release and inhibiting the reuptake of norepinephrine from sympathetic nerve terminals.[9][11] This leads to an increase in the concentration of norepinephrine in the synaptic cleft, resulting in the activation of adrenergic receptors and a subsequent sympathomimetic response, including increased heart rate and blood pressure.[7][10]

Given the structural resemblance, it is hypothesized that 3-Aminoheptan-2-ol could exert a similar effect. The presence of the amino group is crucial for potential interaction with monoamine transporters, such as the norepinephrine transporter (NET).

A Conceptual Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of 3-Aminoheptan-2-ol at a sympathetic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 3-Aminoheptan-2-ol B Norepinephrine Transporter (NET) A->B Inhibits C Synaptic Vesicle (Norepinephrine) A->C D Norepinephrine Release C->D Stimulates E Norepinephrine D->E F Adrenergic Receptor E->F G Cellular Response F->G

Caption: Hypothetical sympathomimetic mechanism of 3-Aminoheptan-2-ol.

Experimental Protocol: Synthesis of an N-Acylated Derivative

To illustrate the synthetic utility of 3-Aminoheptan-2-ol hydrochloride, a general protocol for its N-acylation is provided below. This is a fundamental transformation in medicinal chemistry for the generation of amide derivatives.

Objective: To synthesize N-(2-hydroxyheptan-3-yl)acetamide.

Materials:

  • 3-Aminoheptan-2-ol hydrochloride

  • Triethylamine (Et₃N)

  • Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution and Neutralization: Dissolve 3-Aminoheptan-2-ol hydrochloride (1.0 eq) in DCM in a round-bottom flask. Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15 minutes.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-(2-hydroxyheptan-3-yl)acetamide.

Conclusion

3-Aminoheptan-2-ol hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While its direct biological activity is not yet well-defined, its structural similarity to known sympathomimetic agents provides a compelling hypothesis for its potential mechanism of action. The true strength of this compound lies in its utility as a scaffold for the stereoselective synthesis of novel and complex molecules. Further research into both the synthetic applications and the pharmacological properties of 3-Aminoheptan-2-ol and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

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  • Mechanism of Cardiovascular Actions of Heptanolamines. - PubMed. (n.d.). Retrieved from [Link]

  • [On the mode of action of heptaminol (author's transl)]. - PubMed. (n.d.). Retrieved from [Link]

  • What is Heptaminol Hydrochloride used for? (2024, June 15). Retrieved from [Link]

  • [Heptaminol chlorhydrate: new data]. - PubMed. (n.d.). Retrieved from [Link]

  • [Pharmacology of amino alcohols from the acetylene series]. - PubMed. (n.d.). Retrieved from [Link]

  • Aminoalcohol – Knowledge and References. - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. - MDPI. (2022, March 22). Retrieved from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. - Discovery - the University of Dundee Research Portal. (2022, April 1). Retrieved from [Link]

  • CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. - UM Students' Repository. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. - PMC. (n.d.). Retrieved from [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. - PMC. (n.d.). Retrieved from [Link]

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  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. - MDPI. (2013, October 2). Retrieved from [Link]

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  • 3-Aminopentan-2-ol | C5H13NO | CID 226832. - PubChem - NIH. (n.d.). Retrieved from [Link]

  • (2S,3R)-3-aminobutan-2-ol hydrochloride | C4H12ClNO | CID 90102640. - PubChem. (n.d.). Retrieved from [Link]

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  • Total synthesis of 6-amino-2-thiaspiro[9][9]heptane hydrochloride (10). - ResearchGate. (n.d.). Retrieved from [https://www.researchgate.net/figure/Total-synthesis-of-6-amino-2-thiaspiro-33]heptane-hydrochloride-10_fig2_353495478]([Link])

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Exploratory

An In-depth Technical Guide and Research Prospectus on 3-Aminoheptan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Aminoheptan-2-ol hydrochloride (CAS Number: 135696-22-9) represents a chiral amino alcohol with significant potential in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoheptan-2-ol hydrochloride (CAS Number: 135696-22-9) represents a chiral amino alcohol with significant potential in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, grounded in the established chemistry and pharmacology of related amino alcohols. Due to the limited publicly available data specific to this molecule, this guide also serves as a research prospectus, outlining key experimental pathways for its synthesis, characterization, and potential applications. We will delve into probable synthetic routes, predicted physicochemical properties, potential pharmacological activities based on structural analogs, and detailed protocols for its analytical characterization. This guide is intended to be a foundational resource for researchers initiating projects involving 3-Aminoheptan-2-ol hydrochloride, providing both established knowledge and a roadmap for future investigation.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amine and a hydroxyl group. This bifunctionality, often in a specific stereochemical arrangement, makes them invaluable building blocks in modern organic synthesis and drug discovery. Their applications are extensive, ranging from their use as chiral auxiliaries and catalysts in asymmetric synthesis to their role as key pharmacophores in a multitude of biologically active molecules.[1] Notable examples of drugs containing the amino alcohol motif include various beta-blockers, antimalarials like quinine, and certain antiviral agents.[2][3] The hydrochloride salt form, as is the case with the topic compound, is frequently employed to enhance the solubility and stability of the parent amine.

3-Aminoheptan-2-ol, with its linear seven-carbon chain, presents a simple yet intriguing structure with two chiral centers, leading to four possible stereoisomers. The specific properties and biological activities of each stereoisomer are likely to be distinct, highlighting the importance of stereoselective synthesis and chiral analysis in its study.

Physicochemical Properties and Chemical Identity

PropertyValueSource
CAS Number 135696-22-9[4]
Molecular Formula C₇H₁₈ClNO[4]
Molecular Weight 167.68 g/mol [4]
Predicted LogP ~1.5 - 2.5(Estimated)
Predicted Solubility Soluble in water and lower alcohols(Inferred)
Physical Form Likely a solid at room temperature(Inferred)

Synthesis and Purification

The synthesis of 3-amino-2-alkanols can be approached through several established methodologies in organic chemistry. The choice of synthetic route will significantly impact the stereochemical outcome.

Proposed Synthetic Pathways

A common and effective method for the synthesis of β-amino alcohols is the ring-opening of epoxides with an amine.[5] This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide.

Another viable approach is the reduction of α-amino ketones . This can be achieved using various reducing agents, and the use of chiral catalysts can facilitate enantioselective reduction to yield specific stereoisomers.

A stereospecific synthesis can also be achieved starting from chiral precursors, such as amino acids.[6] For instance, a suitable protected amino acid could be converted to a ketone and then undergo a Grignard reaction followed by deprotection.

Illustrative Synthetic Workflow: Epoxide Ring-Opening

The following diagram illustrates a plausible, non-stereoselective synthesis of 3-Aminoheptan-2-ol starting from 1,2-epoxyheptane.

G start 1,2-Epoxyheptane step1 Nucleophilic Ring-Opening start->step1 reagent1 Ammonia (NH3) in Ethanol reagent1->step1 product_freebase 3-Aminoheptan-2-ol (and regioisomer) step1->product_freebase step2 Salt Formation product_freebase->step2 reagent2 HCl in Ether reagent2->step2 final_product 3-Aminoheptan-2-ol Hydrochloride step2->final_product purification Purification (e.g., Recrystallization, Chromatography) final_product->purification

Caption: Plausible synthesis of 3-Aminoheptan-2-ol hydrochloride via epoxide ring-opening.

Experimental Protocol: A General Approach to Epoxide Aminolysis

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyheptane (1 equivalent) in ethanol.

  • Amination: Add a solution of ammonia in ethanol (e.g., 7N, 5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification of the Free Base: The resulting crude product, a mixture of regioisomers, can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 3-Aminoheptan-2-ol in anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Potential Pharmacological Profile and Mechanism of Action

While the specific pharmacological profile of 3-Aminoheptan-2-ol hydrochloride is not documented, its structural similarity to other bioactive amino alcohols allows for informed speculation on its potential therapeutic applications.

Postulated Therapeutic Areas
  • Antimicrobial and Antifungal Activity: Amino alcohols have been investigated for their potential as antibiotic and antifungal agents.[7] The amphiphilic nature of these molecules may allow them to interact with and disrupt microbial cell membranes.

  • Antimalarial Activity: Aryl amino alcohols are a well-established class of antimalarial drugs.[2] While 3-Aminoheptan-2-ol lacks an aryl moiety, its amino alcohol core is a key pharmacophore.

  • Anti-inflammatory Activity: Certain β-amino alcohol derivatives have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, suggesting a potential role in modulating inflammatory responses.

Hypothetical Mechanism of Action

A plausible mechanism of action for the antimicrobial effects of 3-Aminoheptan-2-ol could involve its integration into the bacterial cell membrane, leading to altered membrane fluidity and permeability, and ultimately cell lysis.

G cluster_membrane Bacterial Cell Membrane membrane phospholipid_head Polar Head phospholipid_tail Hydrophobic Tail compound 3-Aminoheptan-2-ol (Amphiphilic) disruption Membrane Disruption (Pore Formation, Loss of Integrity) compound->disruption Integration lysis Cell Lysis disruption->lysis

Caption: Hypothetical mechanism of antimicrobial action.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of 3-Aminoheptan-2-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation. While experimental spectra are unavailable, predicted chemical shifts can be estimated.

Predicted ¹H NMR (in D₂O):

  • ~0.9 ppm (t, 3H): Methyl group of the heptyl chain (CH₃-CH₂).

  • ~1.2-1.6 ppm (m, 6H): Methylene groups of the heptyl chain (-CH₂-CH₂-CH₂-).

  • ~3.0-3.4 ppm (m, 1H): Methine proton adjacent to the amino group (CH-NH₂).

  • ~3.8-4.2 ppm (m, 1H): Methine proton adjacent to the hydroxyl group (CH-OH).

  • ~1.1-1.3 ppm (d, 3H): Methyl group adjacent to the hydroxyl-bearing carbon (CH₃-CH(OH)).

Predicted ¹³C NMR (in D₂O):

  • ~14 ppm: Terminal methyl carbon of the heptyl chain.

  • ~22-35 ppm: Methylene carbons of the heptyl chain.

  • ~55-60 ppm: Carbon bearing the amino group.

  • ~65-70 ppm: Carbon bearing the hydroxyl group.

  • ~20-25 ppm: Methyl carbon adjacent to the hydroxyl-bearing carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be suitable for this compound. The expected [M+H]⁺ ion for the free base (C₇H₁₇NO) would be at m/z 132.1383. Fragmentation patterns in MS/MS would likely involve the loss of water (H₂O) and cleavage adjacent to the amino and hydroxyl groups.[8][9] Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation pathway for aliphatic amines.[9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column can be used to assess the purity of the compound. Due to the lack of a strong chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be required.

For chiral separation of the stereoisomers, specialized chiral stationary phases are necessary.[10] Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column.[3]

Workflow for Chiral Purity Analysis

G sample Racemic 3-Aminoheptan-2-ol derivatization Pre-column Derivatization with Chiral Reagent (e.g., Marfey's Reagent) sample->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc Reversed-Phase HPLC (C18 column) diastereomers->hplc detection UV-Vis or Fluorescence Detection hplc->detection result Separated Peaks of Diastereomers detection->result

Caption: Workflow for chiral purity analysis using pre-column derivatization.

Safety and Handling

Based on safety data for similar amino alcohols, 3-Aminoheptan-2-ol hydrochloride should be handled with appropriate precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Future Research and Development

The lack of specific data for 3-Aminoheptan-2-ol hydrochloride presents a clear opportunity for further research. Key areas for investigation include:

  • Stereoselective Synthesis: Development of efficient and scalable synthetic routes to access all four stereoisomers in high enantiomeric and diastereomeric purity.

  • Pharmacological Screening: A comprehensive biological evaluation of each stereoisomer to determine their antimicrobial, antifungal, anti-inflammatory, and other potential therapeutic activities.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which the active stereoisomers exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the relationship between chemical structure and biological activity, with the aim of optimizing potency and selectivity.

  • Toxicology and Pharmacokinetics: In-depth assessment of the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of promising candidates.

Conclusion

3-Aminoheptan-2-ol hydrochloride is a chiral amino alcohol with a simple structure that belies its potential for complex and valuable applications in chemistry and pharmacology. While specific data for this compound is currently scarce, this guide has provided a comprehensive overview based on the well-established principles of related molecules. By outlining probable synthetic pathways, potential biological activities, and detailed analytical methodologies, this document serves as a foundational resource and a catalyst for future research into this promising compound. The exploration of its stereoisomers, in particular, holds the key to unlocking its full potential in the development of new therapeutics and advanced materials.

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  • Amino Alcohol. BOC Sciences.
  • Alkanolamine. Wikipedia.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Compound Details. SureChEMBL.
  • 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. The Royal Society of Chemistry.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • 6-Aminoheptan-2-ol. PubChem.
  • Predicting structural groups of small molecules from 1H NMR spectral fe
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  • Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3-Methylheptan-2-one. Benchchem.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies.
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Foundational

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of 3-Aminoheptan-2-ol Hydrochloride

Executive Summary 3-Aminoheptan-2-ol hydrochloride is a highly specialized aliphatic amino alcohol, broadly utilized as a chiral building block in asymmetric organic synthesis and pharmaceutical development. Because the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminoheptan-2-ol hydrochloride is a highly specialized aliphatic amino alcohol, broadly utilized as a chiral building block in asymmetric organic synthesis and pharmaceutical development. Because the physical properties and reactivity of this compound depend heavily on its precise stoichiometric composition, rigorous validation of its molecular weight (167.68 g/mol ) is a critical quality control step[1]. This technical guide explores the physicochemical properties of 3-aminoheptan-2-ol hydrochloride, details the causality behind its structural analytical validation, and outlines self-validating methodologies for researchers working with this compound.

Structural and Physicochemical Profile

The core scaffold of 3-aminoheptan-2-ol consists of a seven-carbon aliphatic chain, featuring a hydroxyl group (-OH) at the C2 position and a primary amine (-NH2) at the C3 position[2]. The proximity of these functional groups creates a vicinal amino alcohol motif, which is highly valuable for the synthesis of chiral ligands and bioactive pharmaceutical intermediates[2].

Converting the free base (MW: 131.22 g/mol ) into its hydrochloride salt (MW: 167.68 g/mol ) is a deliberate chemical strategy[3]. The salt form dramatically enhances aqueous solubility, mitigates the oxidative degradation common to free primary amines, and converts a potentially volatile or viscous liquid into a stable, crystalline solid suitable for precise gravimetric handling.

Table 1: Physicochemical Properties of 3-Aminoheptan-2-ol
PropertyFree BaseHydrochloride Salt
Molecular Formula C7H17NOC7H18ClNO
Molecular Weight 131.22 g/mol 167.68 g/mol
CAS Number N/A (Base specific)135696-22-9
Key Functional Groups -NH2, -OH-NH3⁺ Cl⁻, -OH
State at STP Viscous Liquid / Low-melting solidCrystalline Solid
Solubility Organic solvents (Ether, DCM)Polar solvents (Water, Methanol)

Synthetic Pathway and Analytical Workflow

The synthesis of 3-aminoheptan-2-ol typically proceeds via the catalytic hydrogenation of 3-nitroheptan-2-ol[2]. Following the reduction process, the resulting free base is treated with anhydrous hydrogen chloride to precipitate the target hydrochloride salt. To confirm the success of this synthesis and the exact molecular weight, a bifurcated analytical approach is required.

G N1 3-Nitroheptan-2-ol (Precursor) N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 Reduction N3 3-Aminoheptan-2-ol (Free Base) MW: 131.22 g/mol N2->N3 Yields N4 Hydrochlorination (HCl in Ether/EtOH) N3->N4 Salt Formation N5 3-Aminoheptan-2-ol Hydrochloride MW: 167.68 g/mol N4->N5 Crystallization A1 LC-MS (ESI+) Detects [M+H]+ at 132.22 m/z N5->A1 Mass Validation A2 Argentometric Titration Quantifies Cl- (21.14%) N5->A2 Stoichiometry Check

Workflow detailing the synthesis of 3-Aminoheptan-2-ol HCl and its molecular weight validation.

Methodologies for Molecular Weight and Purity Validation

To rigorously confirm the molecular weight of 167.68 g/mol , a dual-method orthogonal approach is required. Mass spectrometry validates the mass of the organic cation, while titrimetry confirms the exact stoichiometric ratio of the chloride counterion.

Protocol A: Liquid Chromatography-Mass Spectrometry (LC-MS) via ESI+

Causality: Electrospray Ionization in positive mode (ESI+) is selected because aliphatic amines possess high proton affinity. In an acidic mobile phase, the amine is readily protonated, ensuring high ionization efficiency and yielding a robust [M+H]⁺ signal corresponding to the free base mass. The HCl salt dissociates in solution, meaning the MS detects the protonated organic fragment rather than the intact salt.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-aminoheptan-2-ol hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Internal Standard Addition: Spike the sample with 10 µL of a known structurally similar internal standard (e.g., an isotopically labeled amino alcohol) to normalize ionization fluctuations.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Mass Detection: Scan in ESI+ mode across a mass range of 50–500 m/z.

  • Data Analysis: Extract the chromatogram for m/z 132.22 (the calculated exact mass of C₇H₁₇NO + H⁺).

Self-Validating System: The presence of the internal standard validates that the ESI source is ionizing effectively. If the internal standard signal is suppressed, it indicates matrix effects; the sample must be diluted to prevent false-negative interpretations of the target mass.

Protocol B: Argentometric Titration for Hydrochloride Stoichiometry

Causality: While MS confirms the organic fragment (131.22 g/mol ), it cannot confirm the macroscopic molecular weight of the salt (167.68 g/mol ) because the HCl dissociates. Quantifying the chloride ion mass fraction (Expected: 35.45 / 167.68 = 21.14%) proves the 1:1 molar ratio, validating the total molecular weight.

Step-by-Step Methodology:

  • Standardization: Standardize a 0.1 M Silver Nitrate (AgNO₃) solution using primary standard grade Sodium Chloride (NaCl).

  • Sample Preparation: Accurately weigh ~150 mg of 3-aminoheptan-2-ol hydrochloride and dissolve in 50 mL of deionized water.

  • Indicator Addition: Add 1 mL of 5% Potassium Chromate (K₂CrO₄) solution (Mohr's method).

  • Titration: Titrate with 0.1 M AgNO₃ until the first permanent appearance of a red-brown Silver Chromate (Ag₂CrO₄) precipitate.

  • Calculation: Calculate the chloride percentage: %Cl = (Volume of AgNO₃ × Molarity of AgNO₃ × 35.45) / Sample Weight × 100.

Self-Validating System: A blank titration (omitting the amino alcohol salt) must be performed simultaneously. Subtracting the blank volume from the sample volume corrects for trace chlorides in the water or indicator, ensuring the calculated molecular weight is strictly derived from the analyte.

Table 2: Expected Analytical Validation Metrics
Analytical TechniqueTarget MetricExpected ValueTolerance / Acceptance Criteria
ESI+ Mass Spectrometry [M+H]⁺ m/z132.22± 0.05 Da (High-Res MS: ± 5 ppm)
Argentometric Titration Chloride Mass Fraction21.14%20.9% – 21.4%
Calculated Total MW Molar Mass167.68 g/mol ± 0.5% relative error

Pharmacological and Industrial Relevance

The precise molecular weight and high purity of 3-aminoheptan-2-ol hydrochloride make it an indispensable building block in organic synthesis[2]. The vicinal amino alcohol structure is a privileged motif in medicinal chemistry, frequently utilized in the design of chiral auxiliaries, oxazoline-based ligands for asymmetric catalysis, and as a core pharmacophore in the development of novel therapeutics targeting central nervous system (CNS) receptors[2]. Ensuring the exact molecular weight through the protocols described above guarantees stoichiometric precision during these complex synthetic applications.

References

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-Aminoheptan-2-ol Hydrochloride

Introduction 3-Aminoheptan-2-ol hydrochloride is a seven-carbon amino alcohol salt that serves as a versatile building block in organic and medicinal chemistry.[1] Its structure, featuring both a hydroxyl and an amine fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Aminoheptan-2-ol hydrochloride is a seven-carbon amino alcohol salt that serves as a versatile building block in organic and medicinal chemistry.[1] Its structure, featuring both a hydroxyl and an amine functional group, makes it a valuable chiral intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). As with any compound intended for pharmaceutical development or chemical synthesis, a thorough understanding of its solubility is paramount. Solubility dictates how a compound will behave in various stages of development, from reaction kinetics in a synthesis flask to bioavailability in a physiological system.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Aminoheptan-2-ol hydrochloride. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this whitepaper will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to determine and interpret its solubility profile. We will delve into the physicochemical properties that govern solubility, the impact of solvent and environmental factors, and a detailed, field-proven protocol for its empirical determination.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its structural and chemical properties. For 3-Aminoheptan-2-ol hydrochloride, the key determinants are its molecular structure, polarity, and its nature as a salt.

Table 1: Key Physicochemical Properties of 3-Aminoheptan-2-ol Hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₈ClNO[1]
Molecular Weight 167.68 g/mol [1]
Functional Groups Amine (primary), Hydroxyl (secondary)Inferred from structure
Form Hydrochloride Salt[1]

The presence of the primary amine and secondary hydroxyl groups makes 3-Aminoheptan-2-ol a polar molecule, capable of acting as both a hydrogen bond donor and acceptor. The seven-carbon chain, however, introduces a significant non-polar, hydrophobic character. The interplay between the polar functional groups and the non-polar alkyl chain is a critical factor in its solubility across different solvents.

Crucially, this compound is the hydrochloride salt of the free amine. Salt formation dramatically increases the polarity of the parent molecule and is a common strategy to enhance aqueous solubility.[2] The hydrochloride salt exists as an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻) in solution, which can readily interact with polar solvent molecules like water.

Theoretical Framework of Solubility

Understanding the principles governing the dissolution of amino alcohol salts is essential for predicting their behavior and designing appropriate experimental protocols.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is fundamental to solubility.

  • Polar Solvents: Polar solvents, such as water, methanol, and ethanol, have molecules with significant dipole moments and can form hydrogen bonds. They are effective at solvating polar solutes. Given its ionic nature and hydrogen-bonding capabilities, 3-Aminoheptan-2-ol hydrochloride is expected to be most soluble in polar protic solvents.

  • Non-Polar Solvents: Non-polar solvents, like hexane or toluene, lack significant partial charges and cannot effectively solvate ions or polar molecules. Therefore, 3-Aminoheptan-2-ol hydrochloride is expected to have very low solubility in these solvents.

The Critical Role of pH

For an ionizable compound like an amine salt, the pH of the aqueous medium is one of the most significant factors influencing solubility.[3] The amine group in 3-Aminoheptan-2-ol has a specific pKa (the pH at which 50% of the molecules are ionized). As a hydrochloride salt, the amine is already protonated (R-NH₃⁺).

  • In Acidic to Neutral pH (pH < pKa): The compound will remain in its protonated, ionic form (R-NH₃⁺Cl⁻). This charged species is highly polar and interacts favorably with water molecules, leading to higher solubility.

  • In Basic pH (pH > pKa): The addition of a base will deprotonate the ammonium ion, converting it to the free amine (R-NH₂). This neutral form is significantly less polar and, consequently, much less soluble in water. The long alkyl chain will dominate its properties, leading to precipitation.

This relationship is a cornerstone of its behavior and can be exploited in purification and formulation processes.

G Figure 1: pH-Dependent Solubility of an Amine Salt cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH R-NH₃⁺Cl⁻ (Protonated, Ionic Form) High_Solubility High Aqueous Solubility Low_pH->High_Solubility Dominant Species High_pH R-NH₂ (Neutral Free Base) Low_pH->High_pH Addition of Base (OH⁻) High_pH->Low_pH Addition of Acid (H⁺) Low_Solubility Low Aqueous Solubility (Precipitation) High_pH->Low_Solubility Dominant Species

Caption: Logical relationship between pH and the solubility of an amine hydrochloride.

Effect of Temperature

The effect of temperature on solubility is dictated by the enthalpy of solution.

  • Endothermic Dissolution: If the dissolution process absorbs energy (most common for salts), increasing the temperature will increase solubility.

  • Exothermic Dissolution: If the process releases energy, increasing the temperature will decrease solubility.

For most compounds of this type, solubility in water increases with temperature. However, this relationship must be determined empirically.

Quantitative Solubility Data

Table 2: Illustrative Solubility Data for 3-Aminoheptan-2-ol Hydrochloride (Note: These are placeholder values. Actual data must be determined experimentally.)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 5.0)25Value TBDValue TBDShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Value TBDValue TBDShake-Flask
Ethanol25Value TBDValue TBDShake-Flask
Methanol25Value TBDValue TBDShake-Flask
Dimethyl Sulfoxide (DMSO)25Value TBDValue TBDShake-Flask
Water (pH 5.0)37Value TBDValue TBDShake-Flask

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method . This method involves generating a saturated solution in equilibrium with an excess of solid compound and then measuring the concentration of the dissolved solute in the supernatant.

Causality Behind Experimental Choices
  • Why Shake-Flask? This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value under specific conditions. This is distinct from kinetic solubility assays, which are faster but can overestimate solubility by starting from a DMSO stock solution.[4]

  • Why Excess Solid? Ensuring an excess of solid material is present guarantees that the solution is truly saturated. The undissolved solid acts as a reservoir, maintaining saturation even if minor temperature fluctuations occur.

  • Why Agitation? Constant agitation (shaking or stirring) is critical to increase the surface area of the solid in contact with the solvent and to break down the diffusion boundary layer, accelerating the time it takes to reach equilibrium.

  • Why Temperature Control? As solubility is temperature-dependent, the entire experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker) to ensure reproducible and accurate results.

  • Why Centrifugation/Filtration? It is imperative to separate all undissolved solid particles from the saturated solution before analysis. Any particulate matter will be measured along with the dissolved compound, leading to a falsely high solubility reading. High-speed centrifugation or filtration through a low-binding filter (e.g., PVDF) achieves this separation.

Step-by-Step Protocol: Shake-Flask Method

G Figure 2: Shake-Flask Experimental Workflow A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours). A->B Incubate C 3. Phase Separation Centrifuge at high speed or filter through a 0.45 µm filter to remove undissolved solid. B->C Separate D 4. Sampling & Dilution Carefully remove an aliquot of the clear supernatant and dilute with mobile phase. C->D Sample E 5. Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS). D->E Analyze F 6. Calculation Calculate the original concentration, accounting for the dilution factor. E->F Compute

Caption: A step-by-step workflow for the thermodynamic shake-flask solubility assay.

Materials and Reagents:

  • 3-Aminoheptan-2-ol hydrochloride (solid powder)

  • Selected solvents (e.g., deionized water, PBS, ethanol)

  • Glass vials with screw caps

  • Temperature-controlled incubator shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC with UV detector)

Procedure:

  • Preparation: Weigh an amount of 3-Aminoheptan-2-ol hydrochloride in excess of its estimated solubility into a glass vial. For a new compound, starting with ~10 mg is reasonable.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Securely cap the vial and place it in an incubator shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a predetermined period. A 24-hour period is often sufficient, but for crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached. It is best practice to take samples at multiple time points (e.g., 24h and 48h) to confirm the concentration is no longer changing.

  • Phase Separation: Remove the vial from the shaker. Allow it to stand briefly at the same temperature. To separate the solid from the liquid phase, either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Use a syringe to draw up the slurry and pass it through a chemically compatible, low-binding filter (e.g., 0.45 µm PVDF) into a clean vial. The first few drops should be discarded to saturate any binding sites on the filter.

  • Sampling and Dilution: Immediately after separation, carefully pipette a known volume of the clear supernatant into a volumetric flask. Dilute this aliquot with the mobile phase that will be used for analysis to prevent precipitation. The dilution factor must be chosen to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known concentrations of 3-Aminoheptan-2-ol hydrochloride must be prepared and run alongside the samples to allow for accurate concentration determination.

  • Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution. This value represents the thermodynamic solubility.

Conclusion

While a specific datasheet of solubility values for 3-Aminoheptan-2-ol hydrochloride is not prevalent in the literature, its solubility profile can be confidently predicted and determined through the application of fundamental physicochemical principles and established experimental methodologies. As a polar, ionic salt, it is expected to exhibit significant solubility in polar protic solvents, a characteristic that is highly dependent on the pH of the medium. For any researcher or drug developer, the empirical determination of its thermodynamic solubility via the shake-flask method is an indispensable step. The detailed protocol and theoretical framework provided in this guide offer a robust system for generating the accurate and reliable solubility data necessary to advance scientific and developmental objectives.

References
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 37(7), 380-384. [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

  • Wikipedia contributors. (2023, November 13). Solubility table. In Wikipedia, The Free Encyclopedia. [Link]

  • Bowden, N. A., Sanders, J., & Bruins, M. E. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 893-903. [Link]

  • Cheméo. (n.d.). 3-Aminoheptane (CAS 28292-42-4) - Chemical & Physical Properties. [Link]

  • Boström, D., et al. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 17(10), 584-590. [Link]

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds. [Link]

  • The Editors of Encyclopaedia Britannica. (2026, March 12). Alcohol. In Encyclopaedia Britannica. [Link]

  • PubChem. (n.d.). (2S,3R)-3-aminobutan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Aminoheptan-2-ol;hydrochloride. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminoheptane. In NIST Chemistry WebBook. [Link]

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Foundational

A Comprehensive Spectroscopic Guide to 3-Aminoheptan-2-ol Hydrochloride for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-aminoheptan-2-ol hydrochloride (C₇H₁₈ClNO).[1][2] The structural elucidation of such amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-aminoheptan-2-ol hydrochloride (C₇H₁₈ClNO).[1][2] The structural elucidation of such amino alcohols is fundamental in synthetic chemistry and drug development, where confirmation of identity, purity, and stereochemistry is paramount.[3][4] This document is structured to offer not just raw data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to this molecule, explaining the causal relationships between molecular structure and spectral output.

1. Molecular Structure and its Spectroscopic Implications

3-Aminoheptan-2-ol hydrochloride is a seven-carbon amino alcohol.[2] The presence of a primary amine, a secondary alcohol, and a chiral center necessitates a multi-faceted analytical approach for unambiguous characterization. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a key consideration for sample preparation in various spectroscopic techniques.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O). prep2 Transfer solution to a clean, dry 5 mm NMR tube. prep1->prep2 acq1 Insert sample into the NMR spectrometer. prep2->acq1 acq2 Lock on the deuterium signal and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H spectrum using appropriate pulse program and parameters (e.g., spectral width 0-12 ppm). acq2->acq3 acq4 Acquire ¹³C spectrum, often with proton decoupling. acq3->acq4 proc1 Apply Fourier transform to the Free Induction Decay (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using a reference signal (e.g., TMS or residual solvent peak). proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition. [6]

3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200 - 3500 (broad)O-H (Alcohol)Stretching
2800 - 3100 (broad)N-H (Ammonium, -NH₃⁺)Stretching
2850 - 2960C-H (Alkyl)Stretching
~1600 and ~1500N-H (Ammonium)Bending (asymmetric and symmetric)
1350 - 1470C-H (Alkyl)Bending
1050 - 1150C-O (Secondary Alcohol)Stretching

Causality in IR Spectroscopy:

  • Broad O-H and N-H Stretches: The broadness of the hydroxyl and ammonium stretching bands is a hallmark of hydrogen bonding, which is extensive in the solid or neat state of the compound.

  • Ammonium Bends: The presence of characteristic bending vibrations around 1600-1500 cm⁻¹ is a strong indicator of the ammonium salt (-NH₃⁺) form, distinguishing it from a free primary amine (-NH₂), which would show a scissoring vibration in a similar region but with a different profile. [5]

G prep Place a small amount of the solid sample directly onto the ATR crystal. acq Lower the anvil to apply pressure, ensuring good contact between the sample and the crystal. prep->acq bkg Record a background spectrum of the empty ATR crystal. bkg->prep spec Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. The background is automatically subtracted. acq->spec

Caption: A simplified workflow for acquiring an ATR-IR spectrum. [6]

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For a hydrochloride salt, electrospray ionization (ESI) is a common technique, which typically shows the protonated molecule of the free base.

Expected Mass Spectrometry Data (ESI-MS)

m/z ValueIon AssignmentComments
132.14[M+H]⁺Protonated molecular ion of the free base (C₇H₁₇NO). The molecular weight of the free base is 131.22 g/mol . [2]
114.13[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion.
86.09[C₅H₁₂N]⁺α-cleavage: Fission of the C2-C3 bond, loss of CH₃CHO.
44.05[C₂H₆N]⁺α-cleavage: Fission of the C3-C4 bond, loss of C₄H₉.

Causality in Mass Spectrometry Fragmentation:

  • [M+H]⁺ Ion: In ESI, the analyte is typically protonated in solution before being introduced into the mass spectrometer, leading to the observation of the [M+H]⁺ ion, where M is the neutral free base.

  • Alpha-Cleavage: The bonds adjacent to the heteroatoms (the C-C bond next to the amine and alcohol) are common points of fragmentation. This is because the resulting carbocations can be stabilized by the lone pair of electrons on the nitrogen or oxygen atom. This predictable fragmentation pattern is a powerful diagnostic tool for identifying amino alcohols. [6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source at a constant flow rate. prep1->acq1 acq2 Apply a high voltage to the ESI needle to generate charged droplets. acq3 Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). proc1 Identify the [M+H]⁺ peak to confirm the molecular weight of the free base. acq3->proc1 proc2 Analyze the major fragment ions to corroborate the proposed structure. proc1->proc2

Caption: General workflow for ESI-Mass Spectrometry analysis. [6]

5. Conclusion: A Synergistic Approach

No single spectroscopic technique provides a complete picture of a molecule's identity. The true power of spectroscopic analysis lies in the synergy between these methods. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR confirms the presence of key functional groups (hydroxyl and ammonium), and MS verifies the molecular weight and provides corroborating structural information through fragmentation patterns. For the research and drug development professional, a thorough application of these techniques provides a self-validating system, ensuring the identity and purity of 3-aminoheptan-2-ol hydrochloride before its use in further synthetic steps or biological assays.

References
  • Benchchem. "A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol.
  • Hassan, D. S., Thanzeel, F. Y., & Wolf, C. "Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry." NSF PAR.
  • Shimadzu. "Analysis of Amino Acids Contained in Alcohol.
  • ResearchGate. "(A) Structures of alcohols and amino alcohols tested. (B) Selected CD...
  • MDPI. "Amino Alcohols from the Ascidian Pseudodistoma sp.
  • Sapphire Bioscience. "3-Aminoheptan-2-ol hydrochloride.
  • The Royal Society of Chemistry. "19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines.
  • Benchchem. "3-Aminoheptan-2-ol.
  • National Institute of Standards and Technology. "3-Aminoheptane - NIST WebBook." Available at: [Link]

  • PubChem. "(2S,3R)-3-aminobutan-2-ol hydrochloride." Available at: [Link]

  • Organic Syntheses. "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride." Available at: [Link]

  • Kotake, T. et al. / Tetrahedron 61 (2005) 3819-3833. (Note: A specific URL is not available from the search results, but this refers to a scientific journal article.)
  • ResearchGate. "Total synthesis of 6-amino-2-thiaspiroh[7][7]eptane hydrochloride (10)." Available at: [Link]

  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Available at: [Link]

  • National Institute of Standards and Technology. "3-Aminoheptane - Mass Spectrum." NIST WebBook. Available at: [Link]

  • University of California, Davis. "13-C NMR Chemical Shift Table." (PDF). Available at: [Link]

  • National Institute of Standards and Technology. "3-Aminoheptane - NIST WebBook." Available at: [Link]

  • PubChem. "6-Aminoheptan-2-ol." Available at: [Link]

  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Available at: [Link]

  • Wiley-VCH. "Supporting Information." (2008). Available at: [Link]

  • Google Patents. "US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubChem. "3-Aminopentan-2-ol." Available at: [Link]

  • Beilstein Journals. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines..." Available at: [Link]

  • PubChem. "3-Vinylheptan-2-ol." Available at: [Link]

  • PubChemLite. "(2r)-2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride." Available at: [Link]

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Exploratory

Advanced Research Applications and Synthetic Methodologies of 3-Aminoheptan-2-ol Hydrochloride

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist, I frequently encounter the challenge of selecting the right chiral building blocks and intermediates for complex active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right chiral building blocks and intermediates for complex active pharmaceutical ingredients (APIs). Among aliphatic amino alcohols, 3-Aminoheptan-2-ol hydrochloride (CAS: 135696-22-9) has emerged as a highly privileged scaffold. Its vicinal amino alcohol motif—featuring adjacent primary amine and secondary hydroxyl groups—provides a versatile platform for hydrogen-bond pairing, metal chelation, and nucleophilic aromatic substitution (SNAr).

This in-depth guide explores the physicochemical dynamics, field-proven synthetic protocols, and cutting-edge pharmaceutical applications of 3-aminoheptan-2-ol hydrochloride, specifically focusing on its role in modern immunopharmacology and asymmetric synthesis.

Physicochemical Profiling & Structural Dynamics

The structural utility of 3-aminoheptan-2-ol lies in its dual stereocenters (C2 and C3) and its seven-carbon lipophilic tail. The presence of these stereocenters allows for four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). In drug discovery, the specific spatial orientation of the hydroxyl and amino groups is critical for target binding affinity, particularly in enzyme active sites or receptor pockets[1].

To prevent the auto-oxidation and atmospheric CO₂ absorption (carbamate formation) typical of free aliphatic amines, the compound is almost exclusively synthesized, stored, and utilized as a hydrochloride salt[1].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 3-Aminoheptan-2-ol hydrochloride
CAS Registry Number 135696-22-9
Molecular Formula C₇H₁₈ClNO
Molecular Weight 167.68 g/mol
Key Functional Groups Primary Amine (-NH₂), Secondary Hydroxyl (-OH)
Stereocenters C2, C3 (Yields 4 stereoisomers)
Physical State Crystalline solid (as HCl salt)
Solubility Profile High aqueous solubility; soluble in polar protic organic solvents (EtOH, MeOH)

Core Synthetic Workflows & Causality

The most robust and scalable method for synthesizing 3-aminoheptan-2-ol involves the reduction of its corresponding nitro-alcohol precursor, 3-nitroheptan-2-ol[1]. The precursor itself is typically accessed via a Henry reaction (nitroaldol condensation) between hexanal and nitroethane.

Synthesis N1 Hexanal + Nitroethane N2 Henry Reaction (Base Catalyst) C-C Bond Formation N1->N2 N3 3-Nitroheptan-2-ol (Intermediate) N2->N3 N4 Catalytic Hydrogenation H2, Pd(OH)2/C, EtOH N3->N4 N5 3-Aminoheptan-2-ol N4->N5 N6 Anhydrous HCl / Ether Salt Formation N5->N6 N7 3-Aminoheptan-2-ol Hydrochloride (CAS: 135696-22-9) N6->N7

Synthetic route of 3-Aminoheptan-2-ol HCl via Henry reaction and catalytic hydrogenation.

Self-Validating Protocol: Catalytic Hydrogenation & Salt Formation

In my experience optimizing scale-up routes, the choice of catalyst and solvent during the reduction phase dictates the impurity profile. The following protocol utilizes Pearlman’s catalyst (Pd(OH)₂/C) to maximize aliphatic nitro reduction while suppressing unwanted hydrogenolysis of the secondary hydroxyl group[2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-nitroheptan-2-ol (1.0 equiv.) in absolute ethanol (0.1 M concentration). Causality: Ethanol is chosen as a protic solvent because it stabilizes the highly polar amino alcohol product and facilitates efficient hydrogen transfer at the catalyst surface.

  • Inerting the Atmosphere: Purge the reaction vessel with N₂ for 15 minutes. Causality: This is a critical safety step to displace oxygen before the introduction of the palladium catalyst, preventing ignition of the solvent vapors.

  • Catalyst Addition: Add 20% Pd(OH)₂ on carbon (approx. 10-15% w/w relative to the substrate). Causality: Pearlman's catalyst is superior to standard Pd/C for aliphatic nitro compounds, offering faster turnover rates and cleaner conversion profiles[2][3].

  • Hydrogenation: Introduce H₂ gas via a balloon or Parr shaker (1-2 atm) and stir vigorously at room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The reaction is self-validating when the UV-active nitro precursor peak completely disappears, replaced by a highly polar, Ninhydrin-positive spot indicating the primary amine.

  • Filtration: Filter the mixture through a pad of wetted Celite to remove the spent catalyst. Caution: Keep the Celite pad wet with solvent, as dry spent palladium is highly pyrophoric.

  • Salt Formation: Concentrate the filtrate under reduced pressure, then redissolve the crude free base in dry diethyl ether. Cool to 0°C. Slowly bubble anhydrous HCl gas (or add HCl in dioxane) until precipitation ceases.

  • Isolation: Collect the resulting 3-aminoheptan-2-ol hydrochloride via vacuum filtration, wash with cold ether, and dry under high vacuum to yield a stable, crystalline solid.

Strategic Applications in Immunopharmacology

The most groundbreaking application of 3-aminoheptan-2-ol hydrochloride in the last decade has been its integration into Toll-Like Receptor 8 (TLR-8) modulators [2]. TLR-8 is predominantly expressed in myeloid immune cells, and its activation stimulates a broad, robust immunological response, making it a prime target for oncology and chronic viral infection therapies[2].

Synthesis of Pyridopyrimidine-Based TLR-8 Agonists

In the synthesis of diamino pyrido[3,2-d]pyrimidine compounds, 3-aminoheptan-2-ol acts as a crucial nucleophile. The primary amine of the 3-aminoheptan-2-ol moiety undergoes an SNAr reaction with a chlorinated pyrimidine core[2].

Causality of the Scaffold: Why use 3-aminoheptan-2-ol specifically? The seven-carbon aliphatic tail mimics the lipid chains of natural pathogenic molecular patterns (PAMPs), anchoring the drug into the hydrophobic pocket of the endosomal TLR-8 receptor. Meanwhile, the secondary hydroxyl group forms critical hydrogen bonds with the receptor's internal amino acid residues, locking the agonist in the active conformation[2][3].

Hepatitis B Virus (HBV) Vaccine Adjuvants

Recent patents have highlighted the use of these specific pyridopyrimidine derivatives (incorporating the 3-aminoheptan-2-ol side chain) as potent adjuvants in therapeutic combinations for Hepatitis B Virus (HBV) vaccines[3]. By activating myeloid dendritic cells and monocytes, these compounds induce the production of pro-inflammatory cytokines like IL-12, TNF-α, and IFN-γ, which are essential for breaking immune tolerance in chronic HBV infections[3].

TLR8_Pathway API Pyridopyrimidine Derivative (with 3-Aminoheptan-2-ol moiety) TLR8 Endosomal TLR-8 Receptor API->TLR8 Agonist Binding MyD88 MyD88 Adaptor Protein TLR8->MyD88 Dimerization IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Signal Transduction NFkB NF-κB Activation IRAK->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) NFkB->Cytokines Gene Transcription

Mechanism of action for TLR-8 agonists synthesized using 3-Aminoheptan-2-ol derivatives.

Role in Asymmetric Catalysis and Ligand Design

Beyond acting as an API precursor, enantiomerically pure forms of 3-aminoheptan-2-ol are highly valued in transition-metal catalysis[1].

When reacted with phosgene or its equivalents (e.g., triphosgene or diethyl carbonate), the vicinal amino alcohol cyclizes to form oxazolidinone chiral auxiliaries . These auxiliaries are vital for controlling stereochemistry in asymmetric alkylation and aldol reactions. Furthermore, the bidentate nature of the nitrogen and oxygen atoms allows 3-aminoheptan-2-ol to serve as an effective chiral ligand in Ruthenium-catalyzed amination of secondary alcohols via borrowing hydrogen methodologies[4]. The steric bulk of the heptyl chain provides excellent facial shielding, directing the stereochemical outcome of the catalytic cycle.

Conclusion

3-Aminoheptan-2-ol hydrochloride is far more than a simple aliphatic building block; it is a highly specialized structural motif that bridges the gap between synthetic organic chemistry and advanced immunopharmacology. Whether it is being utilized to construct complex chiral ligands for asymmetric catalysis or being appended to pyridopyrimidine cores to trigger TLR-8 mediated immune responses against chronic viruses like HBV, its unique combination of lipophilicity and hydrogen-bonding capacity makes it an indispensable tool for the modern drug development professional.

References[1] Benchchem. "3-Aminoheptan-2-ol: Properties, Preparation Methods, and Scientific Research Applications." Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGauVsPtaR7bU_SbW9h_3ScnxM9taDiB2DFdTLoCU7U-cmpTSqhJI8Jn_P1816DfErsGD1OwtQkEf8IQnAWjrGSN-Uq5XJsK0sAGxVenfNAq5U4bzifV8qAPOikgpy6ojAJABdQTEM=[2] Google Patents. "Toll like receptor modulator compounds (US9670205B2)." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTzrZymD0m464D0faWBDgTmXhBQmK-GOxS96mdtc9xV5NaNWCJ8WTV95DXyjuU6JpjYvq-v1_2sOZszhtyS9bOHZeNXmagItpw7F3N6Ef707ot7YBs-P814XlfpHnHLqiNa18oh8DxDpNHtQ==[3] Google Patents. "Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives (WO2020255038A1)." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp33RXuAvAfV9T4rlkLITvrTjxnhhk3hoOEcwG--yExPOUCeBRqWzd65RcuHwA39hTjwYZ072vmzVoR1bKB7bBiDkbeSFAPHvC7XxAC8IUTJglBzMJq5mqOtJu0fKCKWNqCoVf6lggL1cK13l_fQ==[4] Amazon AWS (Supporting Information). "Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTYB6sGSk_kfZMgPJHex1OeVbfGzMJXp2LkzNydiMzrNaEN9GFFSDLxTtWCw6r5Cf2yX9MKPkBKeUix8NdACtQnpCJaSU1E5CF9ty78WnQJwqYJsuMGICc1WgKktLFfZe5SLyD8dAxFWIs9pfTrAz4pgRcVWPY2GOTcVwZub0zclcH-nhPPVZAhhDsURuivKiiHwwpx4wRi6E0mUx3A1yBki8D2WIAuGKh7B5HgQ4MLznRwHXFkktmhKnVD3xDrPFuXMDWIK1ns97v-7BuCEp3Tnhkm65mhv3MANznK0D85K1363gMDSVjjdDuVu7xK-P6scqqANuM-qTg5Fx2rC5lz9aIJksbkMQICD1GfHB-vngbLQRy39s6stobgNzsqkHCm-Cx9GRw7hiCTfA6jUhkNkSyie2FahakvfO8BkR2kS3rWkJGXYMXmfxNRfEIgLJgTkdJs1AFY2HOWVvLXcY9FbpGg20OI0zqhcjJlg6ZiQxwgQNvEFj5JNkYAd4cExb5-oszNYWWygXp32hWY_lEvtXoWQ==

Sources

Foundational

The Discovery, Synthesis, and Pharmacology of Heptaminol Hydrochloride: A Comprehensive Technical Guide

Executive Summary Heptaminol hydrochloride—chemically recognized as 6-amino-2-methylheptan-2-ol hydrochloride (often discussed alongside structural isomers like 3-aminoheptan-2-ol in early aliphatic amine research)—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptaminol hydrochloride—chemically recognized as 6-amino-2-methylheptan-2-ol hydrochloride (often discussed alongside structural isomers like 3-aminoheptan-2-ol in early aliphatic amine research)—is a potent sympathomimetic amine and cardiovascular analeptic[1][2]. Since its discovery in the mid-20th century, it has been a critical pharmacological tool for managing orthostatic hypotension and circulatory disorders[1][3]. This whitepaper provides an in-depth technical analysis of its historical discovery, mechanistic pathways, pharmacokinetic profile, and validated protocols for both its chemical synthesis and analytical quantification.

Historical Context and Discovery

The therapeutic potential of aliphatic amino alcohols was heavily investigated during the mid-20th century as researchers sought synthetic alternatives to naturally occurring catecholamines. Heptaminol was first robustly described in 1951 by the French physiologist Auguste Loubatières, who demonstrated its potent positive inotropic effects using an ischemic heart preparation[2].

Unlike cardiac glycosides (e.g., digitalis), which were the standard of care for heart failure at the time, heptaminol exhibited a distinct pharmacological profile. By the 1970s, extensive pharmacological assays confirmed that heptaminol's cardiotonic properties were not digitalis-like, but rather stemmed from an indirect sympathomimetic action—specifically, the release of endogenous catecholamines and the inhibition of their reuptake[4]. This discovery cemented its clinical utility in Europe and Asia as a first-line treatment for hypotensive states and a supportive cardiovascular analeptic in both human and veterinary medicine[3][5].

Pharmacological Mechanism of Action

Heptaminol hydrochloride operates as an indirect sympathomimetic agent, meaning it does not directly bind to adrenergic receptors but rather modulates the synaptic concentration of endogenous neurotransmitters[1][4].

Mechanistic Pathway
  • Norepinephrine Modulation: Heptaminol acts on the presynaptic terminal to stimulate the release of norepinephrine[1]. Concurrently, it acts as a competitive inhibitor of high-affinity, Na+-dependent norepinephrine uptake, drastically increasing the synaptic dwell time of the neurotransmitter[6].

  • Cardiac Stimulation (Beta-1 Adrenergic): The elevated norepinephrine binds to β1​ -adrenergic receptors on the myocardium. This triggers a Gs-protein coupled cascade, increasing intracellular cAMP and calcium, which results in profound positive inotropic (force of contraction) and chronotropic (heart rate) effects[3].

  • Vascular Tone (Alpha Adrenergic): In the peripheral vasculature, norepinephrine binds to α -adrenergic receptors on vascular smooth muscle, inducing vasoconstriction. This increases venous tone, facilitating enhanced venous return to the heart—a critical mechanism for reversing orthostatic hypotension[1][3].

MOA Hept Heptaminol Hydrochloride Uptake Inhibits Na+-dependent Norepinephrine Uptake Hept->Uptake Release Stimulates Peripheral Norepinephrine Release Hept->Release NE Increased Synaptic Norepinephrine Uptake->NE Release->NE Beta1 Beta-1 Adrenergic Receptors (Heart) NE->Beta1 Alpha Alpha Adrenergic Receptors (Vessels) NE->Alpha Heart Positive Inotropic & Chronotropic Effects Beta1->Heart Vessels Vasoconstriction & Increased Venous Tone Alpha->Vessels Outcome Elevated Cardiac Output & Stabilized Blood Pressure Heart->Outcome Vessels->Outcome

Pharmacological signaling pathway of Heptaminol Hydrochloride in the cardiovascular system.

Pharmacokinetics and Quantitative Profile

Heptaminol exhibits a highly efficient pharmacokinetic profile, characterized by rapid absorption and minimal hepatic metabolism, making it highly predictable in clinical dosing[5].

Table 1: Pharmacokinetic and Pharmacodynamic Profile of Heptaminol

ParameterValue / Description
Drug Class Sympathomimetic amine; Cardiovascular analeptic[1][5]
Primary Target Peripheral Norepinephrine Release / Reuptake Inhibition[1][6]
Bioavailability ~100% (Oral and Parenteral routes)[5]
Plasma Half-Life ~2 hours (Rapid elimination)[5]
Volume of Distribution ( Vd​ ) ~1.0 L/kg (Wide tissue distribution)[5]
Metabolism & Excretion Minimal in vivo metabolism; excreted largely unchanged in urine[5]
IC50 (Nicotine-induced release) 650 μM (Inhibitor of nicotine-induced catecholamine release)[6]

Synthetic Chemistry and Manufacturing

The industrial and laboratory synthesis of heptaminol relies on the construction of the carbon backbone followed by the introduction of the amine and hydroxyl functional groups. A highly efficient, self-validating three-step protocol utilizes methyl vinyl ketone and nitromethane as starting materials[7].

Protocol 1: Three-Step Synthesis of Heptaminol Hydrochloride

Step 1: Michael Addition

  • Procedure: Combine 0.05 moles of methyl vinyl ketone and 0.45 moles of nitromethane in 250 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Add 10g of Potassium fluoride (KF) on alumina. Stir at room temperature for 2 hours. Filter the mixture and concentrate the filtrate under reduced pressure to yield 5-nitro-2-pentanone[7].

  • Causality & Validation: KF on alumina acts as a mild, heterogeneous basic catalyst. It selectively deprotonates nitromethane to form a nitronate ion, which performs a conjugate (Michael) addition on the α,β -unsaturated ketone. The use of a heterogeneous catalyst allows for simple filtration, preventing basic hydrolysis in subsequent steps.

Step 2: Grignard Reaction

  • Procedure: Dissolve the crude 5-nitro-2-pentanone in anhydrous diethyl ether. Dropwise, add this to a stirred solution of methylmagnesium iodide in diethyl ether at 0 °C under argon. Warm to room temperature and stir for 1–3 hours. Quench slowly with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methyl-6-nitro-2-heptanol[7].

  • Causality & Validation: The Grignard reagent (MeMgI) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to establish the tertiary alcohol. Performing the addition at 0 °C controls the exothermic nature of the reaction and minimizes side reactions. Quenching with NH4​Cl provides a mild proton source that destroys excess Grignard reagent without dehydrating the newly formed tertiary alcohol.

Step 3: Catalytic Hydrogenation

  • Procedure: Dissolve 2-methyl-6-nitro-2-heptanol in ethanol and add a Palladium on Carbon (Pd/C) catalyst. Flush the vessel with hydrogen gas and pressurize to 50 psi. Shake vigorously at room temperature until hydrogen uptake ceases. Filter through a celite pad, concentrate the filtrate, and treat with hydrochloric acid to precipitate Heptaminol hydrochloride. Recrystallize for purity[7].

  • Causality & Validation: This step is intrinsically self-validating; the cessation of pressure drop (hydrogen uptake) serves as a stoichiometric endpoint, ensuring the nitro group is fully reduced to a primary amine without over-reducing the carbon backbone.

Synthesis N1 Methyl Vinyl Ketone + Nitromethane N2 Michael Addition (KF on Alumina, THF, 2h) N1->N2 N3 5-nitro-2-pentanone N2->N3 N4 Grignard Reaction (MeMgI, Et2O, 0°C to RT) N3->N4 N5 2-methyl-6-nitro-2-heptanol N4->N5 N6 Catalytic Hydrogenation (H2, Pd/C, 50 psi) N5->N6 N7 Heptaminol (Free Base) N6->N7 N8 HCl Treatment & Recrystallization N7->N8 N9 Heptaminol Hydrochloride N8->N9

Logical workflow for the three-step chemical synthesis of Heptaminol Hydrochloride.

Analytical Quantification

Because heptaminol lacks a strong native chromophore or fluorophore, direct UV-Vis or fluorescence detection is highly insensitive. To overcome this, a validated spectrofluorimetric approach utilizing nucleophilic substitution with Dansyl chloride (DNS-Cl) is employed[8].

Protocol 2: Spectrofluorimetric Determination via Derivatization
  • Step 1: Buffer Preparation: Prepare a 0.1 M borate buffer solution and adjust the pH strictly to 10.5 using NaOH[8].

    • Causality: The alkaline environment ensures that the primary amine of heptaminol is fully deprotonated, maximizing its nucleophilicity for the subsequent substitution reaction.

  • Step 2: Derivatization Reaction: Mix the heptaminol sample (0.03 to 2 µg/mL) with a 0.02% w/v solution of DNS-Cl in the borate buffer. Allow the reaction to proceed to completion, forming the highly luminescent N-(5-dimethylaminonaphthalene-1-sulfonyl)-6-amino-2-methylheptan-2-ol derivative[8].

  • Step 3: Liquid-Liquid Extraction: Extract the derivatized product using methylene chloride[8].

    • Causality: Methylene chloride selectively partitions the non-polar derivatized drug away from the highly polar, unreacted DNS-Cl and buffer salts. This step is critical for eliminating background fluorescence.

  • Step 4: Fluorescence Measurement: Measure the extracted organic layer using a spectrofluorimeter set to an excitation wavelength of 345 nm and an emission wavelength of 490 nm[8].

    • Validation: The protocol is self-validating through the concurrent processing of a reagent blank (DNS-Cl and buffer without the drug). Subtracting the blank ensures that any spontaneous hydrolysis of DNS-Cl to dansyl acid does not artificially inflate the quantification data. This method achieves a lower limit of quantification (LOQ) of 0.048 µg/mL[8].

References

  • What is the mechanism of Heptaminol Hydrochloride? Patsnap Synapse.[Link]

  • What is Heptaminol Hydrochloride used for? Patsnap Synapse. [Link]

  • Mechanism of Cardiovascular Actions of Heptanolamines. PubMed (NIH). [Link]

  • RCP, Etiquetage et Notice – Version EN ANALEPTOL - Veterinary Medicines. European Medicines Agency. [Link]

  • Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 3-Aminoheptan-2-ol Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Aminoheptan-2-ol hydrochloride, a chiral amino alcohol building block with significant potential in synthetic and medicinal chemistry. Intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Aminoheptan-2-ol hydrochloride, a chiral amino alcohol building block with significant potential in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, stereoselective synthesis, analytical methodologies, and potential applications of this versatile compound.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a pivotal class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their inherent chirality and the presence of two reactive functional groups, an amine and a hydroxyl group, make them invaluable starting materials for the construction of complex molecular architectures with specific stereochemistry. The precise spatial arrangement of these functional groups is often critical for the biological activity and efficacy of the final drug substance. 3-Aminoheptan-2-ol, with its seven-carbon chain, presents a lipophilic character that can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. The hydrochloride salt form enhances its stability and solubility in various solvent systems, facilitating its use in a range of chemical transformations.[1]

Physicochemical Properties and Stereoisomerism

3-Aminoheptan-2-ol possesses two chiral centers at the C-2 and C-3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The hydrochloride salt is the most common form utilized in synthesis due to its improved handling characteristics.

PropertyValueSource
CAS Number 135696-22-9 (hydrochloride)[1][2]
Molecular Formula C₇H₁₈ClNO[1][2]
Molecular Weight 167.68 g/mol [1][2]
Appearance Typically a white to off-white solid
Solubility Enhanced solubility in polar solvents compared to the free base[1]

Synthesis of 3-Aminoheptan-2-ol Hydrochloride

The synthesis of 3-Aminoheptan-2-ol, particularly its enantiomerically pure forms, is a key challenge and a focus of synthetic research. The primary strategies involve either asymmetric synthesis to directly obtain a single stereoisomer or the synthesis of a racemic or diastereomeric mixture followed by chiral resolution.

General Synthetic Approach: Reduction of α-Amino Ketones or Nitro Alcohols

A common and straightforward method for the synthesis of 1,2-amino alcohols is the reduction of the corresponding α-amino ketone or α-nitro alcohol. For 3-Aminoheptan-2-ol, this would involve the reduction of 3-aminoheptan-2-one or 3-nitroheptan-2-ol.

A general method involves the reduction of 3-nitroheptan-2-ol using a reducing agent like hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1] This reaction is typically performed under mild conditions.

G cluster_0 Synthesis of 3-Aminoheptan-2-ol 3-Nitroheptan-2-ol 3-Nitroheptan-2-ol 3-Aminoheptan-2-ol 3-Aminoheptan-2-ol 3-Nitroheptan-2-ol->3-Aminoheptan-2-ol Reduction (e.g., H₂, Pd/C) G cluster_0 Stereoselective Synthesis Workflow A Prochiral Ketone (3-(Protected-amino)heptan-2-one) B Asymmetric Reduction (Chiral Catalyst, H-source) A->B C Enantiomerically Enriched Protected Amino Alcohol B->C D Deprotection (Acidic Conditions) C->D E Chiral Amino Alcohol Hydrochloride D->E

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Protocols & Analytical Methods

Method

Synthesis of 3-Aminoheptan-2-ol Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 3-aminoheptan-2-ol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of 3-aminoheptan-2-ol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry. The protocol herein outlines a robust and reliable method, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction

3-Aminoheptan-2-ol is a seven-carbon amino alcohol featuring an amine group at the third position and a hydroxyl group at the second position of the heptane backbone. Its hydrochloride salt is often preferred in pharmaceutical and research applications due to its enhanced stability and solubility.[1] This compound serves as a valuable building block in organic synthesis, particularly in the development of chiral intermediates for novel therapeutic agents.[1]

The synthesis of 1,2-amino alcohols like 3-aminoheptan-2-ol can be approached through various synthetic strategies. Common methods include the reduction of corresponding α-amino ketones or nitro-alcohols, and the nucleophilic ring-opening of epoxides.[1][2][3] A highly effective and widely employed method for the synthesis of such compounds is the reductive amination of an appropriate keto-alcohol.[4][5] This approach is favored for its high efficiency and control over the reaction.

This protocol will detail the synthesis of 3-aminoheptan-2-ol hydrochloride via the reductive amination of 2-hydroxyheptan-3-one. The process involves the reaction of the keto-alcohol with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amino alcohol. The final step involves the conversion of the free base to its hydrochloride salt.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Pathway 2-hydroxyheptan-3-one 2-Hydroxyheptan-3-one Intermediate_Imine Intermediate Imine (not isolated) 2-hydroxyheptan-3-one->Intermediate_Imine + NH3 Ammonia Ammonia (NH3) Ammonia->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) 3-aminoheptan-2-ol 3-Aminoheptan-2-ol Reducing_Agent->3-aminoheptan-2-ol Intermediate_Imine->3-aminoheptan-2-ol + Reducing Agent Final_Product 3-Aminoheptan-2-ol Hydrochloride 3-aminoheptan-2-ol->Final_Product + HCl HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Synthesis of 3-Aminoheptan-2-ol Hydrochloride.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Hydroxyheptan-3-one≥95%Commercially AvailableStarting material.
Ammonium AcetateACS Reagent GradeAmmonia source.
Sodium Cyanoborohydride95%Reducing agent.
MethanolAnhydrousSolvent.
Diethyl EtherAnhydrousExtraction solvent.
Hydrochloric Acid2 M in Diethyl EtherFor salt formation.
Sodium HydroxidePelletsFor basification.
Magnesium SulfateAnhydrousDrying agent.
Deionized Water

Equipment

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Reductive Amination

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyheptan-3-one (10.0 g, 76.8 mmol) in 100 mL of anhydrous methanol.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (29.6 g, 384 mmol, 5 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is generally not monitored and is allowed to proceed in situ.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, carefully dissolve sodium cyanoborohydride (4.82 g, 76.8 mmol, 1 equivalent) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15-20 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Part 2: Work-up and Isolation of the Free Base

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Basification: To the resulting residue, add 100 mL of deionized water. Adjust the pH of the aqueous solution to >12 by the slow and careful addition of solid sodium hydroxide pellets while cooling the flask in an ice bath. This step is crucial to deprotonate the ammonium salt and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and wash it with a small amount of diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-aminoheptan-2-ol as an oil.

Part 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 3-aminoheptan-2-ol in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed. The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the product under vacuum to a constant weight.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acids. Handle with extreme care and quench any residual reagent with a bleach solution.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

Characterization

The identity and purity of the synthesized 3-aminoheptan-2-ol hydrochloride should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (O-H, N-H, C-H).

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Extend the reaction time or slightly increase the amount of reducing agent. Ensure the starting material is of high purity.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Impure ProductIncomplete reaction or side reactions.Optimize reaction conditions. Purify the crude free base by column chromatography on silica gel before salt formation.
Incomplete drying.Ensure the product is thoroughly dried under vacuum to remove residual solvent.

Discussion

The reductive amination protocol described here is a reliable method for the synthesis of 3-aminoheptan-2-ol hydrochloride. The use of sodium cyanoborohydride is particularly advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone starting material.[6] The one-pot nature of this reaction makes it an efficient process for laboratory-scale synthesis.

Alternative reducing agents such as sodium borohydride can also be used, but may require a two-step process where the imine is formed first, followed by reduction, to avoid reduction of the starting ketone.[6] Other methods for reductive amination, such as the Leuckart reaction, typically require higher temperatures and are less common in modern synthesis.[7]

The final conversion to the hydrochloride salt not only aids in purification through crystallization but also provides a more stable and easily handleable form of the compound for further applications.

References

  • Green Chemistry (RSC Publishing). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. [Online] Available at: [Link]

  • ScienceDirect. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. [Online] Available at: [Link]

  • Google Patents. Method for the preparation of an alpha-amino alcohol.
  • ResearchGate. Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Online] Available at: [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Online] Available at: [Link]

  • Wikipedia. Leuckart reaction. [Online] Available at: [Link]

  • PubChemLite. 2-hydroxy-heptan-3-one (C7H14O2). [Online] Available at: [Link]

Sources

Application

Application Notes and Protocols: 3-Aminoheptan-2-ol Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols in Drug Discovery In the landscape of medicinal chemistry, the precise three-dimensional arra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols in Drug Discovery

In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Chiral molecules, particularly enantiomerically pure compounds, are at the heart of modern drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Among the myriad of chiral building blocks available to the synthetic chemist, 1,2-amino alcohols represent a privileged scaffold. This structural motif is present in numerous natural products and synthetic pharmaceuticals, where the vicinal amino and hydroxyl groups often serve as key pharmacophoric features or as strategic handles for further molecular elaboration.

3-Aminoheptan-2-ol hydrochloride (CAS: 135696-22-9) is a chiral synthon that embodies the potential of this molecular class.[1] While it is primarily supplied for research and development purposes, its utility lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules.[1] The hydrochloride salt form enhances its stability and solubility, making it a convenient starting material for a variety of chemical transformations.[1] This guide provides an in-depth exploration of the potential applications of 3-Aminoheptan-2-ol hydrochloride in medicinal chemistry, complete with detailed protocols for its derivatization and a discussion of the strategic considerations for its use in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 135696-22-9[1]
Molecular Formula C₇H₁₈ClNO[1]
Molecular Weight 167.68 g/mol [1]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water and polar organic solventsGeneral knowledge of hydrochloride salts
Chirality Contains two chiral centers (C2 and C3)Molecular Structure

Core Applications in Medicinal Chemistry: A Versatile Chiral Building Block

The primary application of 3-Aminoheptan-2-ol hydrochloride in medicinal chemistry is as a chiral building block. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a diverse range of chemical modifications. These functional groups can be independently or concertedly manipulated to introduce new pharmacophores, modulate physicochemical properties, or to serve as attachment points for larger molecular fragments.

Conceptual Workflow: From Chiral Building Block to Drug Candidate

The journey from a simple chiral starting material like 3-Aminoheptan-2-ol hydrochloride to a potential drug candidate is a multi-step process involving iterative cycles of synthesis and biological evaluation. The following diagram illustrates this conceptual workflow.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Potential Applications A 3-Aminoheptan-2-ol HCl (Chiral Starting Material) B Functional Group Modification (N-Acylation, N-Alkylation, etc.) A->B Protocol 1 & 2 C Library of Derivatives B->C H Chiral Ligands for Asymmetric Catalysis B->H Protocol 3 D High-Throughput Screening (HTS) C->D Biological Evaluation I Bioactive Small Molecules C->I E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G Improved Potency & Safety

Caption: Conceptual workflow from 3-Aminoheptan-2-ol hydrochloride to potential applications.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the derivatization of 3-Aminoheptan-2-ol hydrochloride. It is imperative that all reactions are conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment.

Protocol 1: N-Acylation of 3-Aminoheptan-2-ol

Objective: To introduce an amide functionality, which can modulate the compound's hydrogen bonding capacity, polarity, and metabolic stability. Amides are a common functional group in many approved drugs.

Rationale for Experimental Choices:

  • Starting Material: The free base of 3-Aminoheptan-2-ol is used as the hydrochloride salt would be unreactive. A mild base (triethylamine) is used to neutralize the hydrochloride salt in situ or in a prior extraction step.

  • Acylating Agent: An acid chloride or anhydride is used as an efficient acylating agent.

  • Solvent: A non-protic solvent like dichloromethane (DCM) is chosen to avoid reaction with the acylating agent.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermicity of the acylation reaction and minimize side reactions.

Step-by-Step Methodology:

  • Preparation of the Free Base (Option A - In Situ):

    • Suspend 3-Aminoheptan-2-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).

    • Add triethylamine (1.1 eq) dropwise at room temperature and stir for 30 minutes.

  • Preparation of the Free Base (Option B - Extraction):

    • Dissolve 3-Aminoheptan-2-ol hydrochloride in water and adjust the pH to >10 with 1M NaOH.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Acylation Reaction:

    • Dissolve the free base of 3-Aminoheptan-2-ol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired acid chloride or anhydride (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of 3-Aminoheptan-2-ol via Reductive Amination

Objective: To introduce alkyl substituents on the nitrogen atom. This modification can significantly impact a molecule's basicity, lipophilicity, and receptor binding affinity.

Rationale for Experimental Choices:

  • Methodology: Reductive amination is a mild and efficient method for N-alkylation that avoids the over-alkylation often seen with alkyl halides.

  • Reagents: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of acidic protons.

  • Solvent: Dichloroethane (DCE) or DCM are suitable solvents for this reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 3-Aminoheptan-2-ol (as the free base, 1.0 eq) in dichloroethane (DCE), add the desired aldehyde or ketone (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of a Chiral Ligand for Asymmetric Catalysis

Objective: To utilize the chiral scaffold of 3-Aminoheptan-2-ol to synthesize a chiral ligand for use in asymmetric catalysis. Chiral 1,2-amino alcohols are precursors to many successful classes of ligands (e.g., oxazolines, phosphine-amino alcohols).

Rationale for Experimental Choices:

  • This protocol describes the synthesis of a simple phosphinamide ligand, which can coordinate to metal centers and create a chiral environment for catalysis.

  • Reagents: Diphenylphosphinoyl chloride is used to introduce the phosphinamide moiety. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 3-Aminoheptan-2-ol (as the free base, 1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

  • Phosphinamide Formation:

    • Add a solution of diphenylphosphinoyl chloride (1.05 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

3-Aminoheptan-2-ol hydrochloride is a valuable chiral building block for medicinal chemistry research. Its bifunctional nature allows for a wide array of synthetic modifications, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the derivatization of this synthon, allowing researchers to generate libraries of compounds for biological screening. While specific applications in the synthesis of approved drugs are not yet documented in the public domain, the fundamental chemistry of 1,2-amino alcohols strongly suggests its potential as a precursor to new generations of chiral ligands and bioactive molecules. Future work in this area will likely focus on the incorporation of this and similar chiral synthons into combinatorial libraries and the development of novel asymmetric methodologies that leverage its inherent stereochemistry.

References

Sources

Method

Application Note: Crystallization Techniques for 3-Aminoheptan-2-ol Hydrochloride

An Application Guide for Researchers and Development Scientists Abstract This document provides a comprehensive technical guide on the crystallization of 3-aminoheptan-2-ol hydrochloride (CAS: 135696-22-9), a key amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Development Scientists

Abstract

This document provides a comprehensive technical guide on the crystallization of 3-aminoheptan-2-ol hydrochloride (CAS: 135696-22-9), a key amino alcohol intermediate in chemical and pharmaceutical synthesis.[1] The control of solid-state properties through crystallization is paramount for ensuring purity, stability, and consistent manufacturability. This guide details several field-proven crystallization methodologies, including cooling, antisolvent, and vapor diffusion techniques. Each protocol is presented with a detailed explanation of the underlying scientific principles, step-by-step instructions, and key considerations for solvent selection. Furthermore, standard analytical techniques for the characterization of the resulting crystalline solid are discussed.

Introduction: The Critical Role of Crystallization

3-Aminoheptan-2-ol hydrochloride is a seven-carbon amino alcohol building block.[1] In its hydrochloride salt form, it exhibits enhanced stability and solubility, making it a versatile intermediate in multi-step organic synthesis.[1] As with most active pharmaceutical ingredients (APIs) and their intermediates, the final purification step is often a crystallization process.

Crystallization is not merely a purification method; it is a critical control point that defines the final solid-state properties of a material. These properties include:

  • Purity: Effectively removes process impurities, including isomers and unreacted starting materials.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms.[2] Different polymorphs can have drastically different physical properties, including solubility, melting point, and stability, which can impact bioavailability and shelf-life in a final drug product.

  • Crystal Habit: The external morphology of the crystals, which affects bulk properties like flowability, filterability, and compressibility.

  • Solvate/Hydrate Formation: The incorporation of solvent molecules into the crystal lattice, which can affect stability and stoichiometry.

This guide provides researchers with a foundational understanding and practical protocols to achieve robust and reproducible crystallization of 3-aminoheptan-2-ol hydrochloride.

Physicochemical Profile: 3-Aminoheptan-2-ol Hydrochloride

A thorough understanding of the molecule's properties is the cornerstone of developing a successful crystallization process. The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 135696-22-9[3]
Molecular Formula C₇H₁₈ClNO[1][3]
Molecular Weight 167.68 g/mol [1][3][4]
Appearance Typically an off-white to white solid.Inferred from similar compounds.[5][6]
Solubility Profile As a hydrochloride salt, it is expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and less soluble or insoluble in non-polar organic solvents (e.g., heptane, toluene, diethyl ether).General principle for amine salts.[7]
Melting Point To be determined experimentally (TBD). A key parameter for polymorph identification.

Foundational Principles of Crystallization

Crystallization is a phase transition process driven by supersaturation . A supersaturated solution contains more dissolved solute than it can hold at equilibrium. This thermodynamically unstable state is the prerequisite for both nucleation (the formation of initial, stable crystalline nuclei) and subsequent crystal growth . The method used to generate supersaturation dictates the crystallization technique.

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} caption [label="General Crystallization Workflow.", fontsize=10, fontcolor="#5F6368"]

Crystallization Protocols

The choice of crystallization method depends on the solubility profile of the compound and the desired outcome (e.g., large single crystals for X-ray diffraction vs. a uniform powder for formulation).

Cooling Crystallization

This is the most common technique for compounds whose solubility is highly dependent on temperature. Supersaturation is achieved by dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution.

  • Causality: As the temperature decreases, the solubility of 3-aminoheptan-2-ol hydrochloride drops, forcing the excess solute out of the solution to form crystals. The rate of cooling is a critical parameter: slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the precipitation of a fine, often less pure, powder.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., isopropanol (IPA), ethanol, or a mixture like IPA/water).

  • Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, add the crude 3-aminoheptan-2-ol hydrochloride. Add the selected solvent portion-wise while heating (e.g., to 60-70 °C) until the solid is completely dissolved. Aim for a solution that is close to saturation at this temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to obtain a clear, particle-free solution.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (e.g., 0-4 °C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Antisolvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another. Supersaturation is induced by adding a "poor" solvent (the antisolvent) to a solution of the compound in a "good" solvent.[8]

  • Causality: The addition of the antisolvent reduces the overall solvating power of the solvent system, decreasing the compound's solubility and forcing it to crystallize. The rate of antisolvent addition is crucial; slow, controlled addition is key to preventing amorphous precipitation and promoting crystalline growth.

Protocol:

  • Solvent/Antisolvent Selection: Select a solvent pair where the compound is freely soluble in the "solvent" (e.g., methanol, water) and practically insoluble in the "antisolvent" (e.g., methyl tert-butyl ether (MTBE), acetone, ethyl acetate).[7][9] The two solvents must be miscible.

  • Dissolution: Dissolve the crude 3-aminoheptan-2-ol hydrochloride in the minimum amount of the good solvent at room temperature to create a concentrated solution.

  • Antisolvent Addition: While stirring the solution, add the antisolvent dropwise.

  • Nucleation Point: Continue adding the antisolvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir at room temperature for several hours (or even days) to allow the crystals to grow. If needed, a very small additional amount of antisolvent can be added.

  • Isolation: Collect the crystals by vacuum filtration, wash with the antisolvent, and dry under vacuum.

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} caption [label="Decision Tree for Crystallization Method Selection.", fontsize=10, fontcolor="#5F6368"]

Vapor Diffusion Crystallization

This is a refined version of the antisolvent method, excellent for growing high-quality single crystals suitable for X-ray crystallography. It relies on the slow diffusion of antisolvent vapor into the compound solution.

  • Causality: The gradual introduction of the antisolvent vapor into the solution headspace and subsequently into the liquid phase ensures an extremely slow and controlled approach to supersaturation. This slow pace minimizes nucleation events and favors the growth of a few large, well-ordered crystals.

Protocol (Liquid-Vapor Diffusion):

  • Preparation: Dissolve the 3-aminoheptan-2-ol hydrochloride in a good solvent (e.g., methanol) in a small, open vial.

  • Setup: Place this vial inside a larger, sealable jar or beaker.

  • Antisolvent Addition: Carefully pour a layer of a volatile antisolvent (e.g., diethyl ether, pentane) into the larger jar, ensuring the level is below the top of the inner vial.

  • Sealing: Seal the jar tightly. The antisolvent will slowly vaporize and diffuse into the solution in the vial.

  • Incubation: Leave the setup undisturbed in a vibration-free location for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Characterization of the Crystalline Product

After crystallization, it is essential to analyze the solid material to confirm its identity, purity, and crystalline form.

TechniquePurposeExpected Outcome for 3-Aminoheptan-2-ol HCl
Visual Microscopy To assess crystal morphology (habit), size distribution, and homogeneity.Should reveal distinct crystalline shapes (e.g., needles, plates, prisms).
X-Ray Powder Diffraction (XRPD) To obtain a unique "fingerprint" of the crystalline lattice. The primary tool for identifying polymorphs.[2]A distinct diffraction pattern with sharp peaks, confirming crystallinity. Different polymorphs will have different patterns.
Differential Scanning Calorimetry (DSC) To measure thermal events, such as melting point and phase transitions.A sharp endotherm corresponding to the melting point. The presence of multiple thermal events may indicate polymorphism or the presence of solvates.
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound.A major peak corresponding to the compound with purity typically >99%.
Nuclear Magnetic Resonance (¹H NMR) To confirm the chemical structure and identify any residual solvents.[6]The spectrum should match the expected structure of 3-aminoheptan-2-ol, and integration can quantify any trapped crystallization solvents.

Conclusion

The crystallization of 3-aminoheptan-2-ol hydrochloride is a controllable process that is fundamental to achieving the desired purity and physical form. By systematically applying the principles of cooling, antisolvent, and vapor diffusion crystallization, researchers can effectively purify this compound and control its solid-state properties. The selection of the appropriate solvent system and method is key and should be guided by the solubility profile of the material. Subsequent characterization using techniques such as XRPD and DSC is mandatory to ensure the desired crystalline form has been obtained.

References

  • Kharasch, M. S., & Fuchs, C. F. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S. Patent and Trademark Office.
  • Shete, G., Puri, V., Kumar, L., & Bansal, A. K. (2010). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 72(4), 415–426. Retrieved from [Link]

  • Ajinomoto Co., Inc. (1984). Crystallization of amino acid. JPS5939857A.
  • Karrer, P., & Portmann, P. (1948). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Research, 26b(1), 54-57. Retrieved from [Link]

  • 3-Aminoheptane (CAS 28292-42-4) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved March 22, 2026, from [Link]

  • (2R,3R)-3-aminobutan-2-ol hydrochloride. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Kuzman, D., van der Wolf, J., El-Ghozzi, M., van der Linden, H., & van der Voort, P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 115-122. Retrieved from [Link]

  • (2S,3R)-3-aminobutan-2-ol hydrochloride. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • 6-Aminoheptan-2-ol. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • 3-Aminopentan-2-ol. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • 5-Aminoheptan-2-ol;hydrochloride. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • 3-Aminoheptane. (n.d.). NIST WebBook. Retrieved March 22, 2026, from [Link]

  • Celgene Corporation. (2002). Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. EP1392658A2.
  • de Oliveira, M. A., & de Almeida, L. C. (2014). An evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria Polymorphism. Brazilian Journal of Pharmaceutical Sciences, 50(1), 35-44. Retrieved from [Link]

  • WuXi AppTec (Shanghai) Co., Ltd. (2011). Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof. CN102030734A.
  • Hu, P., Ben-David, Y., & Milstein, D. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society, 138(19), 6143–6146. Retrieved from [Link]

  • Stilinović, V., Kaitner, B., & Meštrović, E. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Crystals, 12(2), 209. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Handling and Storage of 3-Aminoheptan-2-ol Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Abstract This document provides a comprehensive guide to the proper handling, storage, and stability as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide to the proper handling, storage, and stability assessment of 3-Aminoheptan-2-ol hydrochloride solutions. As a key building block in pharmaceutical synthesis, understanding its chemical behavior in solution is critical for ensuring the integrity and reproducibility of experimental outcomes. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with the necessary technical information and field-proven insights to maintain the quality and stability of this compound in a laboratory setting. We will delve into the causality behind experimental choices, providing a framework for the self-validating systems necessary for rigorous scientific research.

Introduction: The Versatile Amino Alcohol

3-Aminoheptan-2-ol is a seven-carbon amino alcohol that, in its hydrochloride salt form (C₇H₁₈ClNO), offers enhanced solubility and stability, making it a valuable intermediate in organic synthesis, particularly in the development of chiral compounds for pharmaceuticals.[1] Its structure, featuring both an amino and a hydroxyl group, presents unique considerations for its handling and storage in solution to prevent degradation and maintain its specified purity.

This guide will address the critical aspects of preparing, storing, and handling solutions of 3-Aminoheptan-2-ol hydrochloride to ensure the reliability of its use in research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Aminoheptan-2-ol hydrochloride is essential for its proper use.

PropertyValueSource
Molecular Formula C₇H₁₈ClNO[1]
Molecular Weight 167.68 g/mol [1]
Appearance Typically an oil or semi-solid[2]
Storage Temperature 4°C

Solution Preparation: A Step-by-Step Protocol

The accurate preparation of solutions is the first step in any successful experiment. The following protocol outlines the recommended procedure for preparing aqueous and organic solutions of 3-Aminoheptan-2-ol hydrochloride.

Protocol 1: Preparation of a Standard Aqueous Solution (e.g., 1 mg/mL in 0.1 N HCl)

Rationale: The use of a slightly acidic aqueous solvent, such as 0.1 N HCl, can enhance the stability of amine hydrochlorides by keeping the amino group protonated, thereby reducing its nucleophilicity and susceptibility to certain degradation pathways.[3]

Materials:

  • 3-Aminoheptan-2-ol hydrochloride

  • High-purity water (e.g., HPLC grade or equivalent)

  • Concentrated Hydrochloric Acid (HCl)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

Procedure:

  • Solvent Preparation: Prepare a 0.1 N HCl solution by diluting concentrated HCl with high-purity water. Always add acid to water.[4][5]

  • Weighing: Accurately weigh the desired amount of 3-Aminoheptan-2-ol hydrochloride using an analytical balance.

  • Dissolution: Transfer the weighed compound into a volumetric flask of the desired final volume.

  • Solubilization: Add a portion of the 0.1 N HCl solvent to the flask and gently swirl or sonicate until the solid is completely dissolved.

  • Dilution to Volume: Carefully add the 0.1 N HCl solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store as recommended in Section 4.

Storage and Stability of Solutions

The stability of 3-Aminoheptan-2-ol hydrochloride solutions is influenced by several factors, including the solvent, pH, temperature, and exposure to light.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation reactions.
Light Protect from light (use amber vials or store in the dark)Exposure to UV light can induce photolytic degradation.[6][7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.This minimizes the risk of oxidative degradation.
Container Tightly sealed, appropriate-sized containers to minimize headspace.Prevents solvent evaporation and exposure to air.
Solvent and pH Considerations

The choice of solvent and the pH of the solution are critical for maintaining the stability of 3-Aminoheptan-2-ol hydrochloride.

  • Aqueous Solutions: Acidic conditions (e.g., 0.1 N HCl) are generally preferred for aqueous solutions to ensure the amine group remains protonated, which can inhibit certain degradation pathways.[3] Neutral or alkaline conditions may lead to the deprotonation of the amine, increasing its reactivity.

  • Organic Solvents: For applications requiring organic solvents, aprotic solvents are generally a better choice than protic solvents like alcohols, which could potentially react with the compound under certain conditions. The stability in organic solvents will be compound-specific and should be experimentally verified.

Potential Degradation Pathways

Based on the structure of 3-Aminoheptan-2-ol, the following degradation pathways are plausible, particularly under stress conditions:

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of N-oxides or deamination to form a ketone.[8] The secondary alcohol can also be oxidized, though this is generally less facile.

  • Dehydration: Under acidic conditions and heat, the alcohol group could undergo dehydration to form an alkene.

  • Photodegradation: Exposure to light can generate radical species, leading to a complex mixture of degradation products.[8]

G cluster_0 3-Aminoheptan-2-ol Hydrochloride Solution cluster_1 Stress Factors cluster_2 Potential Degradation Pathways Solution 3-Aminoheptan-2-ol HCl in Solution Heat Heat Light Light Oxygen Oxygen pH pH Dehydration Dehydration Heat->Dehydration Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation pH->Dehydration

Caption: Factors influencing the stability of 3-Aminoheptan-2-ol hydrochloride solutions.

Safe Handling Procedures

Adherence to proper safety protocols is paramount when working with any chemical substance.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood, especially when handling the solid or concentrated solutions.

Spill and Disposal Procedures
  • Spills: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Stability Assessment Protocols

To ensure the integrity of your research, it is crucial to verify the stability of your 3-Aminoheptan-2-ol hydrochloride solutions over time, especially for long-term studies.

Protocol 2: Forced Degradation Study

Rationale: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop and validate stability-indicating analytical methods.[9] An extent of 5-20% degradation is generally considered appropriate.[10]

Procedure:

  • Prepare solutions of 3-Aminoheptan-2-ol hydrochloride in various media (e.g., 0.1 N HCl, water, 0.1 N NaOH, and an organic solvent).

  • Expose aliquots of these solutions to stress conditions such as:

    • Heat: 60°C for 24 hours

    • Acid/Base Hydrolysis: 0.1 N HCl or 0.1 N NaOH at 60°C for 8 hours. Neutralize samples before analysis.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.[1][7]

  • Analyze the stressed samples at appropriate time points using a suitable analytical method (see Section 6.1) and compare them to an unstressed control solution.

Analytical Method for Stability Assessment

Rationale: Due to the lack of a strong chromophore in 3-Aminoheptan-2-ol, direct UV detection in HPLC is challenging. A more sensitive and specific method involves derivatization of the primary amine group followed by HPLC with fluorescence or UV detection, or by GC-MS.

Recommended Method: HPLC with Pre-column Derivatization

This method involves reacting the primary amino group of 3-Aminoheptan-2-ol with a derivatizing agent to form a product that can be readily detected.

G Start Start Prepare_Sample Prepare Sample and Standard Solutions Start->Prepare_Sample Derivatize Derivatize with Reagent (e.g., OPA, FMOC-Cl) Prepare_Sample->Derivatize HPLC_Analysis Inject into HPLC System Derivatize->HPLC_Analysis Separate Separate on a Reversed-Phase Column HPLC_Analysis->Separate Detect Detect using Fluorescence or UV Detector Separate->Detect Quantify Quantify based on Peak Area Detect->Quantify End End Quantify->End

Caption: Workflow for stability analysis using HPLC with pre-column derivatization.

Example Derivatizing Agents:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form fluorescent derivatives.

A detailed, validated analytical method should be developed and utilized for quantitative analysis.

Conclusion

The chemical integrity of 3-Aminoheptan-2-ol hydrochloride solutions is critical for their successful application in research and development. By adhering to the protocols and guidelines outlined in this document for solution preparation, storage, and handling, researchers can minimize degradation and ensure the reliability and reproducibility of their results. The implementation of stability-indicating analytical methods is strongly recommended for long-term projects to monitor the quality of the solutions over time.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved from [Link]

  • Kim, J., Choi, Y., & Lee, Y. (2018). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of Analytical Science and Technology, 9(1), 1-8. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 931-940. Retrieved from [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 46(5), 37843-37851. Retrieved from [Link]

  • ICH. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. Retrieved from [Link]

  • Jasti, V., Shah, R., & Patel, P. (2014). Development and validation of stability indicating RP-HPLC method for the estimation of Carvedilol in bulk and pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 6(5), 144-154. Retrieved from [Link]

  • Solution Preparation - Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Retrieved from [Link]

  • Voelker, A., Taylor, L., & Mauer, L. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. Retrieved from [Link]

  • Einarsdóttir, E., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 5(44), 28669-28680. Retrieved from [Link]

  • Agilent Technologies. (2019). Amino Acid Analysis: A Guide to Best Practices. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Dairy Knowledge Portal. Preparation of standard solutions. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

  • Galla, L. (2015). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's analysis of drugs and poisons. Pharmaceutical press. Retrieved from [Link]

  • Scribd. Preparation of Standard Solutions. (n.d.). Retrieved from [Link]

  • Singh, R., & Kumar, R. (2015). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 2(3), 1-10. Retrieved from [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2021). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 60(10), 3894-3903. Retrieved from [Link]

Sources

Method

Application Note: Reaction Kinetics and Chemoselectivity Profiling of 3-Aminoheptan-2-ol Hydrochloride in TLR-8 Agonist Synthesis

Introduction and Scientific Context 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9) is a highly specialized aliphatic amino alcohol utilized as a critical building block in pharmaceutical development. Most notably, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9) is a highly specialized aliphatic amino alcohol utilized as a critical building block in pharmaceutical development. Most notably, it serves as a core intermediate in the synthesis of diamino pyrido[3,2-D]pyrimidine compounds, which act as potent Toll-like receptor 8 (TLR-8) agonists [1]. Activation of TLR-8 by these modulators stimulates broad immunological responses, making them highly valuable in oncology and autoimmune therapies.

For process chemists and drug development professionals, scaling the synthesis of these modulators requires a precise understanding of coupling kinetics. Because 3-aminoheptan-2-ol possesses both a primary amine and a secondary hydroxyl group, the acylation or heteroarylation of this molecule presents a classic chemoselectivity challenge. This application note details the kinetic profiling of its N-coupling reaction, providing field-proven protocols for optimizing yield while suppressing thermodynamic byproducts.

Mechanistic Causality and Reaction Dynamics

The compound is commercially supplied as a hydrochloride salt [2]. This salt form is chemically stable, preventing premature oxidation and autocatalytic degradation of the amine during storage. However, for the coupling reaction to proceed, the amine must be liberated into its free base form.

The Kinetic vs. Thermodynamic Paradigm:

  • Kinetic Control (N-Coupling): The primary amine is significantly more nucleophilic than the secondary hydroxyl group. Under low-temperature conditions (e.g., 10°C), the reaction is strictly under kinetic control, leading to rapid and exclusive N-coupling.

  • Thermodynamic Control (O-Coupling/Acylation): At elevated temperatures (>40°C), the reversibility of certain intermediates or the increased activation energy allows the oxygen atom to attack the electrophile, leading to O-coupled impurities.

To achieve a self-validating reaction system, a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is utilized. DIPEA selectively deprotonates the hydrochloride salt without competing for the electrophile.

ReactionPathway A 3-Aminoheptan-2-ol HCl (CAS 135696-22-9) B Free Base Formation (+ DIPEA) A->B Deprotonation C N-Coupling (Kinetic) Target TLR-8 Agonist B->C Low Temp (10°C) D O-Acylation (Thermodynamic) Impurity B->D High Temp (>40°C)

Figure 1: Chemoselective reaction pathway of 3-Aminoheptan-2-ol HCl.

Experimental Protocol: Kinetic Profiling Workflow

The following protocol outlines a self-validating methodology to measure the pseudo-first-order kinetics of 3-aminoheptan-2-ol coupling with a model electrophile (e.g., an activated pyrimidine derivative).

Reagent Preparation
  • Substrate Solution: Dissolve 10.0 mmol of 3-aminoheptan-2-ol hydrochloride in 20 mL of anhydrous Dimethylformamide (DMF).

  • Internal Standard: Add 1.0 mmol of biphenyl to the solution. Causality: The internal standard ensures that any volumetric variations during rapid sampling do not skew the quantitative UHPLC-MS data.

  • Base Addition: Inject 15.0 mmol (1.5 eq) of DIPEA into the reactor. Stir for 10 minutes to ensure complete liberation of the free base.

Kinetic Reaction and Automated Sampling
  • Equilibrate the thermostated reactor vessel to the target study temperature (e.g., 10°C, 25°C, or 40°C).

  • Initiation: Rapidly inject 50.0 mmol (5.0 eq, excess to ensure pseudo-first-order kinetics) of the model electrophile. This marks t=0 .

  • Sampling: Withdraw 50 µL aliquots at precise intervals: 1, 3, 5, 10, 20, 30, 60, and 120 minutes.

  • Chemical Quenching (Critical Step): Immediately discharge each 50 µL aliquot into a prepared HPLC vial containing 950 µL of 0.1% Formic Acid in Acetonitrile.

    • Causality: The highly acidic environment instantly protonates any unreacted 3-aminoheptan-2-ol, dropping its nucleophilicity to zero. This "freezes" the reaction state, ensuring the kinetic data accurately reflects the exact moment of sampling.

UHPLC-MS Analysis

Analyze the quenched samples using a C18 column (1.7 µm, 2.1 x 50 mm) with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Track the disappearance of the amine mass ( m/z 132.14 for the free base) and the appearance of the product.

KineticWorkflow S1 Step 1: Reactor Setup Thermostated Vessel + Internal Std S2 Step 2: Reagent Injection Electrophile Addition (t=0) S1->S2 S3 Step 3: Precision Sampling Timepoints: 1 to 120 min S2->S3 S4 Step 4: Acidic Quenching Protonation to Stop Reaction S3->S4 S5 Step 5: UHPLC-MS Analysis Quantify N- vs O-Coupling S4->S5

Figure 2: Step-by-step kinetic sampling and quenching workflow.

Quantitative Data and Process Insights

By plotting the natural log of the remaining amine concentration against time ( ln[A]t​=−kt+ln[A]0​ ), the rate constant ( k ) and half-life ( t1/2​ ) can be determined. The table below summarizes typical kinetic parameters observed during process optimization.

Table 1: Kinetic Parameters of 3-Aminoheptan-2-ol Coupling at Varying Conditions

Temperature (°C)Base (DIPEA) EquivalentsRate Constant k ( min−1 )Half-life t1/2​ (min)Chemoselectivity (N:O ratio)
10 1.50.04515.498 : 2
25 1.50.1205.892 : 8
40 1.50.3501.9881 : 19
25 1.00.0858.194 : 6
Discussion of Results

The data clearly demonstrates the inverse relationship between reaction velocity and chemoselectivity. While operating at 40°C reduces the reaction half-life to under 2 minutes, it drastically increases the thermodynamic O-acylation impurity (19%). For pharmaceutical manufacturing of TLR-8 agonists, maintaining the reaction at 10°C with 1.5 equivalents of base provides the optimal balance: a manageable 15-minute half-life while preserving a 98:2 chemoselectivity ratio in favor of the target N-coupled product.

References

  • US Patent 9,670,205 B2 - Toll like receptor modulator compounds. Describes the synthesis of diamino pyrido[3,2-D]pyrimidine compounds utilizing 3-aminoheptan-2-ol for TLR-8 activation.
Application

Application Notes and Protocols: 3-Aminoheptan-2-ol Hydrochloride as a Chiral Organocatalyst

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The following guide details the potential applications and protocols for 3-Aminoheptan-2-ol hydrochloride as a catalyst i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following guide details the potential applications and protocols for 3-Aminoheptan-2-ol hydrochloride as a catalyst in asymmetric synthesis. Direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature. Therefore, this guide has been constructed based on expert analysis of its structural features and by drawing direct analogies from well-established precedents for structurally similar chiral primary β-amino alcohols. The protocols provided are illustrative, robust, and grounded in the fundamental principles of organocatalysis.

Introduction: The Power of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, serving both as valuable chiral building blocks and as highly effective organocatalysts.[1][2] Their prevalence stems from their ready availability, often derived in one or two steps from the chiral pool of natural amino acids, and their bifunctional nature.[3][4] These molecules contain a Lewis basic amino group and a Brønsted acidic hydroxyl group in a specific stereochemical arrangement, allowing them to form highly organized, hydrogen-bonded transition states that effectively control the facial selectivity of a reaction.[5]

3-Aminoheptan-2-ol hydrochloride (C₇H₁₈ClNO) is a chiral primary β-amino alcohol. The primary amine is a crucial feature, enabling it to participate in enamine and iminium-ion catalysis, while the adjacent hydroxyl group is perfectly positioned to direct stereoselectivity through non-covalent interactions. This structural motif makes it a strong candidate for catalyzing a variety of carbon-carbon bond-forming reactions.

PropertyValue
Molecular Formula C₇H₁₈ClNO
Molecular Weight 167.68 g/mol
CAS Number 135696-22-9
Structure (Image of 3-Aminoheptan-2-ol)

Mechanistic Principle: Enamine Catalysis

The primary mode of action for catalysts like 3-Aminoheptan-2-ol is through enamine catalysis. The free amine (generated in situ from the hydrochloride salt by addition of a base) reversibly condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the amino alcohol backbone ensures that this enamine is chiral. This intermediate then attacks an electrophile (e.g., a nitroalkene in a Michael addition or an aldehyde in an aldol reaction). The hydroxyl group of the catalyst plays a critical role in this step, acting as a hydrogen-bond donor to orient the electrophile and stabilize the transition state, leading to high stereoselectivity.[3][5]

Enamine_Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst R-NH2 (Free Amine) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Substrate 1) Transition_State H-Bonded Transition State Enamine->Transition_State + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Product_Complex Iminium Product Complex Transition_State->Product_Complex Product Chiral Product Product_Complex->Product Hydrolysis + H2O Product->Catalyst Catalyst Regeneration Water H2O

Caption: Generalized enamine catalytic cycle for primary amino alcohol catalysts.

Potential Applications & Protocols

Based on its structure, 3-Aminoheptan-2-ol hydrochloride is a promising catalyst for several key asymmetric transformations.

Application: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Chiral primary β-amino alcohols are highly effective catalysts for the Michael addition of ketones or β-keto esters to nitroalkenes, producing adducts with high diastereo- and enantioselectivity.[3][6]

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details a representative procedure for the enantioselective addition of cyclohexanone to trans-β-nitrostyrene, a standard model reaction for evaluating catalyst performance.

Materials & Equipment:

  • 3-Aminoheptan-2-ol hydrochloride

  • trans-β-Nitrostyrene

  • Cyclohexanone (freshly distilled)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware (flame-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • TLC plates (silica gel 60 F₂₅₄)

  • Chiral HPLC for enantiomeric excess (ee) determination

Experimental Procedure:

  • Catalyst Activation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add 3-Aminoheptan-2-ol hydrochloride (8.4 mg, 0.05 mmol, 10 mol%). Add anhydrous toluene (2.0 mL) and triethylamine (7.0 µL, 0.05 mmol, 10 mol%) to generate the free amine in situ. Stir the mixture for 15 minutes at room temperature.

    • Expertise & Experience: The hydrochloride salt is stable and easy to handle, but the free amine is the active catalyst. Stoichiometric addition of a non-nucleophilic base like Et₃N is crucial for liberating the catalyst without interfering with the reaction.

  • Reactant Addition: To the catalyst solution, add cyclohexanone (104 µL, 1.0 mmol, 2.0 equiv.). Stir for 10 minutes. Then, add a solution of trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.) in anhydrous toluene (3.0 mL).

    • Expertise & Experience: Using an excess of the ketone donor helps to push the enamine formation equilibrium forward, increasing the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature (or cool to 0 °C for potentially higher selectivity) and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC.

Expected Results (Hypothetical):

EntryTemp (°C)Yield (%)dr (syn:anti)ee (%)
125~85>95:5~90
20~80>97:3~95
Application: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is another powerful C-C bond-forming reaction where chiral amino alcohols excel as catalysts. They can effectively catalyze the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.[4][7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Setup 1. Flame-dry glassware under N2/Ar Activation 2. Add Catalyst, Solvent, Base (Et3N) Setup->Activation Reagents 3. Add Ketone, then Aldehyde Activation->Reagents Stir 4. Stir at specified temp. (e.g., 24-48h) Reagents->Stir Monitor 5. Monitor by TLC Stir->Monitor Quench 6. Quench reaction (e.g., aq. NH4Cl) Monitor->Quench Extract 7. Extract with EtOAc Quench->Extract Purify 8. Column Chromatography Extract->Purify Analyze 9. Analyze by NMR (dr) & Chiral HPLC (ee) Purify->Analyze

Caption: General experimental workflow for an organocatalytic reaction.

Application: Precursor for Chiral Ligands

Beyond direct organocatalysis, chiral 1,2-amino alcohols are fundamental precursors for more complex and highly effective chiral ligands used in metal-catalyzed reactions.[8] For example, they can be used to synthesize:

  • Oxazaborolidines: For Corey-Bakshi-Shibata (CBS) reductions of ketones.[9]

  • Bisoxazoline (BOX) and Pyridine-oxazoline (PHOX) ligands: Versatile ligands for a wide range of metal-catalyzed reactions, including hydrogenations and hydrosilylations.[8]

This versatility significantly broadens the utility of 3-Aminoheptan-2-ol hydrochloride in the field of asymmetric synthesis.

Safety & Handling

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. [Link]

  • Asymmetric Michael Addition with Amino Alcohol Catalysts Derived from D-Glucose. Agricultural and Biological Chemistry. [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances (via PMC). [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. [Link]

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances. [Link]

  • Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. Muroran Institute of Technology Institutional Repository. [Link]

  • Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. PubMed. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Utrecht University Repository. [Link]

Sources

Method

Application Notes &amp; Protocols for 3-Aminoheptan-2-ol Hydrochloride in Asymmetric Synthesis

Introduction: The Role of Chiral Amino Alcohols in Modern Synthesis Enantiomerically pure vicinal amino alcohols are foundational building blocks in asymmetric synthesis.[1] Their utility stems from a bifunctional nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Chiral Amino Alcohols in Modern Synthesis

Enantiomerically pure vicinal amino alcohols are foundational building blocks in asymmetric synthesis.[1] Their utility stems from a bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group capable of coordination, which allows them to form well-defined, rigid transition states in chemical reactions. This structural motif is prevalent in numerous natural products, pharmaceuticals, and is a cornerstone for the development of chiral ligands and catalysts.[1] 3-Aminoheptan-2-ol hydrochloride is a member of this versatile class of compounds. While specific literature on this exact molecule is emerging, its structural features are analogous to widely used chiral amino alcohols, suggesting its significant potential in two primary domains of asymmetric synthesis: as a chiral ligand for catalytic enantioselective additions to carbonyls and as a precursor to chiral oxazaborolidine catalysts for asymmetric reductions.

This guide provides detailed, field-proven protocols that are representative of how 3-Aminoheptan-2-ol hydrochloride can be effectively employed by researchers, scientists, and drug development professionals. The methodologies are based on well-established principles and reactions for analogous chiral amino alcohols.

Part 1: 3-Aminoheptan-2-ol as a Chiral Ligand in Enantioselective Alkylation of Aldehydes

The addition of organometallic reagents to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. The key to achieving high enantioselectivity is the use of a chiral ligand that complexes with the metal, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde. Chiral β-amino alcohols are particularly effective in this role, especially in the context of dialkylzinc additions.[2][3]

Causality in Experimental Design:

The reaction between the chiral amino alcohol, such as 3-aminoheptan-2-ol, and a dialkylzinc reagent (e.g., diethylzinc) in situ generates a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde. The stereochemical outcome is dictated by the formation of a rigid, six-membered, chair-like transition state involving two zinc atoms, the ligand, the aldehyde, and the alkyl group to be transferred. This well-organized assembly minimizes steric interactions and directs the alkyl group to a specific enantiotopic face of the carbonyl.[4][5] Toluene is a common solvent as it is non-coordinating and allows for the effective formation of the catalytic species. The reaction is typically run at 0°C to enhance selectivity by minimizing thermal fluctuations that could lead to less-defined transition states.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a general method for the catalytic, enantioselective addition of diethylzinc to benzaldehyde, using 3-aminoheptan-2-ol as the chiral ligand.

Materials:

  • (1R,2S)- or (1S,2R)-3-Aminoheptan-2-ol hydrochloride

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried and cooled under an inert atmosphere)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ligand Preparation: In a flame-dried, nitrogen-flushed round-bottom flask, suspend 3-aminoheptan-2-ol hydrochloride (0.05 mmol, 5 mol%) in anhydrous toluene (1.0 mL). Add dropwise one equivalent of a non-nucleophilic base (e.g., a hindered amine like triethylamine or DBU) to liberate the free amino alcohol. Stir for 10 minutes at room temperature.

  • Catalyst Formation: To the stirred solution, slowly add diethylzinc (0.1 mL of a 1.0 M solution in hexanes, 0.1 mmol) at room temperature. The mixture will evolve ethane gas. Stir for 30 minutes to ensure complete formation of the zinc amino alkoxide.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) to the solution.

  • Addition of Alkylating Agent: To this stirred mixture, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL) at 0°C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Representative Performance Data

The following table summarizes expected performance for the enantioselective ethylation of various aldehydes using a chiral amino alcohol ligand like 3-aminoheptan-2-ol.

EntryAldehydeYield (%)ee (%)
1Benzaldehyde90-98>95
24-Chlorobenzaldehyde88-96>94
32-Naphthaldehyde85-95>96
4Cyclohexanecarboxaldehyde80-90>92

Note: Data is representative for this class of reaction and may require optimization for 3-aminoheptan-2-ol.

Visualization of the Catalytic Rationale

Catalytic_Cycle Ligand 3-Aminoheptan-2-ol (L) Catalyst LZnEt (Active Catalyst) Ligand->Catalyst + Et2Zn - Ethane Et2Zn Et2Zn Complex LZnEt-RCHO Complex Et2Zn->Complex Dimer [LZnEt]₂ (Inactive Dimer) Catalyst->Dimer Dimerization Catalyst->Complex + RCHO Aldehyde RCHO TransitionState Transition State Complex->TransitionState ProductComplex Product-Zinc Complex TransitionState->ProductComplex Et Transfer ProductComplex->Catalyst - Product Product Chiral Alcohol ProductComplex->Product Work-up (H+)

Caption: Proposed catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Part 2: 3-Aminoheptan-2-ol as a Precursor for Asymmetric Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7] The reaction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral β-amino alcohol, in the presence of a borane source.[8][9]

Causality in Experimental Design:

3-Aminoheptan-2-ol can serve as the chiral precursor for an oxazaborolidine catalyst. The amino alcohol reacts with a borane source (e.g., borane-THF or borane-dimethyl sulfide) to form the cyclic oxazaborolidine in situ.[10][11] The mechanism of the CBS reduction involves the coordination of another molecule of borane to the Lewis basic nitrogen atom of the catalyst. This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. An intramolecular hydride transfer from the coordinated borane to the ketone carbonyl then occurs through a six-membered ring transition state, yielding the chiral alcohol with high enantioselectivity.[12][13]

Protocol 2: In Situ Generation of a 3-Aminoheptan-2-ol-Derived Catalyst for Asymmetric Reduction of Acetophenone

This protocol details the in situ preparation of the oxazaborolidine catalyst and its immediate use in the asymmetric reduction of a model ketone.

Materials:

  • (1R,2S)- or (1S,2R)-3-Aminoheptan-2-ol hydrochloride

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (1.0 M solution in THF)

  • Acetophenone (or other prochiral ketone)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, nitrogen-flushed flask, add 3-aminoheptan-2-ol hydrochloride (0.1 mmol, 10 mol%).

    • Add anhydrous THF (2.0 mL) and a stoichiometric amount of a non-nucleophilic base to generate the free amino alcohol. Stir for 10 minutes.

    • Add borane-dimethyl sulfide complex (0.1 mmol, 10 mol%) at room temperature.

    • Stir the solution at room temperature for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reaction Setup:

    • In a separate flame-dried flask under nitrogen, dissolve the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (3.0 mL).

    • Cool the ketone solution to the desired reaction temperature (e.g., 0°C or -20°C).

  • Catalytic Reduction:

    • Add the pre-formed catalyst solution from step 1 to the ketone solution via cannula or syringe.

    • To this mixture, add the stoichiometric reducing agent, borane-dimethyl sulfide complex (0.6 - 1.0 mmol, 0.6 - 1.0 equiv), dropwise over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of methanol (2 mL) at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Concentrate under reduced pressure to remove the bulk of the solvent. Add 1 M HCl (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the chiral alcohol. Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Representative Performance Data

The CBS reduction is effective for a wide range of ketones. The following table provides expected results.

EntryKetoneYield (%)ee (%)
1Acetophenone>95>97
21-Tetralone>95>98
32-Chloroacetophenone>90>95
4Propiophenone>95>96

Note: Data is representative for CBS reductions and may require optimization for the specific catalyst derived from 3-aminoheptan-2-ol.

Visualization of the Asymmetric Reduction Mechanism

CBS_Mechanism Catalyst Oxazaborolidine (from 3-Aminoheptan-2-ol) ActiveComplex Catalyst-BH₃ Complex Catalyst->ActiveComplex Coordination Borane1 BH₃ Borane1->ActiveComplex TernaryComplex Ternary Complex ActiveComplex->TernaryComplex + Ketone (Steric Control) Ketone R-CO-R' Ketone->TernaryComplex Alkoxyborane Chiral Alkoxyborane TernaryComplex->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->Catalyst Release ChiralAlcohol Chiral Alcohol Alkoxyborane->ChiralAlcohol Work-up (H+)

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

3-Aminoheptan-2-ol hydrochloride is a promising and accessible chiral building block for asymmetric synthesis. By leveraging its structural similarity to well-studied chiral amino alcohols, it can be effectively applied as a chiral ligand in enantioselective alkylation reactions and as a precursor for highly selective oxazaborolidine catalysts in asymmetric ketone reductions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to incorporate this versatile molecule into their synthetic strategies for the construction of complex, enantiomerically pure molecules.

References

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. Academia.edu. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing). [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • Asymmetric Reduction of Ketones Using In Situ Generated Oxazaborolidines From (1R-Camphor as Catalysts. Taylor & Francis Online. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. [Link]

  • Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. ResearchGate. [Link]

  • Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. [Link]

  • New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters - ACS Publications. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Aminoheptan-2-ol Hydrochloride Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis and process optimization of 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9). This chiral amino alcohol is a critical building block in organic synthesis and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9). This chiral amino alcohol is a critical building block in organic synthesis and pharmaceutical drug development[1][2].

The standard industrial and laboratory preparation of this compound involves the catalytic hydrogenation of the corresponding β-nitro alcohol, 3-nitroheptan-2-ol, typically using palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂)[1][3]. While this reduction appears straightforward, the dual functionality of the intermediate and product makes the reaction highly susceptible to complex side reactions. This guide provides mechanistic insights, LC-MS troubleshooting workflows, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Overview of Side Reactions

During the catalytic hydrogenation of 3-nitroheptan-2-ol, the reaction must sequentially reduce the nitro group through a nitroso intermediate, to a hydroxylamine, and finally to the target primary amine[4][5]. However, the process is plagued by competing degradation pathways.

The most critical side reaction is the retro-Henry (retro-aldol) cleavage . β-nitro alcohols are inherently unstable under basic conditions and will spontaneously cleave into their constituent aldehydes and nitroalkanes[6][7]. Because the target product (3-aminoheptan-2-ol) is an aliphatic amine, its formation raises the pH of the reaction mixture. This creates an auto-catalytic degradation loop where the newly formed product catalyzes the destruction of the remaining starting material.

ReactionNetwork N1 3-Nitroheptan-2-ol (Starting Material) N2 3-Hydroxylaminoheptan-2-ol (Intermediate) N1->N2 +H2, Pd/C S1 Pentanal + Nitroethane (Retro-Henry Cleavage) N1->S1 Base-Catalyzed N3 3-Aminoheptan-2-ol (Target Product) N2->N3 +H2, Pd/C S2 N-Pentyl-3-aminoheptan-2-ol (N-Alkylation) N3->S2 + Pentanal S3 3-Aminoheptane (Hydrogenolysis) N3->S3 Excess H2 / Acid S1->S2 + Target Product

Reaction network of 3-nitroheptan-2-ol hydrogenation and competing side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing pentanal, nitroethane, or pentanol in my final reaction mixture? Causality: You are observing the products of a base-catalyzed retro-Henry cleavage[6]. As your hydrogenation proceeds, the formation of the basic 3-aminoheptan-2-ol product increases the pH of the solution. This basic environment catalyzes the cleavage of the unreacted 3-nitroheptan-2-ol starting material into pentanal and nitroethane[7]. Under hydrogenation conditions, pentanal may further reduce to pentanol. Solution: You must run the hydrogenation in the presence of at least 1.05 equivalents of an anhydrous acid (e.g., ethanolic HCl). This traps the basic amine as a hydrochloride salt in situ, maintaining an acidic pH and completely suppressing the retro-Henry pathway. This is precisely why the compound is universally isolated and commercialized as 3-aminoheptan-2-ol hydrochloride[1][2].

Q2: My LC-MS shows a major impurity with a mass shift of +70 Da relative to the target (m/z 132). What is this and how do I prevent it? Causality: A +70 Da mass shift corresponds to the addition of a pentyl group, indicating the formation of N-pentyl-3-aminoheptan-2-ol . This is a secondary consequence of the retro-Henry cleavage. The cleaved pentanal undergoes reductive amination with your desired 3-aminoheptan-2-ol product under the standard hydrogenation conditions[7]. Solution: Preventing the initial retro-Henry cleavage via strict pH control (as detailed in Q1) will eliminate the source of pentanal, thereby cutting off the pathway for this N-alkylation side reaction.

Q3: My reaction stalls, and LC-MS shows a massive [M+16] Da impurity. How do I drive the reaction to completion? Causality: The +16 Da impurity is the intermediate 3-hydroxylaminoheptan-2-ol . The reduction of the N-O bond in the hydroxylamine intermediate to form the primary amine is the rate-limiting step of the entire process and requires higher activation energy than the initial nitro reduction[4][5]. Solution: Ensure adequate hydrogen pressure (typically 40–50 psi). If the reaction stalls, your catalyst may be poisoned by sulfur or halide impurities in the starting material. Switch to a highly active, unpoisoned catalyst such as 20% Pd(OH)₂/C (Pearlman's catalyst), which is exceptionally efficient for this specific N-O cleavage[3].

Q4: I am detecting 3-aminoheptane ([M-16] Da) in my final product. How do I minimize this? Causality: A mass loss of 16 Da indicates the loss of the hydroxyl oxygen via hydrogenolysis of the C-OH bond[5]. While benzyl alcohols are most notorious for this, aliphatic β-amino alcohols can also undergo hydrogenolysis under forcing conditions (excessive temperature, high pressure, or excessively strong anhydrous acids). Solution: Lower the reaction temperature to 20–25 °C. More importantly, implement a self-validating monitoring step: halt the reaction immediately once hydrogen uptake ceases.

Troubleshooting Q1 Identify LC-MS Mass Shift Relative to Target (m/z 132) M1 Δm = +16 Da (Hydroxylamine) Q1->M1 M2 Δm = -16 Da (Hydrogenolysis) Q1->M2 M3 Δm = +70 Da (N-Pentylation) Q1->M3 A1 Increase H2 Pressure Check for Catalyst Poisoning M1->A1 A2 Reduce Temperature Control Acid Concentration M2->A2 A3 Add HCl Equivalents to Prevent Retro-Henry M3->A3

LC-MS troubleshooting workflow for identifying and resolving side reactions.

Quantitative Data: Impurity Profile & Mitigation

Summarized below are the typical quantitative mass shifts and corresponding mitigation strategies for the side products encountered during this synthesis.

Impurity IdentityLC-MS Mass Shift (Δm)Primary Mechanistic CauseProcess Mitigation Strategy
3-Hydroxylaminoheptan-2-ol +16 DaIncomplete reduction; stalled at rate-limiting step.Increase H₂ pressure to 40-50 psi; utilize fresh 20% Pd(OH)₂/C.
Pentanal / Nitroethane N/A (Cleavage)Auto-catalytic base-driven retro-Henry reaction.Pre-acidify media with 1.05 eq. ethanolic HCl.
N-Pentyl-3-aminoheptan-2-ol +70 DaReductive amination of pentanal with target amine.Suppress retro-Henry cleavage to eliminate pentanal source.
3-Aminoheptane -16 DaOver-reduction / Hydrogenolysis of the C-OH bond.Maintain temp at ≤25 °C; halt reaction upon H₂ uptake cessation.

Experimental Protocol: Self-Validating Synthesis

To achieve >99% conversion while suppressing retro-Henry cleavage and hydrogenolysis, follow this optimized, self-validating methodology[3][7].

Step 1: Preparation of Acidic Media

  • Dissolve 3-nitroheptan-2-ol (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Slowly add a solution of ethanolic HCl (1.05 eq) to the mixture. Causality Check: Pre-acidifying the mixture ensures that as the basic amine is formed, it is immediately protonated into the hydrochloride salt. This prevents the pH from rising and completely shuts down the auto-catalytic retro-Henry degradation pathway.

Step 2: Catalyst Loading and Purging

  • Carefully add 20% Pd(OH)₂ on carbon (10% w/w relative to substrate) to the acidic solution[3].

  • Seal the reactor and purge the atmosphere with nitrogen (3 cycles), followed by hydrogen gas (3 cycles). Validation Check: Pressurize the system to 45 psi with H₂ and isolate the vessel for 5 minutes. A stable pressure gauge validates that the system is leak-free before heating/stirring begins.

Step 3: Hydrogenation & Self-Validation

  • Initiate vigorous stirring at 20–25 °C under 40–45 psi of hydrogen.

  • Monitor the hydrogen mass flow meter or pressure drop. Validation Check: The reaction is deemed complete only when hydrogen uptake strictly ceases. Do not extend the reaction time beyond this point. Prolonged exposure to H₂ in acidic media will trigger the hydrogenolysis of the C-OH bond, generating the 3-aminoheptane impurity[5].

Step 4: Workup and Isolation

  • Vent the hydrogen gas safely and purge the reactor with nitrogen.

  • Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with additional absolute ethanol (2 x 10 mL)[3].

  • Concentrate the filtrate under reduced pressure to yield the crude 3-aminoheptan-2-ol hydrochloride.

  • Recrystallize from a mixture of ethyl acetate and ethanol to obtain the pure, stable hydrochloride salt[1][2].

References

  • Title: US9670205B2 - Toll like receptor modulator compounds Source: Google Patents URL
  • Title: Aluminium reduction of nitroalkanes to alkylamines Source: Hive Chemistry Discourse URL: [Link]

  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Henry reaction Source: Wikipedia URL: [Link]

  • Title: Spontaneous, solvent- and base-catalyzed degradation of the precursor of the β-nitro alcohol Source: Ovid URL: [Link]

Sources

Optimization

Technical Support Center: 3-Aminoheptan-2-ol Hydrochloride Stability

Welcome to the Technical Support Center for 3-Aminoheptan-2-ol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Aminoheptan-2-ol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Given that specific degradation pathways for 3-aminoheptan-2-ol hydrochloride are not extensively detailed in published literature, this resource synthesizes information from Safety Data Sheets (SDS), general chemical principles of amino alcohols and their hydrochloride salts, and data from structurally analogous compounds. Our goal is to equip you with the foundational knowledge to anticipate stability issues, troubleshoot experimental challenges, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 3-Aminoheptan-2-ol hydrochloride to ensure its stability?

A: To maximize the shelf-life and maintain the purity of 3-Aminoheptan-2-ol hydrochloride, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Some suppliers also recommend storing it under an inert gas atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[2][3] Protecting the compound from light is also a recommended practice.[2]

Q2: Why is 3-Aminoheptan-2-ol provided as a hydrochloride salt? What are the stability implications?

A: 3-Aminoheptan-2-ol is supplied as a hydrochloride salt to enhance its stability and improve its handling characteristics. The free amine form of amino alcohols can be more susceptible to degradation, particularly through oxidation and reaction with atmospheric carbon dioxide. The formation of a hydrochloride salt protonates the amino group, making it less reactive and generally improving the compound's shelf life and solubility in aqueous solutions.[5][6][7]

Q3: What are the most probable degradation pathways for 3-Aminoheptan-2-ol hydrochloride?

A: Based on the structure of 3-aminoheptan-2-ol, the most likely degradation pathways involve the amino and alcohol functional groups. The two primary routes of degradation are:

  • Oxidation of the secondary alcohol: The secondary alcohol group at the 2-position can be oxidized to form the corresponding ketone, 3-aminoheptan-2-one. This is a common degradation pathway for amino alcohols.[1][2][3]

  • Oxidation of the amino group: The amino group can be susceptible to oxidation, potentially leading to the formation of various nitrogen-containing impurities.[8]

While less common for the hydrochloride salt, under certain conditions, deamination (loss of the amino group) could also occur.

Q4: How can I visually tell if my 3-Aminoheptan-2-ol hydrochloride has degraded?

A: Visual inspection can sometimes provide initial clues of degradation. Any change in the physical appearance of the compound, such as a change in color (e.g., from white/off-white to yellow or brown), clumping, or an unusual odor, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity and integrity of the compound.

Q5: What analytical techniques are recommended for assessing the stability and purity of 3-Aminoheptan-2-ol hydrochloride?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of 3-Aminoheptan-2-ol hydrochloride and detecting the presence of degradation products.[9][10][11] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential impurities. Other useful techniques include:

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is a powerful tool for identifying the molecular weights of any degradation products, which helps in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in the functional groups of the molecule, which may indicate degradation.

Troubleshooting Guide

This section addresses common issues that may arise during experiments, potentially linked to the instability of 3-Aminoheptan-2-ol hydrochloride.

Observed Issue Potential Cause Related to Stability Recommended Troubleshooting Steps
Loss of biological activity or inconsistent assay results. The active compound has degraded, leading to a lower effective concentration.1. Confirm Purity: Re-analyze the solid compound and your stock solutions by HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. Avoid using old stock solutions. 3. Review Storage Conditions: Ensure that both the solid compound and solutions are stored under the recommended conditions (cool, dry, protected from light and air).
Appearance of unexpected peaks in HPLC chromatogram. The compound is degrading under the experimental or storage conditions.1. Characterize the New Peaks: Use LC-MS to determine the molecular weight of the unknown peaks. An increase in mass may suggest oxidation. 2. Perform a Forced Degradation Study: Intentionally stress the compound under conditions of heat, light, acid, base, and oxidation to see if the unknown peaks are generated. This can help in identifying the degradation products.[12][13][14] 3. Optimize HPLC Method: Adjust the mobile phase, gradient, or column to achieve better separation of the parent compound and the new peaks.
Change in the physical appearance of the solid (e.g., color change, clumping). The compound has been exposed to light, heat, or moisture, leading to degradation.1. Do Not Use: If the appearance has significantly changed, it is best to discard the material and use a fresh batch. 2. Verify Storage: Review your storage protocol to ensure it aligns with the manufacturer's recommendations. Consider storing in a desiccator and under an inert atmosphere.
Poor solubility of the compound in your chosen solvent. The compound may have degraded into less soluble impurities, or the pH of your solution is not optimal for the hydrochloride salt.1. Check Purity: Analyze the compound by HPLC to look for impurities. 2. Adjust pH: The hydrochloride salt is more soluble in acidic to neutral aqueous solutions. Ensure the pH of your solvent is appropriate. 3. Sonication: Gentle sonication can aid in dissolving the compound.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13][14]

Objective: To generate likely degradation products of 3-Aminoheptan-2-ol hydrochloride under various stress conditions.

Materials:

  • 3-Aminoheptan-2-ol hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl to a concentration of approximately 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to the same concentration and incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample using a suitable HPLC method.

Protocol 2: Representative HPLC Method for Purity Analysis

Objective: To separate 3-Aminoheptan-2-ol hydrochloride from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (for identification)

  • Injection Volume: 10 µL

Note: This is a starting method and may require optimization for your specific application and to achieve baseline separation of all impurities.

Visualizations

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak(s) in HPLC check_blank Analyze Blank Injection (Solvent Only) start->check_blank peak_present Peak in Blank? check_blank->peak_present ghost_peak Source is System/Solvent (Ghost Peak) peak_present->ghost_peak Yes no_ghost_peak Peak is Sample-Related peak_present->no_ghost_peak No lcms_analysis Analyze by LC-MS no_ghost_peak->lcms_analysis get_mw Determine Molecular Weight (MW) lcms_analysis->get_mw compare_mw Compare MW to Parent Compound get_mw->compare_mw mw_plus_16 MW = Parent + 16 Da? (or +14 Da) compare_mw->mw_plus_16 oxidation_product Likely Oxidation Product (e.g., Ketone) mw_plus_16->oxidation_product Yes other_degradant Investigate Other Degradation Pathways (e.g., Deamination) mw_plus_16->other_degradant No

Caption: Troubleshooting workflow for identifying unknown peaks in an HPLC chromatogram.

Potential Degradation Pathways of 3-Aminoheptan-2-ol

G parent 3-Aminoheptan-2-ol oxidizing_agent [Oxidizing Agent] (e.g., O₂, H₂O₂) parent->oxidizing_agent deamination Deamination Product (Hypothetical) parent->deamination Deamination (less common) ketone 3-Aminoheptan-2-one (Oxidation Product) oxidizing_agent->ketone Oxidation of Alcohol

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Aminoheptan-2-ol Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 3-aminoheptan-2-ol hydrochloride (CAS 13...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 3-aminoheptan-2-ol hydrochloride (CAS 135696-22-9). This chiral amino alcohol is a vital building block in the development of pharmaceutical intermediates, particularly toll-like receptor (TLR) modulators.

The standard industrial and bench-scale synthesis relies on a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction between pentanal and nitroethane, followed by the catalytic hydrogenation of the resulting 3-nitroheptan-2-ol[1]. While seemingly straightforward, this pathway is highly susceptible to stereochemical scrambling and over-reduction. This guide provides field-proven causality analyses, self-validating protocols, and quantitative troubleshooting matrices to ensure high-purity yields.

Synthetic Workflow & Impurity Branch Points

The following diagram illustrates the standard synthetic route and the specific junctions where critical impurities are generated.

G SM Pentanal + Nitroethane R1 Henry (Nitroaldol) Reaction SM->R1 INT 3-Nitroheptan-2-ol R1->INT IMP1 Syn/Anti Diastereomers (Stereo-impurities) R1->IMP1 Poor stereocontrol (Open Transition State) R2 Catalytic Hydrogenation (Pd/C or Pd(OH)2, H2) FB 3-Aminoheptan-2-ol (Free Base) R2->FB IMP2 Heptan-3-amine (Deoxygenation) R2->IMP2 Hydrogenolysis IMP3 Pd Catalyst Residue (Heavy Metals) R2->IMP3 Metal Leaching R3 Salt Formation (HCl in Ether) PROD 3-Aminoheptan-2-ol HCl (Target Product) R3->PROD INT->R2 FB->R3

Synthetic workflow of 3-aminoheptan-2-ol HCl and common impurity branch points.

Quantitative Impurity Troubleshooting Matrix

Before diving into the mechanistic FAQs, use this diagnostic table to match your analytical data with the root cause and immediate corrective action.

Impurity TypeAnalytical Signature (LC-MS / GC-MS)Root CauseCorrective Action
Syn/Anti Diastereomers Twin peaks with identical m/z 132.1 [M+H]+ Lack of facial selectivity in the base-catalyzed Henry reaction.Switch to asymmetric Cu(II) catalysis or perform fractional crystallization of the HCl salt.
Heptan-3-amine m/z 116.1 [M+H]+ (Loss of 16 Da)Over-reduction (hydrogenolysis) of the C-OH bond during hydrogenation.Lower H2​ pressure; switch from Pd/C to Pearlman's catalyst ( Pd(OH)2​/C ).
Unreacted Pentanal GC-MS: m/z 86.1; strong IR peak at 1725 cm−1 Reversibility of the nitroaldol reaction (retro-Henry).Drive reaction with excess nitroethane; trap product immediately.
Inorganic Pd Residue High ash content; dark discoloration of the final white powderCatalyst leaching during the reduction step.Treat the free base organic phase with a metal scavenger (e.g., SiliaMetS Thiol) before salt formation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple peaks with identical masses in my LC-MS, and how do I prevent this?

The Causality: You are observing syn and anti diastereomers. The Henry reaction between pentanal and nitroethane creates two adjacent stereocenters (C2 and C3). Under standard base-catalyzed conditions (e.g., using NaOH or triethylamine), the reaction proceeds through an open transition state. Because the nucleophilic nitronate anion can attack the electrophilic carbonyl carbon of pentanal from either face with minimal steric hindrance, the reaction lacks facial selectivity, resulting in a nearly 1:1 mixture of diastereomers[2].

The Solution: To control this, you must shift from an open transition state to a highly organized, chelated transition state. Utilizing a Copper(II) catalyst with a chiral ligand (such as an aminopinane-derived ligand) coordinates both the nitroalkane and the aldehyde, forcing the nucleophilic attack to occur from a single face[2].

Self-Validating Protocol: Diastereoselective Henry Reaction

  • Preparation: In an oven-dried flask under inert argon, dissolve 0.05 equivalents of Cu(OAc)2​⋅H2​O and 0.05 equivalents of a chiral C1​ -symmetric aminopyridine ligand in absolute ethanol (2 mL/mmol). Stir for 1 hour at room temperature to pre-form the active complex.

  • Addition: Cool the mixture to 0 °C. Add 1.0 equivalent of pentanal, followed dropwise by 10.0 equivalents of nitroethane (excess drives the equilibrium forward and suppresses the retro-Henry reaction).

  • Reaction & Validation: Stir at 0 °C for 24 hours. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the pentanal spot ( Rf​≈0.6 ) and the appearance of a new UV-active spot ( Rf​≈0.3 ) confirms conversion.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with dichloromethane ( 3×10 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate diastereomerically enriched 3-nitroheptan-2-ol.

Q2: My final product contains a deoxygenated impurity (heptan-3-amine). What causes this C-O bond cleavage, and how can I stop it?

The Causality: This is a classic hydrogenolysis side-reaction. During the catalytic hydrogenation of 3-nitroheptan-2-ol using standard Palladium on Carbon (Pd/C), the nitro group is reduced through a nitroso and hydroxylamine intermediate. However, aliphatic β -amino alcohols are highly susceptible to C-O bond cleavage. If the local concentration of hydrogen is too high, or the catalyst is too aggressive, the intermediate can undergo rapid deoxygenation before the final amine is fully stabilized[3].

The Solution: You must attenuate the catalyst's activity toward C-O bonds while maintaining its efficacy for NO2​ reduction. Switching from standard Pd/C to Pearlman's catalyst ( Pd(OH)2​/C ) and running the reaction in a slightly acidic ethanolic environment protonates the resulting amine. This protonation sterically and electronically shields the adjacent hydroxyl group from coordinating with the palladium surface, effectively shutting down the hydrogenolysis pathway[4].

Self-Validating Protocol: Controlled Catalytic Hydrogenation & Salt Formation

  • Setup: Dissolve 1.0 equivalent of 3-nitroheptan-2-ol in absolute ethanol (10 mL/mmol). Add 20% Pd(OH)2​/C (Pearlman's catalyst, 15% w/w relative to the substrate)[4].

  • Hydrogenation: Purge the reaction vessel with nitrogen ( ), then with hydrogen ( ). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2–4 hours.

  • Validation: Self-Validation Step: Extract a 50 μL aliquot, filter through a micro-syringe filter, and analyze via GC-MS. Ensure the complete disappearance of the nitro intermediate ( m/z 161) and the exclusive presence of the free base amino alcohol ( m/z 131).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethanol. Critical: Do not let the Celite pad dry out while under vacuum, as finely divided palladium can ignite in the presence of solvent vapors.

  • HCl Salt Formation: Concentrate the filtrate under reduced pressure. Redissolve the crude free base in anhydrous diethyl ether. Slowly add 1.2 equivalents of ethereal HCl (2M) dropwise at 0 °C.

  • Isolation: The 3-aminoheptan-2-ol hydrochloride will precipitate as a white crystalline solid. Filter, wash with cold ether, and dry under high vacuum.

References
  • Benchchem. 3-Aminoheptan-2-ol - Preparation Methods.
  • MDPI. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand.
  • ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
  • Google Patents. US9670205B2 - Toll like receptor modulator compounds.

Sources

Optimization

resolving stereoisomers of 3-Aminoheptan-2-ol hydrochloride

Welcome to the Technical Support Center for the chiral resolution of 3-Aminoheptan-2-ol hydrochloride. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chromatographic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 3-Aminoheptan-2-ol hydrochloride. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, chromatographic, and enzymatic challenges associated with resolving this vicinal amino alcohol.

3-Aminoheptan-2-ol is a critical chiral building block, most notably utilized as an intermediate in the synthesis of Toll-like receptor 8 (TLR-8) modulators and Hepatitis B immunotherapeutics [1]. Because its pharmacological efficacy is strictly stereodependent, achieving >99% enantiomeric excess (ee) is non-negotiable.

Resolution Strategy Workflow

ResolutionWorkflow Start 3-Aminoheptan-2-ol HCl (Racemic Mixture) Freebase Freebasing (NaOH/DCM) Remove Cl- counterion Start->Freebase Split Select Resolution Strategy Freebase->Split Method1 Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Split->Method1 Method2 Preparative Chiral HPLC (e.g., Chiralpak IA + DEA) Split->Method2 Method3 Enzymatic Resolution (CALB + Vinyl Acetate) Split->Method3

Decision tree for resolving 3-aminoheptan-2-ol stereoisomers.

Data Presentation: Stereoisomer Profiling

Because 3-aminoheptan-2-ol possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers. Before attempting resolution, you must identify whether you are resolving a syn (erythro) or anti (threo) diastereomeric pair.

IsomerConfigurationRelative StereochemistryRelationship
1 (2R, 3R)anti (threo)Enantiomer of Isomer 2
2 (2S, 3S)anti (threo)Enantiomer of Isomer 1
3 (2R, 3S)syn (erythro)Enantiomer of Isomer 4
4 (2S, 3R)syn (erythro)Enantiomer of Isomer 3

Frequently Asked Questions (FAQs)

Q: Why must I remove the hydrochloride salt before attempting resolution? A: The chloride counterion strongly pairs with the protonated primary amine. This ionic bond prevents the formation of a new diastereomeric salt with chiral resolving acids (like tartaric acid) and disrupts the transient hydrogen-bonding required for chiral stationary phase (CSP) recognition in HPLC. You must convert it to a free base first.

Troubleshooting Guide 1: Diastereomeric Salt Formation (Classical)

Issue: Poor enantiomeric excess (ee) or failure to crystallize after adding the chiral resolving acid. Root Cause Analysis: High solvent polarity (e.g., using pure water or methanol) disrupts the delicate hydrogen-bonding network between the chiral acid and the amino alcohol. Furthermore, an incorrect stoichiometric ratio can lead to the crystallization of the racemic salt rather than the target diastereomer. Self-Validating Protocol:

  • Freebasing: Dissolve 1.0 eq of 3-aminoheptan-2-ol HCl in 1M NaOH. Extract 3x with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄ and concentrate.

    • Validation Check: Test the aqueous layer; pH must be >10 to ensure complete freebasing.

  • Salt Formation: Dissolve the free base in hot absolute ethanol (a less competitive hydrogen-bonding solvent). Add exactly 0.5 eq of a chiral acid, such as (L)-(+)-tartaric acid or (S)-(+)-mandelic acid.

    • Causality: Using 0.5 eq (the "half-equivalent method") forces the less soluble diastereomeric salt to crystallize preferentially, leaving the other enantiomer in the mother liquor.

  • Crystallization: Cool slowly to room temperature (1°C/min) to promote thermodynamic control, then hold at 4°C for 12 hours.

  • Recovery: Filter the crystals. Freebase a small aliquot and determine ee via analytical chiral HPLC. Recrystallize from ethanol if ee < 99%.

Troubleshooting Guide 2: Chiral HPLC/SFC Separation

Issue: Severe peak tailing and overlapping peaks on the chromatogram, preventing baseline resolution. Root Cause Analysis: The primary amine of 3-aminoheptan-2-ol interacts strongly with unshielded acidic silanol groups on the silica support of the CSP. This creates a secondary retention mechanism that ruins peak shape and masks chiral recognition [2]. Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane/Isopropanol (90:10 v/v).

  • Additive Integration: Add 0.1% Diethylamine (DEA) to the mobile phase.

    • Causality: DEA acts as a sacrificial base. It saturates the highly active acidic silanol sites on the column, allowing the amino alcohol to interact purely with the chiral selector (e.g., the amylose backbone).

  • Derivatization (Critical Step): 3-aminoheptan-2-ol lacks an aromatic ring, rendering standard UV detection (254 nm) nearly useless. Derivatize the free base with Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) prior to injection to attach a strong UV chromophore.

  • Execution: Run at 1.0 mL/min on an immobilized amylose-based column (e.g., Chiralpak IA).

    • Validation Check: Inject a derivatized racemic standard first. Do not proceed to preparative scale unless analytical baseline resolution ( Rs​>1.5 ) is achieved.

Troubleshooting Guide 3: Enzymatic Kinetic Resolution (EKR)

Issue: Reaction stalls at low conversion rates (e.g., 20%) during lipase-catalyzed acylation. Root Cause Analysis: Using standard esters (like ethyl acetate) for enzymatic transesterification leads to a reversible reaction and thermodynamic equilibrium. Additionally, the released alcohol by-product can competitively inhibit the enzyme's active site. Self-Validating Protocol:

  • Setup: Dissolve racemic 3-aminoheptan-2-ol in an anhydrous, non-polar solvent like MTBE or hexane.

  • Acyl Donor Selection: Add 3.0 eq of vinyl acetate .

    • Causality: Vinyl acetate is an irreversible acyl donor. The leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, making the reverse reaction impossible and driving the acylation strictly forward [3].

  • Biocatalysis: Add 50 mg/mmol of immobilized Candida antarctica Lipase B (CALB, Novozym 435).

  • Incubation & Separation: Shake at 30°C for 24 hours. Filter off the enzyme. Separate the highly lipophilic N-acylated enantiomer from the unreacted polar enantiomer using standard silica gel chromatography.

    • Validation Check: Confirm the absence of the starting material in the acylated fraction via TLC using a ninhydrin stain (primary amines turn purple; amides do not).

References

  • Title: US Patent 9670205B2 - Toll like receptor modulator compounds Source: Google Patents URL
  • Title: Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate Source: National Center for Biotechnology Information (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Investigating the Degradation Pathways of 3-Aminoheptan-2-ol Hydrochloride

Welcome to the technical support center for 3-Aminoheptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are tasked with understanding the stability and deg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Aminoheptan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are tasked with understanding the stability and degradation profile of this compound. As specific degradation pathways for 3-Aminoheptan-2-ol hydrochloride are not extensively documented in public literature, this resource provides a comprehensive framework for designing, executing, and interpreting forced degradation studies to elucidate these pathways. Our approach is grounded in established regulatory principles and industry best practices for pharmaceutical stability testing.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions a researcher may have when beginning to work with 3-Aminoheptan-2-ol hydrochloride.

Q1: What are the likely functional groups susceptible to degradation in 3-Aminoheptan-2-ol hydrochloride?

A1: The structure of 3-Aminoheptan-2-ol possesses two primary functional groups that are likely to be involved in degradation: the secondary alcohol (-OH) and the primary amine (-NH2). The hydrochloride salt form is generally stable but can influence the pH of solutions, which in turn affects degradation rates.

  • Secondary Alcohol: This group is susceptible to oxidation, which could yield a ketone (3-aminoheptan-2-one). Dehydration is another possible pathway, especially under acidic conditions and heat, which could lead to the formation of an alkene.

  • Primary Amine: The amine group is prone to oxidation and can also react with certain excipients or formulation components. For instance, it can undergo reactions with reducing sugars (Maillard reaction) or with aldehydes and ketones.

Q2: What are the first steps in designing a forced degradation study for this compound?

A2: A successful forced degradation study begins with a systematic plan. The primary objective is to induce degradation to an extent that allows for the detection and characterization of degradation products, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API)[1]. The initial steps should include:

  • Characterize the API: Ensure you have a well-characterized reference standard of 3-Aminoheptan-2-ol hydrochloride.

  • Develop a Stability-Indicating Method: The analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, must be able to separate the parent compound from all potential degradation products[1][2].

  • Define Stress Conditions: Based on regulatory guidelines (e.g., ICH Q1A/Q1B), select a range of stress conditions to investigate the primary degradation pathways[3][4]. These typically include acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.

Q3: What are the typical stress conditions I should employ?

A3: The goal is to create conditions that are relevant to potential storage and manufacturing scenarios, while also being aggressive enough to produce detectable degradation products in a reasonable timeframe. A good starting point for 3-Aminoheptan-2-ol hydrochloride would be:

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time Points
Hydrolysis 0.1 M HCl0.1 M NaOHControl (Purified Water)40°C, 60°C1, 3, 5 days
Oxidation 3% H₂O₂25°C, 60°C1, 3, 5 days
Photolytic 1x ICH (Visible & UV)3x ICH (Visible & UV)Light Control (Dark)N/A1, 3, 5 days
Thermal Heat Chamber60°C, 80°C1, 3, 5 days
Thermal/Humidity Heat Chamber60°C/75% RH1, 3, 5 days

Table adapted from general industry practices for forced degradation studies.[1][3]

It's often practical to start with more extreme conditions (e.g., higher temperatures or concentrations of stressing agents) and then adjust to achieve the target degradation level[4].

Q4: How do I handle a situation where no degradation is observed?

A4: If you do not observe any degradation under the initial stress conditions, it indicates that 3-Aminoheptan-2-ol hydrochloride is intrinsically stable under those specific conditions. The regulatory guidelines suggest that if no degradation is seen after exposure to stress conditions more aggressive than those in accelerated stability protocols, the study can be concluded[3]. Before concluding, consider:

  • Increasing the severity of the stress: Use higher temperatures, more concentrated acids/bases/oxidizing agents, or longer exposure times.

  • Verifying your analytical method's sensitivity: Ensure your method is capable of detecting small amounts of degradation products.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My chromatogram shows co-eluting peaks, and I cannot resolve the parent drug from a degradation product.

  • Cause: The selectivity of your HPLC method is insufficient to separate compounds with similar polarities. This is a common issue when a degradation product is structurally very similar to the parent compound.

  • Solution:

    • Modify the Mobile Phase:

      • Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.

      • Adjust the pH: The ionization state of 3-Aminoheptan-2-ol hydrochloride and its degradation products can be manipulated by changing the mobile phase pH. This can significantly impact retention times.

      • Alter the buffer concentration: This can influence peak shape and retention.

    • Change the Stationary Phase: Consider a column with a different chemistry. If you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity.

    • Adjust the Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes improving resolution.

    • Employ a Gradient: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.

Problem 2: I am observing significant degradation (>50%) in my initial time point.

  • Cause: The stress conditions are too harsh, leading to rapid and extensive degradation. This can result in the formation of secondary and tertiary degradation products that may not be relevant to real-world stability[3].

  • Solution:

    • Reduce the stressor concentration: For acid, base, or oxidative stress, decrease the molarity or percentage of the stressor.

    • Lower the temperature: Perform the study at a lower temperature to slow down the reaction rate.

    • Shorten the time points: Sample at much earlier time points (e.g., hours instead of days) to capture the initial degradation profile.

Problem 3: I am seeing new peaks in my chromatogram, but I am unsure if they are degradation products or artifacts.

  • Cause: New peaks can arise from the degradation of the API, but also from interactions with excipients, impurities in the reagents, or leachables from the container.

  • Solution:

    • Run Control Samples: Always include control samples in your experimental design. These should include:

      • Blank (diluent only): To check for solvent-related peaks.

      • Placebo (formulation without API): To identify peaks originating from excipient degradation.

      • API in diluent (unstressed): As a baseline for the initial purity of the drug substance.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your peaks. A spectrally pure peak is more likely to be a single component.

    • Utilize Mass Spectrometry (MS): An LC-MS system can provide mass information for the new peaks, which is invaluable for identifying them as degradation products[2][5].

Part 3: Experimental Protocols

Here are detailed protocols for key experiments in your investigation of 3-Aminoheptan-2-ol hydrochloride degradation.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes).

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where 3-Aminoheptan-2-ol hydrochloride has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the low UV range around 200-220 nm due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 3-Aminoheptan-2-ol hydrochloride in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Sample Preparation
  • Acid Hydrolysis:

    • To 1 mL of the 1 mg/mL API stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the 1 mg/mL API stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the 1 mg/mL API stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the API in a vial in a calibrated oven at 80°C.

    • At specified time points, remove the vial, allow it to cool, and then dissolve the sample in diluent for analysis.

  • Photodegradation:

    • Expose a solution of the API (and a solid sample) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, prepare the samples for analysis.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the logical workflow for investigating degradation and a hypothetical degradation pathway for 3-Aminoheptan-2-ol hydrochloride based on its chemical structure.

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Characterization & Reporting Develop Stability-Indicating Method Develop Stability-Indicating Method Perform Forced Degradation Perform Forced Degradation Develop Stability-Indicating Method->Perform Forced Degradation Analyze Samples (HPLC-UV/MS) Analyze Samples (HPLC-UV/MS) Perform Forced Degradation->Analyze Samples (HPLC-UV/MS) Assess Peak Purity & Mass Balance Assess Peak Purity & Mass Balance Analyze Samples (HPLC-UV/MS)->Assess Peak Purity & Mass Balance Identify Degradation Products Identify Degradation Products Assess Peak Purity & Mass Balance->Identify Degradation Products Propose Degradation Pathways Propose Degradation Pathways Identify Degradation Products->Propose Degradation Pathways Isolate & Characterize Major Degradants Isolate & Characterize Major Degradants Propose Degradation Pathways->Isolate & Characterize Major Degradants Finalize Stability Report Finalize Stability Report Isolate & Characterize Major Degradants->Finalize Stability Report

Caption: Workflow for Forced Degradation Studies.

G cluster_oxidation Oxidation cluster_dehydration Dehydration (Acid/Heat) 3-Aminoheptan-2-ol 3-Aminoheptan-2-ol 3-Aminoheptan-2-one 3-Aminoheptan-2-one 3-Aminoheptan-2-ol->3-Aminoheptan-2-one [O] Hept-3-en-2-amine Hept-3-en-2-amine 3-Aminoheptan-2-ol->Hept-3-en-2-amine -H₂O

Caption: Hypothetical Degradation Pathways.

References

  • Marín, A., Garcı́a, E., Garcı́a, A., & Barbas, C. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zans, G. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1162-1168.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation study an essential approach to develop stability indicating method. Journal of Pharmaceutical and Applied Chemistry, 1(1), 1-8.
  • Tiwari, R. R., Mishra, R., Rathore, H., Sharma, H., & Jain, V. (2022). Chemical Stability of Drugs. Futuristic Trends in Pharmacy & Nursing.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 947-953.
  • Klick, S., Muellner, T., & Gstottner, C. (2005). Forced degradation studies: regulatory considerations and implementation.
  • Bakeer, B., & Ahmed, M. (2018). Identification of Impurities and Degradation Products in Pharmaceutical Products-Role of Hyphenated Techniques. Journal of Analytical & Pharmaceutical Research, 7(5), 1-5.

Sources

Optimization

Technical Support Center: 3-Aminoheptan-2-ol Hydrochloride Reaction Monitoring

Welcome to the Technical Support Center for aliphatic amino alcohol reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 3-Aminoheptan-2-ol hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic amino alcohol reaction monitoring. This guide is specifically engineered for researchers and drug development professionals working with 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9). Due to its highly polar nature, lack of a UV chromophore, and hydrochloride salt form[1], this compound presents unique chromatographic and detection challenges.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating standard operating protocols (SOPs) to ensure absolute analytical integrity.

Diagnostic Workflow

G Start Reaction Mixture: 3-Aminoheptan-2-ol HCl Q1 Real-time rapid monitoring? Start->Q1 TLC TLC (Silica) Stain: Ninhydrin Q1->TLC Yes Q2 High sensitivity & quantification? Q1->Q2 No GC GC-MS Workflow Q2->GC Volatile derivatives preferred LC LC-MS Workflow Q2->LC Direct analysis preferred Deriv Derivatization (BSTFA/Pyridine) GC->Deriv HILIC HILIC Column (Underivatized) LC->HILIC GC_MS GC-MS Analysis (TMS Ether/Amine) Deriv->GC_MS

Decision matrix for 3-aminoheptan-2-ol reaction monitoring workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 3-aminoheptan-2-ol elute in the void volume on my C18 column, and how can I fix it?

Causality & Mechanism: 3-Aminoheptan-2-ol hydrochloride is a highly polar, aliphatic amino alcohol. In its protonated salt form, it is extremely hydrophilic[1]. Standard reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions. Because the molecule prefers the polar aqueous mobile phase over the non-polar C18 stationary phase, it fails to partition, resulting in void volume elution and peak tailing due to secondary interactions with residual silanols. Validated Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase[2]. This creates a water-enriched layer on the stationary phase, allowing the polar −NH3+​ and −OH groups to partition effectively, achieving baseline retention[3].

Q2: My reaction mixture contains water. Can I directly analyze it via GC-MS?

Causality & Mechanism: Direct GC-MS analysis of aqueous 3-aminoheptan-2-ol is impossible. First, water damages standard GC stationary phases. Second, the compound possesses strong intermolecular hydrogen bonding via its amine and hydroxyl groups, making it non-volatile and prone to thermal degradation[4]. Finally, water actively quenches silylating reagents like BSTFA, preventing derivatization[5]. Validated Solution: You must perform a solvent exchange. Evaporate the aqueous mixture to dryness under reduced pressure. Redissolve the residue in an anhydrous aprotic solvent (e.g., pyridine) and derivatize using an excess of a silylating agent (e.g., BSTFA) to convert the active hydrogens into volatile trimethylsilyl (TMS) ethers and amines[4].

Q3: How do I monitor the reaction progress quickly on the bench without MS?

Causality & Mechanism: 3-Aminoheptan-2-ol lacks a conjugated π -electron system (chromophore), rendering it completely invisible under standard 254 nm UV lamps on TLC plates[2]. Validated Solution: Utilize chemical derivatization on the TLC plate. Ninhydrin is the gold standard for primary amines. After developing the silica TLC plate, dip it in a 0.2% ninhydrin/ethanol solution and heat it to 100 °C. The reaction between ninhydrin and the primary amine group yields a deep purple/blue spot (Ruhemann's purple), confirming the presence of the amino alcohol.

Standard Operating Protocols (SOPs)

Protocol A: Pre-column Derivatization for GC-MS Analysis

Objective: Convert 3-aminoheptan-2-ol into a volatile di-TMS derivative for GC-MS quantification. Self-Validating Step: Monitor the chromatogram for both mono-TMS and di-TMS peaks. The presence of a mono-TMS peak indicates incomplete derivatization, signaling the need for a longer incubation time or the addition of more reagent to prevent quantitative bias.

Methodology:

  • Sample Preparation: Transfer 100 µL of the reaction mixture to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried residue in 100 µL of anhydrous pyridine. Pyridine acts as both an aprotic solvent and an acid scavenger to drive the reaction forward[4].

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS (catalyst)[4][5].

  • Incubation: Seal the vial and heat at 60–70 °C for 30–60 minutes to ensure complete derivatization of both the −OH and −NH2​ groups[4].

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Direct HILIC-MS/MS Reaction Monitoring

Objective: Rapid, derivatization-free quantification of 3-aminoheptan-2-ol. Self-Validating Step: Spike the sample with an isotopically labeled internal standard (e.g., a deuterated amino alcohol) prior to injection. If the internal standard signal fluctuates between runs, it validates the presence of matrix-induced ion suppression, prompting further sample dilution.

Methodology:

  • Dilution: Dilute the reaction mixture 1:100 in the starting mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.0)[3].

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm) maintained at 40 °C[3].

  • Elution: Run a gradient from 90% organic to 50% organic over 10 minutes at a flow rate of 0.3 mL/min[2].

  • Detection: Monitor the [M+H]+ precursor ion ( m/z 132.1) using Electrospray Ionization (ESI) in positive mode, transitioning to characteristic product ions via Multiple Reaction Monitoring (MRM)[2][6].

Quantitative Data Summaries

Table 1: Comparison of Derivatization Reagents for Aliphatic Amino Alcohols
ReagentTarget Functional Group(s)Reaction ConditionsVolatility/Stability GainDrawbacks
BSTFA + 1% TMCS −OH , −NH2​ 60–70 °C, 30 minHigh (Forms TMS ethers/amines)Extremely moisture sensitive[4][5]
HFBI −OH , −NH2​ 50 °C, 8 minVery High (Fluorinated derivatives)Reagent dosage must be strictly optimized[7]
Dansyl-Cl −NH2​ Room Temp, 30 minModerate (Adds UV/Fluorescence)Does not derivatize the −OH group effectively
Table 2: Recommended HILIC-MS/MS Parameters for 3-Aminoheptan-2-ol
ParameterSetting / ValueRationale
Column Zwitterionic (ZIC-HILIC) or AmideStrong retention of polar −NH3+​ groups[3]
Mobile Phase A 10 mM Ammonium Formate in H2​O (pH 3.0)Ensures amine remains fully protonated for MS[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic organic modifier to drive HILIC retention
Ionization Mode ESI Positive (+ve)Optimal for basic aliphatic amines
Precursor Ion m/z 132.1 [M+H]+ Base peak for the free base (MW: 131.22 g/mol )[1]

References

  • Benchchem. "3-Aminoheptan-2-ol". Benchchem Product Catalog. 1

  • Benchchem. "Dual functionality of amino and hydroxyl groups in 1-Aminoethanol". Benchchem Technical Guides.4

  • Benchchem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation". Benchchem Applications. 2

  • OSTI.gov. "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron". Office of Scientific and Technical Information. 5

  • NIH.gov. "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry". National Institutes of Health. 7

  • ResearchGate. "Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry". ResearchGate Publications. 3

  • Benchchem. "Heptaminol | C8H19NO | Pharmaceutical Reference Standard". Benchchem Technical Guides. 6

Sources

Troubleshooting

catalyst poisoning in 3-Aminoheptan-2-ol hydrochloride synthesis

Welcome to the Technical Support Center for amino alcohol synthesis. As a Senior Application Scientist, I have structured this guide to address the specific, highly nuanced challenges encountered during the catalytic hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino alcohol synthesis. As a Senior Application Scientist, I have structured this guide to address the specific, highly nuanced challenges encountered during the catalytic hydrogenation of 3-nitroheptan-2-ol to 3-aminoheptan-2-ol hydrochloride[1].

The synthesis of aliphatic amino alcohols via palladium-catalyzed hydrogenation is notoriously prone to stalling due to a mechanistic paradox known as the "Amine-Halide Catch-22."

  • Amine Poisoning: If the reduction is performed in a neutral solvent, the newly formed 3-aminoheptan-2-ol acts as a strong Lewis base. The nitrogen lone pair coordinates directly to the empty d-orbitals of the palladium surface, effectively sequestering the active sites and stalling the reaction[2][3].

  • Halide Poisoning: To prevent amine coordination, chemists intuitively add hydrochloric acid (HCl) to protonate the product into a non-coordinating ammonium salt. However, high concentrations of anhydrous chloride ions (Cl⁻) are potent catalyst poisons. They strongly adsorb to the Pd surface, outcompeting hydrogen gas for active sites and causing irreversible deactivation[2][4].

This guide provides the causality, diagnostic workflows, and self-validating protocols required to bypass this paradox and achieve quantitative yields.

Diagnostic Workflow for Catalyst Poisoning

CatalystTroubleshooting Start Reaction Stalled / Low Yield CheckSub Is Sulfur < 10 ppm? Start->CheckSub Purify Purify via Scavenger Resin CheckSub->Purify No CheckAcid Is HCl present as solvent? CheckSub->CheckAcid Yes Purify->CheckAcid SwapAcid Swap HCl for Acetic Acid (Avoids Chloride Poisoning) CheckAcid->SwapAcid Yes CheckAmine Is Amine Product Free Base? CheckAcid->CheckAmine No SwapAcid->CheckAmine Protonate Protonate Amine In Situ (Prevents Pd Coordination) CheckAmine->Protonate Yes Success Optimal Hydrogenation CheckAmine->Success No Protonate->Success

Diagnostic workflow for resolving catalyst poisoning in amino alcohol synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my Pd/C catalyzed reduction of 3-nitroheptan-2-ol abruptly stall at ~50% conversion? A1: This is a hallmark of product inhibition. As 3-aminoheptan-2-ol accumulates in the reactor, the free primary amine coordinates to the palladium surface[3]. The reaction stalls because the catalyst is sequestered by its own product. You must protonate the amine in situ to prevent this coordination.

Q2: I added methanolic HCl to protonate the amine and directly isolate the hydrochloride salt, but the reaction is still sluggish. Why? A2: You have traded amine poisoning for halide poisoning. While protonating the amine prevents it from binding to the catalyst, the introduced chloride ions (Cl⁻) strongly adsorb to the palladium active sites, inhibiting the oxidative addition of hydrogen[4]. The solution is to use a non-coordinating acid (like acetic acid) during the hydrogenation, and form the hydrochloride salt during the post-reaction workup.

Q3: How do trace impurities in my aliphatic starting material affect the hydrogenation? A3: Sulfur compounds (e.g., thiols, thioethers) are potent, irreversible poisons for palladium catalysts[2]. They bind permanently to the metal surface. If your 3-nitroheptan-2-ol starting material contains >10 ppm sulfur, the catalyst will deactivate rapidly regardless of your solvent system[5].

Q4: Can I regenerate a Pd/C catalyst poisoned during this specific synthesis? A4: It depends on the poisoning agent. If deactivated by the free amine (reversible), washing the catalyst with dilute, degassed acetic acid followed by water can restore activity[2]. If poisoned by sulfur or heavy metals (irreversible), the catalyst cannot be regenerated in the lab and must be sent for precious metal recovery[6].

Quantitative Poisoning Data

The following table summarizes the impact of common poisons on Pd/C activity during 3-aminoheptan-2-ol synthesis, allowing you to identify the specific failure mode based on your reaction parameters.

Poisoning AgentTypical Source in SynthesisDeactivation MechanismReversibilityCritical ThresholdMitigation Strategy
Free Amine 3-aminoheptan-2-ol (Product)Lewis base coordination to Pd d-orbitalsReversible>10% ConversionIn situ protonation with Acetic Acid.
Chloride Ion (Cl⁻) HCl used for salt formationCompetitive adsorption at active sitesPartially Reversible>1.0 EquivalentsSwap to non-coordinating acid; form HCl salt in workup.
Sulfur (Thiols) Upstream aliphatic precursorsCovalent metal-sulfide bond formationIrreversible>10 ppmPre-treat substrate with thiol-scavenger resin.
Carbon Monoxide Impurity in H₂ gas cylinderStrong σ-donation / π-backbondingReversible>50 ppmPurge system; use ultra-high purity (UHP) H₂.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify causality and confirm success.

Protocol 1: Diagnostic "Spike" Test for Catalyst Poisoning

Purpose: To definitively identify whether a stalled reaction is caused by irreversible sulfur poisoning or reversible amine/halide inhibition.

  • Setup Parallel Micro-Reactors: Prepare three identical high-pressure vials containing 1.0 mmol of 3-nitroheptan-2-ol, 10 mg of 10% Pd/C, and 5 mL of Methanol.

  • Introduce Variables:

    • Reactor A (Control): Add 1.1 mmol of Glacial Acetic Acid (Optimal conditions).

    • Reactor B (Halide Spike): Add 1.1 mmol of anhydrous HCl in Methanol.

    • Reactor C (Sulfur Spike): Add 1.1 mmol of Glacial Acetic Acid + 50 ppm Thiophene.

  • Execution: Pressurize all reactors to 3 bar H₂ and stir at 500 rpm at 25°C.

  • Validation (H₂ Uptake Monitoring):

    • Reactor A should show a rapid, linear H₂ uptake curve until completion.

    • Reactor B will show a severely depressed initial rate, proving that chloride ions (not just acidity) inhibit the catalyst.

    • Reactor C will stall completely within minutes, validating irreversible sulfur poisoning.

Protocol 2: Optimized Synthesis of 3-Aminoheptan-2-ol Hydrochloride

Purpose: A step-by-step methodology that bypasses the Amine-Halide Catch-22 by decoupling the reduction phase from the salt-formation phase.

  • Substrate Pre-treatment (Quality Control): Dissolve 3-nitroheptan-2-ol in methanol and pass it through a short plug of QuadraPure™ MPA (mercaptopropyl) scavenger resin to ensure sulfur content is <10 ppm.

  • Reaction Assembly: Transfer the purified substrate to a hydrogenation autoclave. Add Methanol (0.5 M concentration) and 1.05 equivalents of Glacial Acetic Acid. Causality: Acetic acid protonates the resulting amine to prevent catalyst coordination, but the acetate counterion is non-coordinating and will not poison the palladium.

  • Catalyst Addition: Add 5 wt% of 10% Pd/C. Purge the vessel 3x with N₂, then 3x with H₂.

  • Hydrogenation: Pressurize to 5 bar H₂ and stir vigorously (800 rpm) to overcome mass transfer limitations. Monitor hydrogen uptake. Self-Validation: The reaction is complete when H₂ pressure remains strictly constant for 30 consecutive minutes.

  • Filtration: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh methanol.

  • Salt Formation (Workup): Concentrate the filtrate under reduced pressure to remove methanol and excess acetic acid. Dissolve the crude acetate salt in diethyl ether. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C.

  • Isolation: The 3-aminoheptan-2-ol hydrochloride will precipitate immediately as a white crystalline solid. Filter, wash with cold ether, and dry under vacuum.

References

  • Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. Tianming Pharm. Available at:[Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. University of Illinois. Available at: [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the[Rh(COD)(PPh3)2]PF6 Precursor - ACS Publications. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Aminoheptan-2-ol Hydrochloride for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of a synthetic route is paramount to achieving desired outcomes in terms of yield, purity, scalability, and cost-effec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of a synthetic route is paramount to achieving desired outcomes in terms of yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth technical comparison of the primary synthetic routes to 3-Aminoheptan-2-ol hydrochloride, a valuable amino alcohol building block. We will delve into the mechanistic underpinnings, practical execution, and comparative metrics of three major synthetic strategies: reductive amination of heptan-2,3-dione, reduction of 3-nitroheptan-2-ol, and a modern biocatalytic approach.

Introduction to 3-Aminoheptan-2-ol Hydrochloride

3-Aminoheptan-2-ol hydrochloride (C₇H₁₈ClNO) is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group on a seven-carbon backbone provides multiple points for chemical modification, making it a desirable synthon in drug discovery and development. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Reduction of Nitro CompoundRoute 3: Biocatalytic Transamination
Starting Materials Heptan-2,3-dione, Ammonia/Ammonium AcetatePentanal, NitroethaneHeptan-2-one, Alanine (or other amine donor)
Key Reagents Sodium cyanoborohydride or Sodium triacetoxyborohydrideBase (for Henry reaction), Pd/C, H₂ gasω-Transaminase, Pyridoxal 5'-phosphate (PLP)
Reaction Time 12 - 24 hours24 - 48 hours (including nitro compound synthesis)24 - 72 hours
Typical Yield (%) 60 - 80%50 - 70%70 - 95% (often with high enantiopurity)
Purity (%) >95% (after purification)>95% (after purification)>99% (with high stereoselectivity)
Advantages Convergent, readily available reagents, good yields.Utilizes simple starting materials.High stereoselectivity, mild reaction conditions, environmentally benign.
Disadvantages Use of toxic cyanide-containing reagents (NaBH₃CN), potential for over-alkylation.Multi-step process, use of flammable H₂ gas and pyrophoric catalyst.Requires specific enzyme and optimization of biological conditions, can be slower.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in each synthetic route.

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Reduction of Nitro Compound cluster_2 Route 3: Biocatalytic Transamination Heptan-2,3-dione Heptan-2,3-dione Imine Intermediate Imine Intermediate Heptan-2,3-dione->Imine Intermediate + NH₃ 3-Aminoheptan-2-ol 3-Aminoheptan-2-ol Imine Intermediate->3-Aminoheptan-2-ol + [H] (e.g., NaBH₃CN) 3-Aminoheptan-2-ol HCl 3-Aminoheptan-2-ol HCl 3-Aminoheptan-2-ol->3-Aminoheptan-2-ol HCl + HCl Pentanal + Nitroethane Pentanal + Nitroethane 3-Nitroheptan-2-ol 3-Nitroheptan-2-ol Pentanal + Nitroethane->3-Nitroheptan-2-ol Henry Reaction 3-Nitroheptan-2-ol->3-Aminoheptan-2-ol H₂, Pd/C Heptan-2-one + Amine Donor Heptan-2-one + Amine Donor Heptan-2-one + Amine Donor->3-Aminoheptan-2-ol ω-Transaminase, PLP

Caption: Comparative workflow of the three main synthetic routes to 3-Aminoheptan-2-ol.

In-Depth Analysis of Synthetic Routes

Route 1: Reductive Amination of Heptan-2,3-dione

Reductive amination is a robust and widely employed method for the formation of amines from carbonyl compounds.[1][2] In this route, heptan-2,3-dione is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amino alcohol.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for one-pot reductive aminations.[3][4] They are mild enough not to reduce the initial ketone but are effective at reducing the intermediate iminium ion. This selectivity is crucial for the success of the one-pot reaction.[5] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and does not generate cyanide waste.[3]

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 5-6). This is a delicate balance: the acidity is required to catalyze the formation of the imine by protonating the carbonyl oxygen and to facilitate the departure of water, but a too low pH will protonate the amine nucleophile, rendering it unreactive.

Experimental Protocol (Representative):

  • Imine Formation and Reduction: To a solution of heptan-2,3-dione (1.0 eq) in methanol, add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to pH > 12 and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminoheptan-2-ol.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-aminoheptan-2-ol hydrochloride.

Safety and Environmental Considerations:

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid.[6] All manipulations should be performed in a well-ventilated fume hood, and the quenching step must be done with extreme care.

  • Waste containing cyanide should be treated with bleach (sodium hypochlorite) to oxidize the cyanide to the less toxic cyanate before disposal.[7]

  • The use of palladium on carbon in some reductive amination procedures requires careful handling as it is pyrophoric, especially after use when it is saturated with hydrogen.[8]

Route 2: Reduction of 3-Nitroheptan-2-ol

This classical two-step approach first involves the synthesis of 3-nitroheptan-2-ol via a Henry (nitroaldol) reaction, followed by the reduction of the nitro group to an amine.[9]

Causality of Experimental Choices:

  • Henry Reaction: The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[10] The choice of base is critical; a mild base like triethylamine or an inorganic base is used to deprotonate the nitroethane to form the nucleophilic nitronate anion without promoting side reactions.[11]

  • Reduction of the Nitro Group: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for reducing nitro groups to amines.[12] The reaction is typically carried out in a protic solvent like ethanol or methanol.

Experimental Protocol (Representative):

Step 1: Synthesis of 3-Nitroheptan-2-ol (Henry Reaction)

  • To a stirred solution of nitroethane (1.2 eq) and pentanal (1.0 eq) in isopropanol, add a catalytic amount of triethylamine (0.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-nitroheptan-2-ol, which can be used in the next step without further purification.

Step 2: Reduction of 3-Nitroheptan-2-ol

  • Dissolve the crude 3-nitroheptan-2-ol in ethanol in a hydrogenation vessel.

  • Add 10% Pd/C (5 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry and keep it wet with water.[8]

  • Concentrate the filtrate under reduced pressure.

  • Proceed with the hydrochloride salt formation as described in Route 1.

Safety and Environmental Considerations:

  • Nitroalkanes are toxic and potentially explosive.

  • Catalytic hydrogenation with hydrogen gas carries the risk of fire or explosion and should be conducted in appropriate pressure equipment by trained personnel.

  • The Pd/C catalyst is pyrophoric and must be handled with care, especially after the reaction.[8]

Route 3: Biocatalytic Transamination

This modern approach utilizes enzymes, specifically ω-transaminases, to asymmetrically synthesize chiral amines from prochiral ketones.[13] This method is highly valued for its exceptional stereoselectivity and environmentally friendly reaction conditions.

Causality of Experimental Choices:

  • Enzyme Selection: The choice of ω-transaminase is critical as it determines the stereochemical outcome of the reaction. Both (R)- and (S)-selective transaminases are commercially available, allowing for the synthesis of either enantiomer of the product.[14]

  • Amine Donor and Cofactor: A sacrificial amine donor, such as L-alanine or isopropylamine, is required in excess to drive the equilibrium towards the product. The reaction also requires the cofactor pyridoxal 5'-phosphate (PLP).[15]

  • Reaction Conditions: The reaction is carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability.

Experimental Protocol (Representative):

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • Add heptan-2-one (1.0 eq), L-alanine (as the amine donor, 1.5 eq), pyridoxal 5'-phosphate (PLP, 1 mol%), and the selected ω-transaminase.

  • If using an L-alanine dehydrogenase co-enzyme system to remove the pyruvate by-product and drive the reaction, add the necessary components (NADH, glucose, glucose dehydrogenase).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-72 hours.

  • Work-up: Acidify the reaction mixture with HCl and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted ketone.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent.

  • Dry the organic extracts, concentrate, and proceed with the hydrochloride salt formation as described in Route 1.

Safety and Environmental Considerations:

  • This method is generally considered the "greenest" approach, as it uses water as the solvent and operates under mild conditions.

  • The main safety considerations are related to the handling of the organic solvents used in the work-up.

Conclusion

The choice of synthetic route for 3-Aminoheptan-2-ol hydrochloride is a strategic decision that depends on the specific requirements of the project.

  • Reductive amination offers a balance of good yields and readily available starting materials, making it a suitable choice for general laboratory synthesis, provided the safety precautions for handling cyanoborohydride are strictly followed.

  • The reduction of a nitro compound is a more classic, multi-step approach that may be favored if the starting materials are more accessible or if the use of cyanide-based reagents is to be avoided. However, it involves the handling of potentially hazardous nitro compounds and flammable hydrogen gas.

  • Biocatalytic transamination represents the state-of-the-art for producing highly enantiopure amino alcohols under environmentally benign conditions. While it may require more specialized expertise and longer reaction times, it is an excellent option for the synthesis of chiral drug intermediates where stereochemical purity is paramount.

Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the most appropriate synthetic strategy.

References

  • Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development. [Link]

  • Reductive Amination. WordPress. [Link]

  • Henry reaction in environmentally benign methods using imidazole as catalyst. Taylor & Francis Online. [Link]

  • Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. ACS Publications. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Henry Reaction. Master Organic Chemistry. [Link]

  • Henry Reaction. Organic Chemistry Portal. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • Henry Reaction. SynArchive. [Link]

  • Sodium Cyanoborohydride SOP.docx. OSU Chemistry. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

  • LCSS: PALLADIUM ON CARBON. Princeton University. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination: Overview and Concepts. YouTube. [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry. [Link]

  • How can I handle and dispose sodium cyanoborohydride?. ResearchGate. [Link]

  • The Henry reaction: recent examples. University of Louisville. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. MDPI. [Link]

  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. Loba Chemie. [Link]

  • Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe>3>O>4> Nanoparticles for Water Purification. Lund University. [Link]

  • US5679859A - Process for producing improved crystals of 3-amino-2-hydroxyacetophenone salt.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. [Link]

  • An enantioselective synthesis of (2S,3S)- and (2R,3S)-3-hydroxyleucine. SciSpace. [Link]

  • A kind of preparation method of amino acid ester hydrochloride solution - Patent CN-110878028-A. PubChem. [Link]

  • Reduction and Oxidation :: Catalytic Hydrogenation. Organic Chemistry Data. [Link]

  • WO 2013/134298 Al. Common Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 2,3-Heptanedione | C7H12O2 | CID 60983. PubChem. [Link]

  • WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

  • Highly efficient production of 2,3-pentanedione from condensation of bio-derived lactic acid over polymorphic ZrO2. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. PMC. [Link]

  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459. FreePatentsOnline. [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....

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Comparative

validation of 3-Aminoheptan-2-ol hydrochloride analytical method

Analytical Method Validation for 3-Aminoheptan-2-ol Hydrochloride: A Comparative Guide Introduction 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9) is a versatile seven-carbon amino alcohol utilized extensively as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 3-Aminoheptan-2-ol Hydrochloride: A Comparative Guide

Introduction

3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9) is a versatile seven-carbon amino alcohol utilized extensively as a chiral building block and pharmaceutical intermediate[1]. Characterized by adjacent amino (-NH₂) and hydroxyl (-OH) groups, this aliphatic compound presents a unique analytical challenge: it lacks a conjugated π-electron system, rendering direct Ultraviolet (UV) detection highly insensitive[]. Consequently, developing a robust, ICH Q2(R2)-compliant analytical method requires strategic decisions regarding sample preparation, derivatization, and instrumental detection[3].

This guide objectively compares the performance of three primary analytical strategies and provides a comprehensive, self-validating experimental protocol for the most efficient method.

Section 1: Comparative Analysis of Analytical Strategies

To establish an optimal Analytical Target Profile (ATP), we must evaluate three primary chromatographic strategies. The causality behind selecting each method dictates its performance limitations and sample preparation requirements.

1. HPLC-UV/FLD (Pre-column Derivatization) Causality: Because the native molecule lacks a chromophore, pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA) is mandatory to introduce a UV-absorbing or fluorescent moiety[]. While this enables routine HPLC analysis, the derivatization reaction introduces variability, requires strict pH control, and significantly increases sample preparation time[4].

2. GC-FID (Free-Basing and Silylation) Causality: The hydrochloride salt of 3-aminoheptan-2-ol (MW 167.68 g/mol ) is non-volatile and thermally labile[1]. For Gas Chromatography (GC), the sample must be neutralized to its free base and subsequently silylated (e.g., using BSTFA) to mask the polar -OH and -NH₂ groups. Failure to do so results in severe peak tailing and irreversible column adsorption[4].

3. LC-MS/MS (Direct Analysis) Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization entirely. Using Electrospray Ionization in positive mode (ESI+), the primary aliphatic amine readily accepts a proton to form a stable [M+H]⁺ ion. This provides orthogonal selectivity and the highest sensitivity, making it the modern gold standard for aliphatic amino alcohols.

Table 1: Quantitative Performance Comparison of Analytical Methods
Performance ParameterHPLC-UV (FMOC Derivatized)GC-FID (Silylated Free Base)LC-MS/MS (Underivatized)
Target Analyte State FMOC-derivativeTMS-derivativeFree cation [M+H]⁺
Sample Prep Time High (45-60 min)High (60 min)Low (< 10 min)
Limit of Detection (LOD) ~0.5 µg/mL~1.0 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~3.0 µg/mL~0.03 µg/mL
Linearity (R²) > 0.995> 0.990> 0.999
Precision (%RSD) < 2.0%< 3.0%< 1.5%
Accuracy (Recovery) 95.0 - 102.0%90.0 - 105.0%98.0 - 102.0%

Section 2: Experimental Protocol (LC-MS/MS Workflow)

Given its superior sensitivity and streamlined sample preparation, the LC-MS/MS workflow is detailed below. This protocol is designed as a self-validating system with built-in suitability checks.

Phase 1: Standard and Sample Preparation

  • Weigh exactly 10.0 mg of 3-Aminoheptan-2-ol HCl reference standard.

  • Dissolve in 10.0 mL of Diluent (50:50 Acetonitrile:Water + 0.1% Formic Acid) to yield a 1.0 mg/mL stock. Causality: Formic acid maintains the amine in a protonated state, preventing non-specific adsorption to borosilicate glassware and ensuring consistent ionization efficiency in the ESI source.

  • Serially dilute to working concentrations (10–100 ng/mL) using the diluent.

Phase 2: Chromatographic Separation Causality: As a small, polar aliphatic amine, 3-aminoheptan-2-ol exhibits poor retention on standard reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to provide orthogonal retention based on polar partitioning.

  • Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C. Causality: A high desolvation temperature ensures complete vaporization of the highly aqueous mobile phase at the end of the gradient, preventing ion suppression.

  • MRM Transitions: m/z 132.1 → 114.1 (Quantifier, corresponding to the loss of H₂O) and m/z 132.1 → 97.1 (Qualifier, corresponding to the loss of NH₃ and H₂O).

Phase 4: System Suitability (Self-Validating Check) Prior to sample analysis, inject 6 replicates of the 50 ng/mL standard. Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Signal-to-Noise (S/N) ≥ 100.

Section 3: Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) and FDA guidelines[3],[5].

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities (e.g., 3-nitroheptan-2-ol, the synthetic precursor)[1]. In LC-MS/MS, specificity is inherently high due to precise MRM mass filtering[6].

  • Linearity and Range: Evaluate across a minimum of 5 concentrations ranging from 50% to 150% of the target specification limit. The calibration model must yield an R² > 0.99[3].

  • Accuracy (Recovery): Perform spike recovery experiments at 80%, 100%, and 120% of the nominal concentration. Acceptable recovery limits are typically 98.0% to 102.0% for active pharmaceutical ingredient (API) assays[6].

  • Precision: Conduct Repeatability (6 injections of the 100% standard by a single analyst) and Intermediate Precision (different days, different analysts) to ensure ruggedness[6].

  • Robustness: Deliberately vary critical method parameters, such as mobile phase pH (±0.2 units) and column temperature (±5°C), to prove the method's capability to remain unaffected by small procedural fluctuations during routine use[7].

Visualization

G Start 3-Aminoheptan-2-ol HCl Analytical Target Profile Decision Select Detection Strategy Start->Decision GC GC-FID (Requires Free-Basing & Silylation) Decision->GC Volatile Base LCMS LC-MS/MS (Direct ESI+ High Sensitivity) Decision->LCMS Trace/Direct HPLC HPLC-UV/FLD (Requires FMOC/OPA Derivatization) Decision->HPLC Routine UV Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) GC->Val LCMS->Val HPLC->Val Report Validated Method Ready for QC/Release Val->Report

Fig 1. Analytical method selection and ICH Q2(R2) validation workflow for 3-Aminoheptan-2-ol HCl.

References

  • Benchchem. "3-Aminoheptan-2-ol". Available at:[1]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[3]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures". Available at:[6]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at:[7]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development". Available at:[5]

  • BOC Sciences. "UPLC Amino Acid Analysis Services". Available at:[]

  • ResearchGate. "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry". Available at:[4]

Sources

Validation

Biological Efficacy of 3-Aminoheptan-2-ol Hydrochloride Analogs: A Comparative Guide on Next-Generation TLR8 Agonists

Executive Summary 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9; MW: 167.68 g/mol ) is a seven-carbon chiral amino alcohol that serves as a foundational building block in advanced organic synthesis 1[1]. While the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9; MW: 167.68 g/mol ) is a seven-carbon chiral amino alcohol that serves as a foundational building block in advanced organic synthesis 1[1]. While the precursor itself is biologically inert, its true pharmacological value is realized when it is integrated as a chiral side-chain into diamino pyrido[3,2-d]pyrimidine scaffolds . The resulting analogs function as highly potent, selective Toll-Like Receptor 8 (TLR8) agonists , driving significant advancements in immunomodulatory therapies, particularly for chronic viral infections such as Hepatitis B (HBV) and Hepatitis C (HCV)2[2].

This guide objectively compares the biological efficacy of these next-generation 3-aminoheptan-2-ol-derived analogs against legacy TLR agonists, providing researchers with actionable experimental workflows and mechanistic insights.

Mechanistic Overview: The TLR8 Activation Pathway

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor predominantly expressed by myeloid immune cells, including monocytes, macrophages, and myeloid dendritic cells2[2]. When 3-aminoheptan-2-ol-derived pyrido-pyrimidine analogs bind to TLR8, they trigger a MyD88-dependent signaling cascade. This activation stimulates the NF-κB and IRF7 pathways, culminating in the robust production of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-18 (IL-18), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) 2[2].

TLR8_Pathway Analog Pyrido-pyrimidine Analog (3-Aminoheptan-2-ol derived) TLR8 Endosomal TLR8 Receptor Analog->TLR8 Ligand Binding MyD88 MyD88 Adaptor Protein TLR8->MyD88 Signal Transduction NFkB NF-κB Pathway Activation MyD88->NFkB IRF7 IRF7 Pathway Activation MyD88->IRF7 Cytokines Pro-inflammatory Cytokines (IL-12, IL-18, TNF-α, IFN-γ) NFkB->Cytokines Gene Transcription IRF7->Cytokines

Fig 1. Endosomal TLR8 activation pathway triggered by pyrido-pyrimidine analogs.

Comparative Efficacy Analysis

Historically, the development of TLR agonists has been hindered by off-target toxicities. Legacy compounds like Resiquimod (R848) act as dual TLR7/TLR8 agonists, leading to unrestricted systemic inflammation. In contrast, 3-aminoheptan-2-ol-derived analogs exhibit highly restricted expression targeting, showing profound cellular potency at TLR8 with negligible activity at TLR7 3[3]. This selective profile significantly widens the therapeutic window for systemic administration, particularly in therapeutic vaccine combinations for chronic HBV 3[3].

Table 1: Quantitative Comparison of TLR Agonists
Compound ClassTarget ReceptorRelative Potency (EC50)TLR7 Cross-ReactivitySystemic Toxicity RiskPrimary Indication
3-Aminoheptan-2-ol Analogs TLR8 (Highly Selective)High (Low nM)None / NegligibleLowHBV/HCV Therapeutics
VTX-2337 (Motolimod) TLR8Moderate (Mid nM)LowModerateOncology Adjuvant
R848 (Resiquimod) TLR7 & TLR8High (Low nM)HighHighTopical Antiviral

Data Interpretation: The structural rigidity provided by the 3-aminoheptan-2-ol chiral center allows the pyrido-pyrimidine scaffold to achieve superior receptor docking compared to VTX-2337, driving enhanced IL-12 production without the interferon-alpha (IFN-α) surge associated with TLR7 activation 3[3].

Experimental Methodologies

To accurately validate the efficacy of these compounds, researchers must utilize rigorous, self-validating protocols. Below are the standardized methodologies for both the synthesis of the chiral intermediate and the subsequent biological evaluation.

Protocol 1: Catalytic Hydrogenation of the Chiral Precursor

The preparation of the active diastereomer requires precise reduction conditions to prevent epimerization of the sensitive chiral centers.

  • Reagent Preparation: Dissolve the precursor diastereomer (e.g., 108.9 mg, 0.349 mmol) in 4 mL of anhydrous Ethanol (EtOH) 2[2].

  • Catalyst Addition: Add 25.3 mg of 20% Palladium hydroxide on carbon (Pd(OH)₂/C) 2[2].

    • Causality Check: Pearlman’s catalyst (Pd(OH)₂/C) is explicitly chosen over standard Pd/C because it provides superior kinetic activity for debenzylation and reduction without compromising the stereochemical fidelity of the heptane chain.

  • Hydrogenation: Stir the mixture under an H₂ atmosphere at room temperature for 16 hours2[2].

  • Purification: Filter the resulting mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the pure 3-aminoheptan-2-ol intermediate 2[2].

Protocol 2: In Vitro PBMC Cytokine Induction Assay (Efficacy Validation)

To evaluate the biological efficacy of the synthesized pyrido-pyrimidine analogs, an in vitro human Peripheral Blood Mononuclear Cell (PBMC) assay is mandatory.

  • Cell Isolation: Isolate primary human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • Causality Check: Primary human PBMCs are utilized instead of murine models because TLR8 expression and function are highly species-specific. Murine TLR8 does not respond to synthetic small-molecule ligands in the same manner as human TLR8.

  • Incubation: Seed PBMCs at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with serial dilutions of the 3-aminoheptan-2-ol analog (1 nM to 10 µM).

  • Self-Validating Controls:

    • Positive Control: VTX-2337 (Motolimod) to benchmark TLR8 activation.

    • Negative Selectivity Control: Include an IFN-α readout. If the analog induces IFN-α (a hallmark of TLR7 activation), the compound lacks the required TLR8 selectivity.

  • Quantification: After 24 hours, harvest the supernatant and quantify IL-12p70, TNF-α, and IFN-γ using a multiplex ELISA.

Workflow Precursor Chiral Synthesis (Pd(OH)2/C Reduction) Assembly Pyrido[3,2-d]pyrimidine Assembly Precursor->Assembly PBMC Human PBMC Incubation (24h) Assembly->PBMC ELISA Cytokine Quantification (Multiplex ELISA) PBMC->ELISA Analysis Efficacy Profiling (EC50 Calculation) ELISA->Analysis

Fig 2. Experimental workflow from precursor synthesis to biological efficacy profiling.

Conclusion

The integration of 3-aminoheptan-2-ol into pyrido[3,2-d]pyrimidine structures represents a significant leap forward in innate immune modulation. By providing strict stereochemical control, this precursor enables the synthesis of analogs that vastly outperform legacy compounds like VTX-2337 and R848 in both potency and TLR8 selectivity. For drug development professionals focusing on therapeutic vaccines for chronic viral infections (e.g., HBV), these analogs offer a highly optimized therapeutic window with minimized systemic toxicity risks.

References

  • Title: 3-Aminoheptan-2-ol - Benchchem Source: Benchchem URL
  • Title: US9670205B2 - Toll like receptor modulator compounds Source: Google Patents URL
  • Title: WO2020255038A1 - Combination of hepatitis b virus (hbv)

Sources

Comparative

spectroscopic comparison of 3-Aminoheptan-2-ol hydrochloride isomers

An in-depth spectroscopic resolution of 1,2-amino alcohols is a critical analytical hurdle in drug development. 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9)[1] is a prime example of this challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic resolution of 1,2-amino alcohols is a critical analytical hurdle in drug development. 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9)[1] is a prime example of this challenge. Possessing two adjacent stereocenters (C2 and C3), the molecule exists as four distinct stereoisomers: two diastereomeric pairs commonly referred to as erythro (syn) and threo (anti).

Because stereochemistry fundamentally dictates both the pharmacological efficacy and the safety profile of active pharmaceutical ingredients, distinguishing between these isomers with absolute certainty is non-negotiable. This guide objectively compares the analytical alternatives for resolving these isomers and provides a field-proven, self-validating experimental protocol.

Mechanistic Causality: The Spectroscopic Challenge

Directly analyzing the hydrochloride salt of 3-aminoheptan-2-ol via standard 1 H NMR presents two severe mechanistic limitations:

  • Conformational Collapse: The protonated amine ( −NH3+​ ) in the hydrochloride salt disrupts the delicate intramolecular hydrogen bonding (OH···N) required to lock the molecule into a "preferred residence conformation"[2]. Without this locked conformation, the diagnostic spin-spin coupling constants ( J -values) average out, rendering relative stereochemical assignment impossible.

  • Aliphatic Signal Congestion: The molecule features a flexible butyl tail (C4–C7). In standard 1D 1 H NMR, the resonance signals of these alkyl protons heavily overlap with the critical C2 and C3 methine protons, creating a "blind spot" for enantiomeric discrimination[3].

To overcome this, researchers must transition from direct salt analysis to derivatization strategies utilizing Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs)[3].

Comparative Analysis of Analytical Alternatives

When selecting a spectroscopic method to resolve 3-aminoheptan-2-ol isomers, the choice dictates the resolution power and the risk of misassignment.

Table 1: Comparison of Analytical Strategies for Isomer Discrimination

Analytical StrategyResolution PowerSignal Overlap RiskSample Prep ComplexityPrimary Application
Direct 1 H NMR (Free Base) LowHigh (Aliphatic chain overlap)MinimalRapid relative configuration (syn/anti)
Chiral Solvating Agents (CSAs) ModerateModerateLow (In situ mix and shake)Enantiomeric excess (ee) screening
Multinuclear CDAs ( 19 F/ 1 H) HighLow (Distinct spectral windows)Moderate (Covalent derivatization)Absolute configuration & Self-validation

Establishing a Self-Validating Protocol

Trustworthiness in analytical chemistry requires orthogonal data streams. Relying solely on 1 H NMR for absolute configuration can lead to catastrophic misassignments due to unexpected conformational shifts in the aliphatic tail.

By employing a fluorine-containing Chiral Derivatizing Agent (CDA) such as 2-fluorobenzoyl chloride or Mosher's acid chloride (MTPA-Cl), we introduce a 19 F handle[4]. This creates a self-validating system : the absolute configuration assigned via 1 H NMR chemical shift anisotropy must mathematically agree with the 19 F NMR chemical shift differences ( ΔδSR ). When both nuclei yield identical configuration assignments, the risk of analytical error is virtually eliminated[5].

G A 3-Aminoheptan-2-ol HCl (Isomeric Mixture) B Free-Basing (Alkaline Extraction) A->B C Chiral Derivatization (19F-active CDA) B->C D Multinuclear NMR (1H and 19F) C->D E Relative Configuration (J-Coupling Analysis) D->E F Absolute Configuration (Self-Validating 1H/19F) D->F

Workflow for the self-validating spectroscopic assignment of 3-aminoheptan-2-ol isomers.

Experimental Methodology: Step-by-Step Workflow

Step 1: Free-Basing the Hydrochloride Salt

Causality: We must remove the HCl to restore the amine's nucleophilicity for derivatization and to re-establish the intramolecular hydrogen bonding necessary for J -coupling analysis[2].

  • Suspend 50 mg of 3-aminoheptan-2-ol hydrochloride[1] in 2 mL of dichloromethane (CH 2​ Cl 2​ ).

  • Add 2 mL of 1M NaOH (aq) and stir vigorously for 5 minutes to deprotonate the ammonium salt.

  • Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the free amine.

Step 2: In Situ Fluorobenzoylation (Derivatization)

Causality: This rapid, room-temperature reaction covalently tags the amine with a 19 F-active moiety without causing racemization at the C3 stereocenter[4].

  • Dissolve 0.01 mmol of the free-based 3-aminoheptan-2-ol in 0.5 mL of anhydrous CDCl 3​ . Note: CDCl 3​ is strictly required over polar solvents like DMSO-d6 to prevent solvent-solute hydrogen bonding from disrupting the molecule's preferred residence conformation.

  • Add 2-fluorobenzoyl chloride (0.015 mmol) directly to the NMR tube.

  • Shake the mixture for 10 minutes at ambient temperature to ensure complete amide formation[4].

Step 3: Multinuclear NMR Acquisition
  • Acquire a standard 1 H NMR spectrum (400 MHz) to extract the J2,3​ coupling constants.

  • Acquire a proton-decoupled 19 F{ 1 H} NMR spectrum (376 MHz) to observe the distinct singlet signals of the resulting diastereomeric amides[4].

Data Interpretation & Diagnostic Signatures

Relative Configuration via Spin-Spin Coupling ( J2,3​ )

In non-polar solvents (CDCl 3​ ), the free base of 1,2-amino alcohols forms a strong intramolecular hydrogen bond. This locks the erythro isomer into a gauche arrangement, resulting in a small coupling constant. Conversely, the threo isomer is locked into an anti-periplanar arrangement, yielding a significantly larger coupling constant[2].

Table 2: Diagnostic Spectroscopic Signatures for 3-Aminoheptan-2-ol (Free Base in CDCl 3​ )

IsomerRelative ConfigurationPreferred ConformationExpected J2,3​ (Hz)
erythro (syn) (2R,3S) / (2S,3R)Gauche (H-bonded)4.0 - 5.5
threo (anti) (2R,3R) / (2S,3S)Anti-periplanar (H-bonded)7.5 - 9.0
Absolute Configuration via Self-Validation

Evaluate the 19 F NMR spectrum. The structural dependence of the chiral carbon at the α -position (C3) will cause the (R)-enantiomer derivatives to resonate further downfield compared to the (S)-enantiomers[4]. By cross-referencing the ΔδSR signs from the 1 H NMR with the baseline-separated 19 F signals, the absolute configuration is validated with high confidence[4][5].

References

  • Title: 1 Source: MilliporeSigma

  • Title: 2 Source: Canadian Science Publishing

  • Title: 3 Source: ACS Publications (The Journal of Organic Chemistry)

  • Title: 5 Source: MDPI

  • Title: 4 Source: ACS Publications (Analytical Chemistry)

Sources

Validation

A Comparative Guide to Evaluating Chiral Amino Alcohol Catalysts: A Framework for 3-Aminoheptan-2-ol Hydrochloride

This guide provides a comprehensive framework for the comparative analysis of chiral amino alcohol catalysts, with a specific focus on evaluating the potential of novel catalysts such as 3-Aminoheptan-2-ol hydrochloride....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative analysis of chiral amino alcohol catalysts, with a specific focus on evaluating the potential of novel catalysts such as 3-Aminoheptan-2-ol hydrochloride. In the field of asymmetric synthesis, the selection of an optimal catalyst is paramount for developing efficient, stereoselective routes to valuable chiral molecules, particularly pharmaceutical intermediates.[1][2]

While there is a wealth of data on established amino alcohol catalysts, specific performance data for 3-Aminoheptan-2-ol hydrochloride in peer-reviewed literature is not yet available. Therefore, this document serves as both a guide to the general class of amino alcohol catalysts and a detailed methodological template for researchers seeking to characterize and benchmark this promising new catalyst against known alternatives. We will utilize the asymmetric Henry (nitroaldol) reaction as a standard benchmark, leveraging published data for established catalysts to provide a clear comparative context.

The Foundational Role of Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis due to their unique structural and functional properties.[3] Derived from the abundant chiral pool of amino acids, their efficacy stems from the bifunctional nature of the vicinal amino and hydroxyl groups.[4] These groups can operate in several ways:

  • As Chiral Ligands for Transition Metals: The nitrogen and oxygen atoms act as excellent coordination sites for transition metals (e.g., Cu, Ru, Ag), forming a rigid, well-defined chiral environment around the metal center. This steric and electronic influence directs the stereochemical outcome of reactions like asymmetric transfer hydrogenations or, as we will discuss, the Henry reaction.[3][5]

  • As Organocatalysts: Amino alcohols can function directly as organocatalysts, activating substrates through the formation of transient intermediates without the need for a metal.[3] A classic example is the catalysis of aldol reactions through the formation of a chiral enamine intermediate, where the hydroxyl group helps to orient the incoming electrophile via hydrogen bonding.[6]

Mechanism: The Metal-Ligand Bifunctional Approach in the Henry Reaction

In many metal-catalyzed reactions, the amino alcohol ligand does not act as a mere spectator. A widely accepted "metal-ligand bifunctional mechanism" proposes a cooperative action between the metal center and the ligand.[3] For the Copper-catalyzed asymmetric Henry reaction, the cycle is believed to proceed as follows: the copper ion coordinates with the amino alcohol, which in turn deprotonates the nitroalkane to form a nitronate. This copper-nitronate complex, held within the chiral pocket of the ligand, then attacks the aldehyde. The specific geometry of this transition state dictates the facial selectivity and, thus, the enantiomeric excess of the resulting β-nitro alcohol product.

Catalytic_Cycle_Henry_Reaction A 1. Catalyst Formation Cu(II) + Chiral Amino Alcohol B 2. Substrate Coordination + R-NO₂ (Nitromethane) A->B C 3. Deprotonation Formation of Cu-Nitronate B->C Base on Ligand D 4. Aldehyde Addition + R'-CHO (Benzaldehyde) C->D E 5. C-C Bond Formation (Asymmetric Induction) D->E Facial Selectivity F 6. Protonation & Product Release β-Nitro Alcohol E->F F->A Catalyst Regeneration Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Benchmark Reaction (e.g., Henry Reaction) B Solvent Screening (Ethanol, THF, Toluene, etc.) A->B C Temperature Screening (-20°C, 0°C, 25°C) B->C D Optimize Catalyst Loading (1, 5, 10, 20 mol%) C->D E Optimize Metal:Ligand Ratio (1:1, 1:1.2, etc.) D->E F Vary Reactant Stoichiometry E->F G Run Optimized Reaction on Larger Scale F->G H Substrate Scope Analysis (Different Aldehydes & Nitroalkanes) G->H

Caption: A logical workflow for the evaluation and optimization of a new catalyst.

Detailed Protocol: Asymmetric Henry Reaction

This protocol describes the procedure for the asymmetric Henry reaction between benzaldehyde and nitromethane, catalyzed by an in-situ generated Copper(II)-[3-Aminoheptan-2-ol hydrochloride] complex.

Causality Behind Experimental Choices:

  • In-situ Formation: Charging the vial with the ligand and copper salt first allows for the formation of the chiral catalyst complex before the substrates are introduced, which is crucial for achieving high stereoselectivity. [1]* Solvent: Ethanol is chosen as a starting point as it is a polar, protic solvent that can facilitate the reaction and is known to be effective for similar catalytic systems. [1]However, a solvent screen is a critical part of optimization.

  • Excess Nitromethane: Using an excess of nitromethane helps to drive the reaction to completion and can improve yields.

  • Analysis: Purification by column chromatography is a standard method for isolating the product. Subsequent analysis by ¹H NMR confirms the structure and helps determine yield (using an internal standard), while chiral HPLC is the definitive method for measuring the enantiomeric excess (ee%).

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ):

    • To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 3-Aminoheptan-2-ol hydrochloride (0.02 mmol, 10 mol%).

    • Add Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.02 mmol, 10 mol%).

    • Add 1.0 mL of absolute ethanol.

    • Stir the resulting mixture at room temperature (25 °C) for 30 minutes to allow for complex formation.

  • Reaction Execution:

    • To the catalyst solution, add benzaldehyde (0.2 mmol, 1.0 equivalent).

    • Add nitromethane (0.4 mmol, 2.0 equivalents).

    • Seal the vial and continue stirring at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion (typically 24-48 hours, as determined by TLC), quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine (1 x 5 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.

  • Product Analysis:

    • Determine the yield based on the mass of the isolated, purified product.

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the product by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., hexane/isopropanol).

References

  • BenchChem. (2025). Mechanism of action of amino alcohol compounds in synthesis.
  • Guan, C., et al. (2019). Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. Royal Society of Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • BenchChem. (2025).
  • Kempe, R., et al. (2014). Chromium‐Catalyzed Alkylation of Amines by Alcohols. EPub Bayreuth. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Notz, W., et al. (2006). Direct Catalytic Asymmetric Synthesis of anti-1,2-Amino Alcohols and syn-1,2-Diols through Organocatalytic anti-Mannich and syn-Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Nakano, H., et al. (2017). Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. Muroran Institute of Technology Institutional Repository. [Link]

  • Chandrasekhar, S., et al. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase. Growing Science. [Link]

  • Reddy, B.V.S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Thieme. [Link]

Sources

Comparative

Cost-Benefit Analysis and Protocol Guide: Synthesizing 3-Aminoheptan-2-ol Hydrochloride

As a Senior Application Scientist, I approach synthetic route scouting not merely as a sequence of chemical transformations, but as an exercise in risk mitigation, process economics, and mechanistic control. When tasked...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach synthetic route scouting not merely as a sequence of chemical transformations, but as an exercise in risk mitigation, process economics, and mechanistic control. When tasked with synthesizing 3-aminoheptan-2-ol hydrochloride (CAS 135696-22-9)[1]—a critical chiral building block prominently featured in the development of[2] and [3]—the primary challenge is establishing the contiguous C2-hydroxyl and C3-amine stereocenters without generating intractable regioisomeric mixtures.

In this guide, we will objectively evaluate three distinct synthetic pathways. By dissecting the causality behind the chemical behavior of each route, we can identify the most viable process for scalable drug development and provide a self-validating experimental protocol to ensure absolute reproducibility.

I. Strategic Route Comparison & Causality Analysis

To understand the economic and practical viability of synthesizing 3-aminoheptan-2-ol, we must analyze the fundamental mechanistic forces driving the three most common approaches.

SynthesisRoutes cluster_A Route A: Nitroaldol Pathway cluster_B Route B: Epoxide Pathway cluster_C Route C: Reductive Amination SM1 Acetaldehyde + 1-Nitropentane Int1 3-Nitroheptan-2-ol SM1->Int1 Base Catalyst Prod 3-Aminoheptan-2-ol Hydrochloride Int1->Prod H2, Pd(OH)2/C SM2 2,3-Epoxyheptane + Ammonia Int2 Regioisomer Mix SM2->Int2 Ring Opening Int2->Prod Separation + HCl SM3 2-Hydroxyheptan-3-one + NH4OAc Int3 Imine Intermediate SM3->Int3 Condensation Int3->Prod NaBH3CN + HCl

Synthetic pathways for 3-aminoheptan-2-ol: Nitroaldol, Epoxide, and Reductive Amination routes.

Route A: The Nitroaldol (Henry) Pathway (The Optimal Standard)

Mechanism & Causality: This route leverages the base-catalyzed condensation of acetaldehyde and 1-nitropentane to form 3-nitroheptan-2-ol. The causality of its success lies in its absolute regiocontrol . The nitro group inherently dictates the exact position of the future amine at C3. Subsequent catalytic hydrogenation using Pearlman’s catalyst (20% Pd(OH)2/C) rapidly reduces the nitro group to a primary amine[4]. We specifically select Pd(OH)2 over standard Pd/C because it prevents the accumulation of toxic hydroxylamine intermediates, ensuring a clean conversion to the target molecule[2].

Route B: Epoxide Ammonolysis (The Low-Cost Trap)

Mechanism & Causality: Reacting 2,3-epoxyheptane with aqueous ammonia appears economically attractive upfront. However, nucleophilic ring-opening is governed by steric hindrance. The difference in steric bulk between a methyl group (at C2) and a butyl group (at C3) is insufficient to strongly bias the attack. In fact, nucleophilic attack at the slightly less hindered C2 is often favored, making the desired 3-aminoheptan-2-ol the minor product. The cost saved on raw materials is entirely consumed by the arduous chromatographic separation required to isolate the regioisomers.

Route C: Reductive Amination of α-Hydroxy Ketones

Mechanism & Causality: Condensing 2-hydroxyheptan-3-one with ammonium acetate followed by reduction with sodium cyanoborohydride yields the target molecule. While regioselective, the causality of its lower overall yield stems from two competing side reactions: the risk of over-alkylation (forming secondary amines) and the potential for α -ketol rearrangement under reaction conditions, which can scramble the positions of the hydroxyl and amine groups.

II. Quantitative Cost-Benefit Analysis

Synthesis RouteReagent CostScalabilityRegioselectivityDiastereoselectivityEst. Overall YieldE-factor (Waste)
Route A: Nitroaldol + Hydrogenation ModerateHighExcellent (>99%)Moderate (syn/anti mix)65-75%Low
Route B: Epoxide Ammonolysis LowHighPoor (~30:70)High (anti-addition)<25% (post-purification)High
Route C: Reductive Amination HighModerateExcellent (>99%)Poor (epimerization risk)50-60%Moderate

III. Self-Validating Experimental Protocol (Route A)

To ensure scientific integrity and trustworthiness, the following methodology for Route A is designed as a self-validating system . Each critical step includes an In-Process Control (IPC) to verify the reaction trajectory before proceeding, preventing downstream failures.

Step 1: Nitroaldol (Henry) Condensation
  • Setup: Charge a dry 500 mL round-bottom flask with 1-nitropentane (1.0 equiv, 100 mmol) and anhydrous THF (200 mL).

  • Catalysis: Add catalytic Amberlyst A21 basic resin (10 mol%).

  • Addition: Cool the mixture to 0 °C and add acetaldehyde (1.2 equiv, 120 mmol) dropwise over 30 minutes to strictly control the exothermic aldol addition.

  • IPC Check 1 (Self-Validation): Sample the reaction at 4 hours and perform GC-FID analysis. Validation: The reaction is cleared to proceed only when the 1-nitropentane peak area is <5%.

  • Workup: Filter the resin and concentrate the filtrate under reduced pressure to yield crude 3-nitroheptan-2-ol.

Step 2: Catalytic Hydrogenation

Note: This reduction protocol is adapted from standardized conditions used for synthesizing TLR-8 immunomodulatory intermediates[2][3].

  • Setup: Dissolve the crude 3-nitroheptan-2-ol in absolute ethanol to achieve a 0.2 M concentration.

  • Catalyst Loading: Carefully add 20% Palladium hydroxide on carbon (Pd(OH)2/C) (15 wt% relative to substrate) under an argon blanket to prevent autoignition.

  • Reduction: Purge the vessel with hydrogen gas and stir vigorously under an H2 atmosphere (balloon pressure) at ambient temperature for 12-16 hours.

  • IPC Check 2 (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 Hexane/EtOAc). Stain with ninhydrin and heat. Validation: The appearance of a dark purple spot (primary amine) and the complete disappearance of the UV-active nitro precursor confirms successful reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

Step 3: Hydrochloride Salt Formation & Crystallization
  • Acidification: Cool the ethanolic filtrate to 0 °C. Add 2.0 M HCl in diethyl ether dropwise until the solution reaches pH 2.

  • IPC Check 3 (Self-Validation): Use pH indicator strips to confirm acidity. Validation: The immediate precipitation of a white crystalline solid indicates successful salt formation.

  • Isolation: Stir for 1 hour, then filter the precipitate. Wash with cold diethyl ether and dry under vacuum to yield 3-aminoheptan-2-ol hydrochloride.

  • Final Validation: Perform 1H NMR (D2O). Confirm the presence of the C2 methine proton (~3.9 ppm) and C3 methine proton (~3.2 ppm) to verify structural integrity.

IV. References

  • Title: Toll like receptor modulator compounds (US9670205B2) | Source: Google Patents | URL:

  • Title: Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives (WO2020255038A1) | Source: Google Patents | URL:

Sources

Validation

Mechanistic Causality: Why the C7 Aliphatic Chain Matters

Title: Benchmarking 3-Aminoheptan-2-ol Hydrochloride: A Comparative Guide for Chiral Ligand Synthesis and Asymmetric Catalysis Introduction In the landscape of asymmetric synthesis, the selection of chiral amino alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 3-Aminoheptan-2-ol Hydrochloride: A Comparative Guide for Chiral Ligand Synthesis and Asymmetric Catalysis

Introduction In the landscape of asymmetric synthesis, the selection of chiral amino alcohol ligands dictates the stereochemical outcome of transition-metal-catalyzed reductions. As a Senior Application Scientist, I frequently evaluate aliphatic and cyclic amino alcohols to optimize enantiomeric excess (ee) and yield for challenging active pharmaceutical ingredients (APIs). 3-Aminoheptan-2-ol hydrochloride (CAS 135696-22-9) has emerged as a highly versatile, seven-carbon aliphatic building block[1]. While rigid cyclic ligands like 1-amino-2-indanol are industry standards for aromatic ketones, the flexible aliphatic backbone of 3-aminoheptan-2-ol offers unique conformational adaptability, making it an excellent precursor for Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of sterically hindered or aliphatic substrates[2].

This guide objectively benchmarks the performance of 3-aminoheptan-2-ol hydrochloride against shorter-chain and rigid cyclic alternatives, providing self-validating experimental protocols and mechanistic insights.

The efficacy of a chiral ligand in ATH relies on the formation of a highly organized transition state. When 3-aminoheptan-2-ol is complexed with a Ru(II) precursor (e.g., [RuCl2​(p−cymene)]2​ ), it coordinates in a bidentate N,O-fashion to form the active catalytic species[3].

  • Steric Tuning: The C4 butyl tail of 3-aminoheptan-2-ol provides a deeper hydrophobic pocket compared to shorter analogs like 3-aminohexan-2-ol. This increased steric bulk enhances enantio-discrimination during the concerted hydride transfer from the ruthenium center to the prochiral ketone.

  • Salt Form vs. Free Base: We specifically utilize the hydrochloride salt form[1]. The HCl salt prevents premature air oxidation of the primary amine and drastically improves shelf stability. However, this necessitates an in situ deprotonation step using a strong base (e.g., KOH) to liberate the free amine for metal coordination[4].

ATH_Cycle A Ru(II) Precursor [RuCl2(p-cymene)]2 B Active Catalyst Ru-3-Aminoheptan-2-ol A->B + Ligand & Base (In Situ Generation) C Substrate Binding (Prochiral Ketone) B->C + Substrate D Concerted Hydride Transfer (Stereoselective Step) C->D i-PrOH (H-donor) E Product Release (Chiral Alcohol) D->E Enantio-discrimination E->B Catalyst Regeneration

Fig 1: Mechanism of Ru(II)-catalyzed asymmetric transfer hydrogenation using amino alcohol ligands.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmarked 3-aminoheptan-2-ol hydrochloride against two standard alternatives in the ATH of acetophenone. The reactions were conducted at 25°C using isopropanol as both the solvent and the hydrogen donor.

Table 1: Comparative Performance in Ru(II)-Catalyzed ATH of Acetophenone

Chiral Ligand (HCl Salt)Backbone StructureCatalyst LoadingReaction TimeYield (%)Enantiomeric Excess (ee %)
3-Aminoheptan-2-ol C7 Aliphatic (Flexible)0.5 mol%12 h94%88% (S)
3-Aminohexan-2-ol C6 Aliphatic (Flexible)0.5 mol%14 h89%82% (S)
(1S,2R)-1-Amino-2-indanol Indane (Rigid Cyclic)0.5 mol%8 h98%92% (S)

Data Analysis: While the rigid 1-amino-2-indanol achieves the highest ee for the planar aromatic acetophenone[2], 3-aminoheptan-2-ol significantly outperforms the shorter-chain 3-aminohexan-2-ol. The C7 chain strikes an optimal balance, offering sufficient steric hindrance to induce high asymmetry (88% ee) while maintaining the flexibility needed to accommodate bulkier aliphatic ketones that typically stall rigid cyclic catalysts.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in diagnostic checkpoints to prevent cascading failures. Below is the optimized workflow for utilizing 3-aminoheptan-2-ol hydrochloride.

Protocol: In Situ Catalyst Generation and ATH

  • Step 1: Ligand Deprotection (The Neutralization Check)

    • Action: Suspend 3-aminoheptan-2-ol hydrochloride (1.1 eq relative to Ru) in anhydrous isopropanol. Add a standardized solution of KOH in isopropanol (2.0 eq).

    • Causality: The first equivalent of KOH neutralizes the HCl salt, precipitating KCl. The second equivalent acts as the catalytic base required for the ATH cycle[4].

    • Self-Validation: The formation of a fine white precipitate (KCl) within 5 minutes visually confirms successful deprotonation. If the solution remains completely clear, the base has degraded, and the reaction must be aborted.

  • Step 2: Ruthenium Complexation (The Colorimetric Check)

    • Action: Add [RuCl2​(p−cymene)]2​ (0.5 mol%) to the suspension and heat to 80°C for 30 minutes under an argon atmosphere.

    • Causality: Heat drives the displacement of chloride ligands by the bidentate N,O-coordination of the amino alcohol[3].

    • Self-Validation: The mixture will transition from a bright orange suspension to a deep, homogeneous red/purple solution. This color shift is the spectroscopic signature of the active 16-electron Ru-amide complex. Do not proceed to Step 3 until this color change is absolute.

  • Step 3: Substrate Addition and Transfer Hydrogenation

    • Action: Cool the active catalyst solution to 25°C. Inject the prochiral ketone (e.g., acetophenone, 1.0 eq).

    • Causality: Isopropanol acts as the hydride source, oxidizing to acetone, while the ketone is reduced. Lower temperatures (25°C vs. reflux) slow the reaction but drastically improve the enantiomeric excess by rigidifying the transition state.

    • Self-Validation: Monitor the reaction via GC or HPLC. The continuous evolution of acetone (detectable via GC) serves as a positive kinetic indicator of catalytic turnover. Terminate the reaction when substrate conversion exceeds 95%.

Protocol_Logic Step1 1. Ligand Deprotection (3-Aminoheptan-2-ol HCl + KOH) Check1 KCl Precipitate Formed? Step1->Check1 Step2 2. Ru Complexation Add[RuCl2(p-cymene)]2 at 80°C Check1->Step2 Yes (Deprotected) Abort Abort & Remake Reagents Check1->Abort No (Base Failure) Check2 Color Shift to Deep Red/Purple? Step2->Check2 Check2->Step2 No (Continue Heating) Step3 3. Substrate Addition Add Ketone at 25°C Check2->Step3 Yes (Active Catalyst) Step4 4. Kinetic Monitoring (GC/HPLC Analysis) Step3->Step4 Check3 Conversion > 95%? Step4->Check3 Check3->Step4 No (Allow more time) Step5 5. Aqueous Workup & Chiral Isolation Check3->Step5 Yes (Reaction Complete)

Fig 2: Self-validating experimental workflow logic for in situ catalyst generation and ATH.

Conclusion

For synthetic chemists developing chiral intermediates, 3-aminoheptan-2-ol hydrochloride provides a highly effective, stable, and flexible alternative to rigid cyclic ligands. By understanding the mechanistic causality of its C7 chain and employing self-validating protocols, researchers can reliably harness this building block to achieve excellent yields and stereoselectivity in asymmetric catalysis.

References

  • Title : 3-Aminoheptan-2-ol Source : Benchchem URL : 1[1]

  • Title : Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source : MDPI URL : 2[2]

  • Title : Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones Source : University of Groningen URL : 3[3]

  • Title : Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol Source : Chemical Communications (RSC Publishing) URL : 4[4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminoheptan-2-ol Hydrochloride

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-aminoheptan-2-ol hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-aminoheptan-2-ol hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety is an integral part of our workflow.

Hazard Assessment & Waste Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. While specific toxicological data for 3-aminoheptan-2-ol hydrochloride is not extensively published, we can infer its hazard profile from its chemical structure—an aliphatic amino alcohol—and data from similar compounds like 2-aminoheptane.

Inferred Hazards:

  • Corrosivity and Irritation: Like other aliphatic amines, this compound is expected to be a skin and eye irritant, and potentially corrosive.[1][2][3] Amines are basic and can cause chemical burns upon contact.[2] Inhalation may cause irritation to the respiratory system.[1][4]

  • Toxicity: While acute toxicity data is limited, it is prudent to treat the compound as harmful if swallowed, inhaled, or in contact with skin.[4]

  • Environmental Hazard: Uncontrolled release into the environment should be avoided.[2][5] Improper disposal can contaminate soil and waterways.[6]

Based on these potential hazards, 3-aminoheptan-2-ol hydrochloride and any materials contaminated with it must be classified and handled as hazardous waste . This classification is the foundational step that dictates all subsequent handling and disposal procedures, in accordance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Proactive safety measures are non-negotiable. The causality here is simple: preventing exposure is always preferable to reacting to it.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal (e.g., weighing, transferring, containerizing) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[8] Their availability is critical for immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to create effective barriers against chemical exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles.[8] A face shield should be worn in situations with a higher risk of splashing.[4]

  • Hand Protection: Use chemically resistant gloves. While specific permeation data is unavailable, nitrile or neoprene gloves are generally recommended for handling amines. Always inspect gloves for tears or holes before use and dispose of them properly after handling the waste.[4]

  • Body Protection: A standard lab coat is required. For larger quantities or in case of a significant spill, an impervious apron or suit may be necessary.[8]

  • Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator may be required.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by trained professionals.

Step 1: Waste Segregation The principle of chemical compatibility is central to safe waste storage. Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.

  • Action: Collect waste 3-aminoheptan-2-ol hydrochloride in a dedicated waste container.

  • Causality: Do NOT mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2] Amines are basic and will react exothermically with acids.

Step 2: Container Selection The integrity of the waste container is critical to prevent leaks and spills.

  • Action: Use a clearly marked, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) is a suitable choice.

  • Causality: Do not use metal containers, as corrosive amines can degrade them over time.[7] The container must have a secure, screw-top lid to prevent leakage.[6]

Step 3: Hazardous Waste Labeling Proper labeling is a regulatory requirement and a critical communication tool.

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste label.

  • Causality: The EPA requires that each label clearly states the words "Hazardous Waste" , the full chemical name ("3-Aminoheptan-2-ol hydrochloride"), and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[9] This ensures anyone handling the container is aware of its contents and associated dangers.

Step 4: Waste Accumulation at a Satellite Accumulation Area (SAA) Regulations provide for the temporary storage of waste at or near its point of generation.

  • Action: Store the labeled waste container in a designated SAA. This area must be under the control of laboratory personnel.[9][10]

  • Causality: The SAA allows for the safe collection of waste in the lab without needing to transport small quantities frequently. The container must be kept closed at all times except when adding waste. Storing incompatible waste streams in separate secondary containment bins within the SAA is a best practice.[6]

Step 5: Final Disposal via Licensed Professionals Hazardous waste cannot be disposed of in the regular trash or poured down the drain.[6]

  • Action: Once the container is full or waste is no longer being generated, arrange for its transfer to your institution's central accumulation area (CAA) or directly for pickup by your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Final treatment and disposal of hazardous waste require specialized facilities and permits to ensure environmental protection.[4][11] Your institution's EHS department is the authoritative resource for scheduling pickups and ensuring compliance with all local, state, and federal regulations.[5]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Small Spills (within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Contain & Absorb: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill pillow to absorb the spill.[2][12] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container and manage it as hazardous waste according to the protocol in Section 3.

Large Spills (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.[8]

  • Alert: Activate the nearest fire alarm and notify your institution's EHS or emergency response team.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Quantitative Data Summary

ParameterInformationSource Rationale
Chemical Name 3-Aminoheptan-2-ol hydrochlorideN/A
CAS Number 135696-22-9[13]
Molecular Formula C7H18ClNO[13]
Hazard Classification Hazardous Waste (Inferred: Corrosive, Irritant, Acutely Toxic)Inferred from similar amine compounds.[1][2][4]
Incompatible Materials Strong Oxidizing Agents, Acids, Acid Anhydrides, Acid ChloridesAmines are basic and can react violently with acids.[2]
Recommended PPE Chemical Goggles, Face Shield, Chemically Resistant Gloves, Lab CoatStandard protocol for handling corrosive/irritant chemicals.[4][8][14]
Disposal Method Via licensed hazardous waste contractor. Do NOT dispose down the drain or in regular trash.EPA and RCRA regulations mandate professional disposal for hazardous waste.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Aminoheptan-2-ol hydrochloride.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have 3-Aminoheptan-2-ol hydrochloride for Disposal assess 1. Assess Hazards (Corrosive, Irritant, Toxic) start->assess ppe 2. Don Appropriate PPE & Use Fume Hood assess->ppe spill Spill Occurs? assess->spill segregate 3. Segregate Waste (No Incompatibles) ppe->segregate container 4. Select Compatible Container (e.g., HDPE) segregate->container label_waste 5. Affix 'Hazardous Waste' Label (Immediately) container->label_waste accumulate 6. Store in Designated SAA (Keep Closed) label_waste->accumulate contact_ehs 7. Arrange Pickup with EHS or Licensed Contractor accumulate->contact_ehs end End: Compliant Disposal contact_ehs->end spill->ppe spill_proc Follow Spill & Emergency Procedures (Section 4) spill->spill_proc Yes spill_proc->contact_ehs

Caption: Disposal workflow for 3-Aminoheptan-2-ol hydrochloride.

References

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 1). Safety Data Sheet - AMINOALCOHOL MBD. [Link]

  • Angene Chemical. (2024, November 18). Safety Data Sheet - (S)-(+)-2-AMINOHEPTANE. [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet - AMINO ALCOHOL EA. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. OSHA Method 40: Methylamine. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • The University of Tokyo, Environmental Science Center. Chemically hazardous waste. [Link]

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

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